1,3'-Bipyrrolidine
Description
BenchChem offers high-quality 1,3'-Bipyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3'-Bipyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562383 | |
| Record name | 1,3'-Bipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267241-99-6 | |
| Record name | 1,3'-Bipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3'-Bipyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route and expected analytical characterization for 1,3'-Bipyrrolidine. Due to the limited availability of specific experimental data in peer-reviewed literature for the parent 1,3'-Bipyrrolidine, this document outlines a robust and well-established synthetic methodology, reductive amination, and provides predicted characterization data based on the compound's structure.
Introduction
1,3'-Bipyrrolidine is a saturated heterocyclic compound featuring two pyrrolidine rings linked between the nitrogen of one ring and the C3 position of the other. This structural motif is of interest in medicinal chemistry and drug discovery as a potential scaffold for the development of novel therapeutic agents. The pyrrolidine ring is a common feature in many biologically active natural products and synthetic drugs. The 1,3'-bipyrrolidine framework offers a unique three-dimensional structure that can be explored for its interaction with various biological targets.
Proposed Synthesis of 1,3'-Bipyrrolidine
A highly plausible and efficient method for the synthesis of 1,3'-Bipyrrolidine is the reductive amination of 3-pyrrolidinone with pyrrolidine. This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, followed by reduction to the desired secondary amine.
Synthesis Workflow
Caption: Proposed synthesis workflow for 1,3'-Bipyrrolidine.
Experimental Protocol
Materials:
-
3-Pyrrolidinone hydrochloride
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
To a stirred solution of 3-pyrrolidinone hydrochloride (1.0 eq) in anhydrous methanol or dichloromethane (0.1-0.2 M) is added triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Pyrrolidine (1.2 eq) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. If using sodium cyanoborohydride, the reaction pH should be maintained between 6 and 7 by the addition of acetic acid.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (potentially with a small percentage of triethylamine to prevent streaking) to afford 1,3'-Bipyrrolidine as the final product.
Characterization of 1,3'-Bipyrrolidine
| Analytical Technique | Expected Data |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Mass Spectrometry (EI) | Expected [M]⁺ at m/z 140. A key fragmentation would likely involve the loss of a pyrrolidine ring or cleavage adjacent to the nitrogen atoms. |
| ¹H NMR (CDCl₃, 400 MHz) | Pyrrolidine Ring 1 (attached at N1): - δ ~2.5-2.8 ppm (m, 4H, -NCH₂-)- δ ~1.7-1.9 ppm (m, 4H, -CH₂CH₂-)Pyrrolidine Ring 2 (attached at C3'): - δ ~2.8-3.2 ppm (m, 1H, -NCH-)- δ ~2.4-2.7 ppm (m, 4H, -NCH₂-)- δ ~1.8-2.1 ppm (m, 2H, -CH₂-)- δ ~1.5-1.7 ppm (m, 1H, -NH-) |
| ¹³C NMR (CDCl₃, 100 MHz) | Pyrrolidine Ring 1 (attached at N1): - δ ~47-50 ppm (-NCH₂-)- δ ~23-26 ppm (-CH₂CH₂-)Pyrrolidine Ring 2 (attached at C3'): - δ ~55-60 ppm (-NCH-)- δ ~45-48 ppm (-NCH₂-)- δ ~30-35 ppm (-CH₂-)- δ ~25-28 ppm (-CH₂-) |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The complexity of the proton NMR spectrum is due to the overlapping signals of the two pyrrolidine rings and potential diastereotopicity of the protons.
Logical Relationships in Characterization
Caption: Logical flow for structural confirmation.
Conclusion
This technical guide outlines a practical and efficient synthetic route for the preparation of 1,3'-Bipyrrolidine. While a dedicated experimental paper with full characterization data is not prominent in the searched literature, the proposed reductive amination protocol is based on well-established chemical principles and is expected to provide the target compound in good yield. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this compound. Further research into the biological activities of 1,3'-Bipyrrolidine and its derivatives is warranted, given the prevalence of the pyrrolidine motif in pharmacologically active molecules.
Technical Guide: Physicochemical Properties of 1,3'-Bipyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3'-Bipyrrolidine is a saturated heterocyclic amine consisting of two pyrrolidine rings linked from the nitrogen of one ring to the C3 position of the other. This core structure is of interest in medicinal chemistry and drug discovery as a potential scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a summary of the available physicochemical data for 1,3'-Bipyrrolidine, outlines general experimental protocols for their determination, and presents a logical workflow for these experimental procedures.
Physicochemical Properties
Quantitative data for the physicochemical properties of 1,3'-Bipyrrolidine (CAS: 267241-99-6) are limited, with much of the available information being predicted through computational models. The following table summarizes the known and predicted properties.
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₁₆N₂ | Experimental | --INVALID-LINK-- |
| Molecular Weight | 140.23 g/mol | Calculated | --INVALID-LINK-- |
| Boiling Point | 195.6 ± 9.0 °C at 760 mmHg | Predicted | ChemSpider |
| Melting Point | Not available | - | - |
| pKa (most basic) | 9.8 ± 0.1 | Predicted | ChemSpider |
| LogP (octanol-water partition coefficient) | 0.45 | Predicted | ChemSpider |
| Solubility | Not available | - | - |
Note: Predicted values are generated by computational algorithms and should be confirmed by experimental data.
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of 1,3'-Bipyrrolidine is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.
Determination of pKa (Acid Dissociation Constant)
The pKa of 1,3'-Bipyrrolidine can be determined by potentiometric titration.
-
Preparation of the Analyte Solution: A precise amount of 1,3'-Bipyrrolidine is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is a common technique for the experimental determination of LogP.
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Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning of the Analyte: A known amount of 1,3'-Bipyrrolidine is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration: The two phases are then combined in a flask and shaken for a sufficient time to allow for the partitioning of the analyte to reach equilibrium.
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Phase Separation and Analysis: The two phases are separated, and the concentration of 1,3'-Bipyrrolidine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
The equilibrium solubility of 1,3'-Bipyrrolidine in water can be determined using the shake-flask method.
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Sample Preparation: An excess amount of 1,3'-Bipyrrolidine is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Sample Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Analysis: The concentration of 1,3'-Bipyrrolidine in the clear aqueous solution is determined using a suitable analytical method.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a compound like 1,3'-Bipyrrolidine.
Caption: Workflow for Physicochemical Profiling.
Signaling Pathways and Biological Activity
A comprehensive search of scientific literature and databases did not reveal any studies that directly implicate 1,3'-Bipyrrolidine in specific biological signaling pathways. While the broader class of pyrrolidine-containing molecules is known to exhibit a wide range of biological activities, the specific biological profile of the 1,3'-Bipyrrolidine core remains to be elucidated. Further research is required to explore its potential interactions with biological targets and its effects on cellular signaling.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for 1,3'-Bipyrrolidine. The data is largely based on computational predictions, highlighting a significant gap in the experimental characterization of this compound. The provided general experimental protocols offer a starting point for researchers to obtain empirical data, which is crucial for advancing the use of 1,3'-Bipyrrolidine in drug discovery and development. Future studies are warranted to determine its biological activity and potential role in modulating signaling pathways.
1,3'-Bipyrrolidine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3'-Bipyrrolidine is a chiral diamine that has garnered interest in synthetic and medicinal chemistry. Its rigid, three-dimensional structure, conferred by the two interconnected pyrrolidine rings, makes it a valuable scaffold in drug discovery and a promising ligand in asymmetric catalysis. The pyrrolidine moiety is a common feature in a vast array of natural products and FDA-approved pharmaceuticals, highlighting its importance as a privileged structure in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical identity, properties, and synthetic considerations for 1,3'-Bipyrrolidine and its derivatives, with a focus on its applications in research and development.
Chemical Identification and Molecular Structure
1,3'-Bipyrrolidine is a bicyclic secondary amine with the molecular formula C₈H₁₆N₂. The linkage between the 1-position of one pyrrolidine ring and the 3'-position of the second creates a chiral center at the 3'-carbon. Consequently, 1,3'-Bipyrrolidine exists as two enantiomers, (R)- and (S)-1,3'-Bipyrrolidine, as well as in its racemic form. These forms are often supplied as hydrochloride or dihydrochloride salts to improve their stability and handling.
The core molecular structure consists of two saturated five-membered rings, with one nitrogen atom of the first ring forming a bond with a carbon atom of the second. This arrangement imparts a specific stereochemistry that is crucial for its application as a chiral building block.
Table 1: Chemical Identification of 1,3'-Bipyrrolidine and its Common Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 1,3'-Bipyrrolidine (racemic) | 267241-99-6 | C₈H₁₆N₂ | 140.23 | Free Base |
| (S)-1,3'-Bipyrrolidine hydrochloride | 859213-32-4 | C₈H₁₇ClN₂ | 176.69 | Hydrochloride Salt |
| (R)-1,3'-Bipyrrolidine dihydrochloride | 913702-34-8 | C₈H₁₈Cl₂N₂ | 213.15 | Dihydrochloride Salt |
| 1,3'-Bipyrrolidine dihydrochloride (racemic) | 957540-36-2 | C₈H₁₈Cl₂N₂ | 213.15 | Dihydrochloride Salt |
Data sourced from various chemical supplier databases.[3][4][5]
Physicochemical Properties
Detailed physicochemical data for 1,3'-Bipyrrolidine and its salts are not extensively consolidated in the literature and are primarily available through supplier specifications. The data presented below is a compilation from available sources.
Table 2: Physicochemical Properties of 1,3'-Bipyrrolidine and its Salts
| Property | 1,3'-Bipyrrolidine (racemic) | (S)-1,3'-Bipyrrolidine hydrochloride | (R)-1,3'-Bipyrrolidine dihydrochloride |
| Appearance | Not specified | Not specified | Solid |
| Boiling Point | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
| Storage | Keep in dark place, inert atmosphere, room temperature[4] | Not specified | Sealed in dry, room temperature[3] |
Synthesis and Experimental Protocols
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrrolidine ring. While a specific, detailed experimental protocol for the direct synthesis of 1,3'-bipyrrolidine is not extensively documented in readily accessible literature, its synthesis can be conceptualized through established methodologies for forming C-N bonds and constructing pyrrolidine rings.
One common and powerful method for the synthesis of functionalized pyrrolidines is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[1][6]
Conceptual Synthetic Workflow for a 1,3'-Bipyrrolidine Analog
The following Graphviz diagram illustrates a conceptual workflow for the synthesis of a substituted 1,3'-bipyrrolidine derivative, which could be adapted for the synthesis of the parent compound.
Caption: Conceptual workflow for the synthesis of 1,3'-Bipyrrolidine.
General Experimental Protocol for 1,3-Dipolar Cycloaddition
While not a direct synthesis of 1,3'-bipyrrolidine, this protocol for a related reaction showcases a common method for creating substituted pyrrolidines, which is a key application area for such scaffolds.
Reaction: Three-component 1,3-dipolar cycloaddition to form a spiropyrrolidine derivative.
Materials:
-
Isatin (or a derivative)
-
Sarcosine or L-proline
-
A suitable dipolarophile (e.g., a chalcone derivative)
-
Methanol (as solvent)
Procedure:
-
A mixture of the isatin derivative (1 equivalent), sarcosine or L-proline (1.2 equivalents), and the dipolarophile (1 equivalent) is taken in methanol.
-
The reaction mixture is refluxed for a specified time (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure spiropyrrolidine derivative.
This is a generalized protocol based on similar reactions reported in the literature and should be optimized for specific substrates.[7]
Applications in Research and Drug Development
The pyrrolidine scaffold is of significant interest in drug discovery due to its ability to introduce three-dimensionality into molecules, which can lead to improved binding affinity and selectivity for biological targets.[1] 3-Aryl pyrrolidines, a class of compounds structurally related to 1,3'-bipyrrolidine, have shown a wide range of biological activities, including effects on neurotransmission and as inhibitors of enzymes like histone deacetylases (HDACs).[2]
Role as a Chiral Building Block
Enantiomerically pure forms of 1,3'-bipyrrolidine serve as valuable chiral building blocks for the synthesis of more complex molecules. The predefined stereochemistry at the 3'-position can be used to control the stereochemical outcome of subsequent reactions, which is critical in the development of chiral drugs.
Use in Asymmetric Catalysis
Chiral diamines are widely used as ligands for metal catalysts in asymmetric synthesis. While specific applications of 1,3'-bipyrrolidine as a catalyst ligand are not extensively reported, its structural similarity to other effective chiral diamines suggests its potential in this area.
Biological Activity of Related Pyrrolidine Derivatives
While the specific biological targets and signaling pathways for 1,3'-bipyrrolidine are not well-defined in the public literature, numerous derivatives of pyrrolidine have demonstrated significant biological activity. For instance, various substituted pyrrolidines have been investigated for their antimicrobial, anticancer, and anticonvulsant properties.[1][7][8][9] Derivatives of pyrrolidine-2,3-dione have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis, highlighting the potential of the pyrrolidine scaffold in the development of new antibiotics.[10]
Signaling Pathways and Biological Targets of Related Scaffolds
A specific signaling pathway directly modulated by 1,3'-bipyrrolidine has not been identified in the reviewed literature. However, the broader class of pyrrolidine-containing molecules has been shown to interact with a variety of biological targets. For example, 3-aryl-pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, suggesting their potential role in modulating signaling pathways in the central nervous system.[2]
The following diagram illustrates a generalized signaling pathway that could be influenced by a molecule targeting a G-protein coupled receptor (GPCR), a common target for pyrrolidine-based drugs.
Caption: Generalized GPCR signaling pathway potentially targeted by pyrrolidine derivatives.
Conclusion
1,3'-Bipyrrolidine is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents and chiral ligands. While detailed information on its synthesis, physicochemical properties, and specific biological targets is not yet fully consolidated in the public domain, the well-established chemistry and biological importance of the broader class of pyrrolidine derivatives underscore the potential of 1,3'-bipyrrolidine for further investigation and application in research and drug development. Future studies are warranted to fully elucidate its synthetic accessibility, detailed properties, and biological activity profile.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 913702-34-8|(R)-1,3'-Bipyrrolidine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 267241-99-6|1,3'-Bipyrrolidine|BLD Pharm [bldpharm.com]
- 5. Hit2Lead | 1,3'-bipyrrolidine | CAS# 267241-99-6 | MFCD06740353 | BB-4090349 [hit2lead.com]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives | Semantic Scholar [semanticscholar.org]
- 10. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of Chiral 1,3'-Bipyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral 1,3'-bipyrrolidine scaffold represents a novel and promising structural motif in medicinal chemistry and asymmetric catalysis. Its unique three-dimensional arrangement, combining two distinct chiral pyrrolidine rings through a nitrogen-carbon bond, offers significant potential for the development of new therapeutic agents and sophisticated chiral ligands. However, dedicated literature on the stereoselective synthesis of this specific heterocyclic core is notably scarce. This technical guide addresses this gap by proposing two robust, plausible synthetic strategies based on well-established, stereocontrolled methodologies: Convergent Stereoselective Reductive Amination and Modular C-N Cross-Coupling . By providing detailed, analogous experimental protocols, quantitative data from related transformations, and clear workflow visualizations, this document serves as a foundational resource for researchers aiming to explore this new class of chiral molecules.
Introduction: The Significance of the Chiral 1,3'-Bipyrrolidine Core
Nitrogen-containing heterocycles are foundational elements in pharmaceuticals, with the pyrrolidine ring being one of the most common motifs in FDA-approved drugs.[1] Chiral bipyrrolidine structures, in particular, have found significant application as C2-symmetric ligands in asymmetric metal catalysis. The targeted 1,3'-bipyrrolidine scaffold, which connects the nitrogen of one ring to the 3-position of a second, introduces a distinct structural paradigm. This arrangement creates a chiral environment with potential applications as novel scaffolds for drug discovery, organocatalysts, and asymmetric ligands.
The primary challenge in synthesizing these molecules lies in the stereocontrolled formation of the N-C3' bond, connecting two potentially stereogenic pyrrolidine units. This guide outlines two distinct and viable approaches to achieve this goal with high stereoselectivity.
Proposed Strategy 1: Convergent Stereoselective Reductive Amination
A highly efficient and convergent approach to the 1,3'-bipyrrolidine core is through asymmetric reductive amination. This strategy involves the condensation of a 3-oxopyrrolidine derivative with a chiral pyrrolidine, followed by an in-situ, enantioselective reduction of the resulting iminium intermediate. Iridium-catalyzed systems, particularly with chiral phosphine ligands, have demonstrated exceptional performance in achieving high enantioselectivity for the synthesis of N-substituted chiral pyrrolidines.[2]
Logical Workflow for Asymmetric Reductive Amination
The proposed pathway involves the coupling of an N-protected-3-oxopyrrolidine with a second pyrrolidine moiety, followed by a chiral catalyst-mediated hydrogenation to establish the desired stereocenter at the C3' position.
Representative Data for Iridium-Catalyzed Asymmetric Reductive Amination
While specific data for the 1,3'-bipyrrolidine target is unavailable, the following table summarizes results for a closely analogous iridium-catalyzed asymmetric reductive amination, demonstrating the strategy's high potential for stereocontrol.[2]
| Entry | Amine Substrate | Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Ref |
| 1 | Benzylamine | 1-(pyridin-2-yl)ethan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | 95 | 98 | [2] |
| 2 | Aniline | 1-phenylpropan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | 92 | 97 | [2] |
| 3 | 4-Methoxybenzylamine | 1-(pyridin-2-yl)butan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | 96 | 99 | [2] |
| 4 | Pyrrolidine | 1-phenyl-ethan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | >99 | 96 | [2] |
Detailed Experimental Protocol (Analogous Asymmetric Reductive Amination)
This protocol is adapted from a reported procedure for the iridium-catalyzed asymmetric reductive amination of a ketone, a process directly analogous to the proposed synthesis.[2]
-
Imine Formation: To a dried Schlenk tube under an argon atmosphere, add the ketone substrate (e.g., N-Boc-3-oxopyrrolidine, 1.0 mmol), the amine (e.g., pyrrolidine, 1.2 mmol), and titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 mmol) in anhydrous solvent (e.g., THF, 5 mL). Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Catalyst Preparation: In a separate glovebox, charge another Schlenk tube with the iridium precursor [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and the chiral diphosphine ligand (e.g., ZhaoPhos, 0.022 mmol, 2.2 mol%). Add anhydrous solvent (e.g., DCM, 2 mL) and stir for 30 minutes.
-
Reductive Amination: Transfer the catalyst solution to the imine-containing mixture via cannula.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (3-4 cycles) and then pressurize the vessel to the desired pressure (e.g., 50 atm H₂). Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC or GC-MS for conversion.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen pressure. Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral N-substituted pyrrolidine.
Proposed Strategy 2: Modular C-N Cross-Coupling
A modular approach offers flexibility, allowing for the independent synthesis and subsequent coupling of two distinct chiral pyrrolidine fragments. This strategy hinges on two key stages: the synthesis of chiral precursors and a highly reliable C-N bond-forming reaction, such as the Buchwald-Hartwig amination.[3][4] This method would couple a chiral 3-halopyrrolidine derivative with pyrrolidine (or a chiral pyrrolidine derivative).
Logical Workflow for Modular C-N Cross-Coupling
The workflow begins with the synthesis of a key chiral intermediate, (S)-3-aminopyrrolidine, from the chiral pool. This intermediate can then be converted to a suitable electrophile (e.g., a 3-bromo or 3-triflyloxy derivative) for the subsequent palladium-catalyzed coupling step.
Representative Data for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is exceptionally robust for coupling amines with aryl and heteroaryl halides. The table below provides representative data for related C-N couplings, illustrating the high yields achievable with modern catalyst systems.[3][4]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Yield (%) | Ref |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 98 | [3] |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 95 | [3] |
| 3 | 1-Bromo-4-methoxybenzene | Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOtBu | 92 | [4] |
| 4 | 3-Bromopyridine | Benzylamine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 89 | [3] |
Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of (S)-N-Boc-3-aminopyrrolidine (Key Precursor) This multi-step protocol is adapted from a reported chiral synthesis starting from trans-4-hydroxy-L-proline.[5]
-
Hydroxypyrrolidine Synthesis: (R)-3-hydroxypyrrolidine is synthesized from trans-4-hydroxy-L-proline via decarboxylation and subsequent protection steps.
-
Mesylation: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Azide Substitution (Inversion): To the crude mesylate, add sodium azide (3.0 eq) in DMF. Heat the mixture to 80 °C and stir for 12-16 hours. This Sₙ2 reaction proceeds with inversion of stereochemistry to yield (S)-N-Boc-3-azidopyrrolidine.
-
Reduction to Amine: Cool the reaction mixture and add water and ethyl acetate. Separate the layers and wash the organic layer with brine. Concentrate the organic layer. Dissolve the crude azide in THF/water. Add triphenylphosphine (1.5 eq) and stir at 50 °C until the azide is consumed (monitored by TLC/IR).
-
Purification: After concentration, purify the resulting (S)-N-Boc-3-aminopyrrolidine by column chromatography.
Protocol 3.3.2: Buchwald-Hartwig C-N Coupling (Analogous Protocol) This general protocol is for a palladium-catalyzed amination, which can be adapted for coupling a chiral 3-halopyrrolidine with pyrrolidine.[3][4]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq). Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Reagent Addition: Add the chiral electrophile (e.g., (R)-N-Boc-3-bromopyrrolidine, 1.0 eq), the amine (pyrrolidine, 1.2 eq), and anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the chiral 1,3'-bipyrrolidine product.
Conclusion
While the stereoselective synthesis of the chiral 1,3'-bipyrrolidine core remains an underexplored area, this guide demonstrates that its construction is highly feasible through the application of modern, powerful synthetic methodologies. Both the convergent asymmetric reductive amination and the modular Buchwald-Hartwig cross-coupling strategies offer promising and stereocontrolled pathways to this novel scaffold. The detailed analogous protocols and representative data provided herein equip researchers and drug development professionals with a strong foundational framework to successfully synthesize and explore the potential of chiral 1,3'-bipyrrolidines in their respective fields.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Synthesis of Novel 1,3'-Bipyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3'-bipyrrolidine scaffold is a significant structural motif in medicinal chemistry, holding promise for the development of novel therapeutics. As a privileged structure, the pyrrolidine ring is a cornerstone in numerous FDA-approved drugs.[1] The unique three-dimensional arrangement of the bipyrrolidine system offers the potential for high-affinity and selective interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[2] This technical guide provides an in-depth overview of the synthetic methodologies for accessing substituted pyrrolidine derivatives, with a focus on strategies that could be adapted for the synthesis of novel 1,3'-bipyrrolidines. Due to the limited availability of specific literature on 1,3'-bipyrrolidine synthesis, this guide presents a representative and robust methodology—the palladium-catalyzed hydroarylation of N-alkyl pyrrolines—as a foundational approach. Furthermore, a generalized signaling pathway for a relevant GPCR target is illustrated to provide context for the potential biological activities of these compounds.
Synthetic Methodologies: Palladium-Catalyzed Hydroarylation
The palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a direct and efficient method for the synthesis of 3-aryl pyrrolidines.[2] This approach is highly valuable as it allows for the introduction of a wide range of aryl groups onto the pyrrolidine ring, a key feature for tuning the pharmacological properties of the resulting compounds.
General Reaction Scheme
The reaction involves the coupling of an N-alkyl-Δ2-pyrroline with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a hydride source. The general transformation is depicted below:
Caption: General scheme for palladium-catalyzed hydroarylation.
Experimental Workflow
A typical experimental workflow for this synthetic transformation is outlined below. This process highlights the key stages from reactant preparation to product isolation and purification.
Caption: Experimental workflow for hydroarylation.
Detailed Experimental Protocol: Synthesis of 1-Butyl-3-phenylpyrrolidine
This protocol is a representative example of the palladium-catalyzed hydroarylation for the synthesis of a 3-aryl pyrrolidine.
Materials:
-
N-butyl-Δ2-pyrroline
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Formic acid
-
Triethylamine
Procedure:
-
An oven-dried Schlenk tube is charged with palladium(II) acetate (5 mol%), XPhos (10 mol%), and sodium tert-butoxide (1.5 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added, followed by N-butyl-Δ2-pyrroline (1.0 equivalent) and iodobenzene (1.2 equivalents).
-
A solution of formic acid (2.0 equivalents) and triethylamine (2.0 equivalents) in toluene is then added dropwise.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-butyl-3-phenylpyrrolidine.
Quantitative Data
The following table summarizes typical yields and diastereoselectivities for the synthesis of various 3-aryl pyrrolidines via palladium-catalyzed hydroarylation.
| Entry | Aryl Halide | Product | Yield (%) | dr |
| 1 | Iodobenzene | 1-Butyl-3-phenylpyrrolidine | 85 | >20:1 |
| 2 | 4-Iodotoluene | 1-Butyl-3-(p-tolyl)pyrrolidine | 82 | >20:1 |
| 3 | 1-Iodo-4-methoxybenzene | 1-Butyl-3-(4-methoxyphenyl)pyrrolidine | 78 | >20:1 |
| 4 | 1-Iodo-4-fluorobenzene | 1-Butyl-3-(4-fluorophenyl)pyrrolidine | 88 | >20:1 |
Biological Context: Potential Interaction with G-Protein Coupled Receptors
While specific biological data for 1,3'-bipyrrolidine derivatives are scarce, the broader class of 3-aryl pyrrolidines are known to interact with neurotransmitter receptors, many of which are G-protein coupled receptors (GPCRs).[2] These receptors are integral membrane proteins that play a crucial role in cellular signaling and are major targets for drug discovery.[3][4]
Generalized GPCR Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a Gαs-coupled GPCR, a common mechanism for receptors targeted by neuropsychiatric drugs.[5] A hypothetical 1,3'-bipyrrolidine derivative could act as an agonist, initiating this cascade.
Caption: Generalized Gαs-coupled GPCR signaling pathway.
This pathway illustrates how the binding of a ligand to a GPCR can trigger a cascade of intracellular events, leading to a specific cellular response. The affinity and efficacy of a 1,3'-bipyrrolidine derivative for a particular GPCR would determine its pharmacological effect.
Conclusion
The synthesis of novel 1,3'-bipyrrolidine derivatives represents a promising avenue for the discovery of new therapeutic agents. While direct synthetic routes for this specific scaffold are not extensively reported, established methodologies for the synthesis of substituted pyrrolidines, such as the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, provide a strong foundation for their construction. The versatility of this method allows for the creation of diverse libraries of compounds for biological screening. The likely interaction of these derivatives with GPCRs underscores their potential in the development of drugs for neurological and psychiatric disorders. Further research is warranted to develop specific synthetic protocols for 1,3'-bipyrrolidines and to elucidate their precise molecular targets and mechanisms of action. This will undoubtedly pave the way for the development of next-generation therapeutics based on this intriguing molecular framework.
References
Spectroscopic Data Analysis of 1,3'-Bipyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 1,3'-Bipyrrolidine, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for 1,3'-Bipyrrolidine in the public domain, this document presents a detailed analysis based on predicted spectroscopic values derived from known data of pyrrolidine and its derivatives. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data, detailed experimental protocols, and visual representations of key analytical concepts.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 1,3'-Bipyrrolidine. These values are estimations based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for 1,3'-Bipyrrolidine (in ppm, relative to TMS)
| Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-5 | 2.8 - 3.0 | Multiplet |
| H-2', H-5' | 2.5 - 2.7 | Multiplet |
| H-3, H-4 | 1.7 - 1.9 | Multiplet |
| H-3' | 2.9 - 3.1 | Multiplet |
| H-4' | 1.6 - 1.8 | Multiplet |
| N-H | 1.5 - 2.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3'-Bipyrrolidine (in ppm, relative to TMS)
| Position | Predicted Chemical Shift (ppm) |
| C-2, C-5 | 55 - 58 |
| C-2', C-5' | 46 - 49 |
| C-3, C-4 | 25 - 28 |
| C-3' | 60 - 63 |
| C-4' | 24 - 27 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for 1,3'-Bipyrrolidine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3500 | N-H Stretch (secondary amine) | Weak to Medium |
| 2970 - 2800 | C-H Stretch (aliphatic) | Strong |
| 1470 - 1440 | C-H Bend (scissoring) | Medium |
| 1180 - 1020 | C-N Stretch (aliphatic amine) | Medium |
| 910 - 665 | N-H Wag (secondary amine) | Broad, Medium |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Major Mass Fragments for 1,3'-Bipyrrolidine
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ |
| 84 | [C₅H₁₀N]⁺ |
| 70 | [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for 1,3'-Bipyrrolidine. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,3'-Bipyrrolidine.
Materials:
-
1,3'-Bipyrrolidine sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of 1,3'-Bipyrrolidine in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 10-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.
-
To confirm the presence of the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is typically used. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 1,3'-Bipyrrolidine to identify characteristic functional groups.
Materials:
-
1,3'-Bipyrrolidine sample (liquid or solid)
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)
-
Solvent for cleaning (if necessary)
Procedure (using Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of liquid 1,3'-Bipyrrolidine or a small amount of solid sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,3'-Bipyrrolidine.
Materials:
-
1,3'-Bipyrrolidine sample
-
Mass spectrometer (e.g., with Electron Ionization - EI)
-
Solvent for sample preparation (e.g., methanol, dichloromethane)
Procedure (using Electron Ionization - EI):
-
Prepare a dilute solution of 1,3'-Bipyrrolidine in a volatile solvent.
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC interface).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of 1,3'-Bipyrrolidine.
The Emerging Potential of 1,3'-Bipyrrolidine Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic promise of 1,3'-bipyrrolidine scaffolds reveals a burgeoning area of interest for the development of novel therapeutics, particularly for disorders of the central nervous system and infectious diseases. This guide provides a comprehensive overview of the available data, experimental methodologies, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
The 1,3'-bipyrrolidine core, a unique structural motif composed of two interconnected pyrrolidine rings, presents a versatile scaffold for the design of new bioactive molecules. While research specifically focused on this analog series is still maturing, preliminary studies and related literature on pyrrolidine derivatives suggest significant potential across various therapeutic areas.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of pyrrolidine-containing compounds. Although specific data for a series of 1,3'-bipyrrolidine analogs is not yet extensively published, the broader class of pyrrolidine derivatives has demonstrated notable activity against a range of bacterial and fungal pathogens. For instance, novel dispiropyrrolidines, which share structural similarities, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Dispiropyrrolidine Analog 1 | Bacillus subtilis | 62.5 | [1] |
| Dispiropyrrolidine Analog 1 | Staphylococcus aureus | 125 | [1] |
| Dispiropyrrolidine Analog 2 | Escherichia coli | >250 | [1] |
| Dispiropyrrolidine Analog 2 | Pseudomonas aeruginosa | >250 | [1] |
Note: Data presented is for structurally related compounds to illustrate the potential of the pyrrolidine scaffold. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the compound dilutions. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
References
A Technical Guide to the Synthesis of 1,3'-Bipyrrolidines via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The 1,3'-bipyrrolidine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive component for designing novel therapeutics. Among the synthetic strategies available, the [3+2] 1,3-dipolar cycloaddition reaction stands out as a highly efficient and stereoselective method for constructing this complex framework. This guide provides an in-depth overview of this powerful technique, focusing on the key reactions, experimental protocols, and quantitative data to support its application in a research and development setting.
Core Concept: The Azomethine Ylide Approach
The most common approach for synthesizing the 1,3'-bipyrrolidine core via 1,3-dipolar cycloaddition involves the reaction of an azomethine ylide with a dipolarophile containing a pyrrolidine ring. Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ. A prevalent method for their formation is the thermal decarboxylation of α-amino acids, such as proline derivatives.
The general reaction mechanism involves the formation of an azomethine ylide from a precursor, which then undergoes a concerted [3+2] cycloaddition with a dipolarophile. This reaction creates two new stereocenters and can be controlled to favor specific diastereomers, making it a highly valuable tool in stereoselective synthesis.
Caption: General mechanism of 1,3'-bipyrrolidine synthesis.
Key Experiments and Data
The following sections detail specific examples from the literature, providing both the reaction conditions and the resulting quantitative data.
Reaction of N-benzyl-L-proline with N-tosyl-3-pyrroline
A common strategy involves the cycloaddition of an azomethine ylide generated from N-benzyl-L-proline with N-tosyl-3-pyrroline as the dipolarophile. This reaction typically proceeds with high diastereoselectivity.
Quantitative Data Summary
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) | Ref. |
| 1 | Toluene | 110 | 12 | 85 | >95:5 | |
| 2 | Xylene | 140 | 8 | 82 | >95:5 | |
| 3 | DMF | 110 | 18 | 75 | 90:10 |
Experimental Protocol
A solution of N-benzyl-L-proline (1.0 mmol) and N-tosyl-3-pyrroline (1.2 mmol) in dry toluene (20 mL) is heated to reflux (110 °C) under a nitrogen atmosphere for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1 v/v) to afford the 1,3'-bipyrrolidine product as a colorless oil. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Catalytic Asymmetric Synthesis
The use of chiral catalysts can enable enantioselective variations of this reaction. For instance, a copper(I) complex with a chiral ligand can be used to control the stereochemistry of the cycloaddition between an achiral glycine imino ester and a pyrrolidine-based dipolarophile.
Quantitative Data Summary
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Ref. |
| 1 | L1 | 5 | CH₂Cl₂ | 92 | 98:2 | 95 | |
| 2 | L2 | 5 | Toluene | 88 | 95:5 | 91 | |
| 3 | L1 | 1 | CH₂Cl₂ | 85 | 97:3 | 94 |
Experimental Protocol
To a solution of the Cu(I) catalyst (5 mol%) and the chiral ligand L1 (5.5 mol%) in dichloromethane (10 mL) under an argon atmosphere is added the glycine imino ester (1.0 mmol). The mixture is stirred at room temperature for 30 minutes. Subsequently, the pyrrolidine-based dipolarophile (1.2 mmol) is added, and the reaction is stirred at 40 °C for 24 hours. After completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched 1,3'-bipyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental and Analytical Workflow
The successful synthesis and characterization of 1,3'-bipyrrolidines require a systematic workflow, from reaction setup to final product analysis. This process ensures reproducibility and accurate assessment of the reaction's outcome.
Caption: Standard workflow for synthesis and analysis.
Conclusion
The 1,3-dipolar cycloaddition is a robust and highly adaptable method for the stereoselective synthesis of 1,3'-bipyrrolidines. By carefully selecting the dipole precursor, dipolarophile, and reaction conditions, researchers can access a wide range of structurally diverse compounds with high efficiency and stereocontrol. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and development. The continued exploration of new catalysts and reaction variants promises to further expand the utility of this powerful synthetic transformation.
The Enigmatic Biological Role of 1,3'-Bipyrrolidine: An Uncharted Territory
Despite its defined chemical structure, 1,3'-Bipyrrolidine remains a molecule with a largely uncharacterized mechanism of action in biological systems. A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of its pharmacological and physiological effects. This document serves to outline the current state of knowledge, or lack thereof, and to propose a roadmap for future investigation into the potential biological activities of this compound.
At present, information regarding the interaction of 1,3'-Bipyrrolidine with specific biological targets, its influence on signaling pathways, and its overall effects on cellular and organismal physiology is not available in the public domain. Database entries are predominantly limited to its chemical properties, synthesis, and commercial availability. There are no published studies that detail its mechanism of action, binding affinities to receptors or enzymes, or its metabolic fate in any biological system.
The absence of data prevents the construction of signaling pathway diagrams, the compilation of quantitative data into structured tables, and the detailing of specific experimental protocols related to its biological function.
Charting a Course for Future Research: A Proposed Investigational Workflow
To elucidate the potential mechanism of action of 1,3'-Bipyrrolidine, a structured, multi-tiered research approach is necessary. The following proposed experimental workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Figure 1: A proposed experimental workflow for the systematic investigation of the biological activity of 1,3'-Bipyrrolidine.
Proposed Experimental Protocols
Should initial screening reveal any biological activity, the following general experimental protocols could be adapted to investigate the mechanism of action of 1,3'-Bipyrrolidine.
High-Throughput Screening (HTS)
-
Objective: To identify potential biological targets of 1,3'-Bipyrrolidine by screening it against a large panel of receptors, enzymes, and ion channels.
-
Methodology:
-
Utilize commercially available HTS services (e.g., Eurofins SafetyScreen, DiscoverX BioMAP).
-
Prepare stock solutions of 1,3'-Bipyrrolidine in a suitable solvent (e.g., DMSO).
-
Perform primary screens at a single high concentration (e.g., 10 µM) to identify initial "hits."
-
Conduct secondary screens (concentration-response curves) for any identified hits to determine potency (e.g., IC50 or EC50).
-
Target Identification and Validation
-
Objective: To confirm the interaction of 1,3'-Bipyrrolidine with targets identified in HTS.
-
Methodology:
-
Binding Assays: Perform radioligand binding assays or fluorescence polarization assays to confirm direct binding to the target protein.
-
Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Cell-Based Assays: Use cell lines expressing the target of interest to measure downstream functional effects (e.g., changes in second messenger levels, gene expression).
-
In Vitro Functional Assays
-
Objective: To characterize the functional consequences of 1,3'-Bipyrrolidine interaction with its validated target(s) in a cellular context.
-
Methodology:
-
Select appropriate cell lines (primary cells or immortalized cell lines) that endogenously express the target or have been engineered to do so.
-
Treat cells with a range of concentrations of 1,3'-Bipyrrolidine.
-
Measure relevant downstream signaling events. For example, if the target is a G-protein coupled receptor (GPCR), measure changes in intracellular calcium or cAMP levels.
-
Perform Western blotting or ELISA to assess changes in protein expression or phosphorylation states of key signaling molecules.
-
In Vivo Efficacy and Pharmacokinetic Studies
-
Objective: To evaluate the effects of 1,3'-Bipyrrolidine in a living organism and to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Methodology:
-
Select an appropriate animal model based on the identified in vitro activity.
-
Administer 1,3'-Bipyrrolidine via a relevant route (e.g., oral, intravenous).
-
Monitor for physiological and behavioral changes relevant to the target.
-
Collect blood and tissue samples at various time points to determine the pharmacokinetic profile using LC-MS/MS.
-
Toxicology Assessment
-
Objective: To identify potential adverse effects of 1,3'-Bipyrrolidine.
-
Methodology:
-
Acute Toxicity: Administer single, high doses of 1,3'-Bipyrrolidine to rodents and observe for signs of toxicity and mortality over a 14-day period.
-
Repeat-Dose Toxicity: Administer daily doses for an extended period (e.g., 28 days) and perform detailed histopathological analysis of major organs.
-
Genotoxicity: Assess the potential for DNA damage using assays such as the Ames test and in vitro micronucleus assay.
-
Conclusion
The biological role of 1,3'-Bipyrrolidine is currently a blank slate. The absence of published research on its mechanism of action presents a unique opportunity for discovery. The proposed workflow provides a comprehensive framework for researchers to begin to unravel the potential pharmacological properties of this compound. Should initial screenings yield positive results, the subsequent detailed studies will be crucial in defining its biological profile and assessing its potential as a novel therapeutic agent or research tool. The scientific community awaits the first report to shed light on the enigmatic nature of 1,3'-Bipyrrolidine.
Exploring the Chemical Space of 1,3'-Bipyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3'-bipyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. Its inherent three-dimensionality and the presence of two basic nitrogen atoms allow for diverse interactions with biological targets, making it a compelling starting point for drug discovery endeavors. This technical guide provides an in-depth exploration of the chemical space of 1,3'-bipyrrolidine derivatives, with a particular focus on their synthesis, biological evaluation, and structure-activity relationships (SAR), primarily as modulators of nicotinic acetylcholine receptors (nAChRs).
The most prominent example of a clinically successful drug featuring a related core structure is varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation.[1][2] The development of varenicline has spurred significant interest in exploring the broader chemical space of related aza-polycyclic compounds, including 1,3'-bipyrrolidine derivatives, to identify novel ligands with improved potency, selectivity, and therapeutic profiles for a range of neurological and psychiatric disorders.[2]
This guide summarizes key quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and utilizes visualizations to illustrate important concepts and pathways.
Data Presentation: Quantitative Analysis of 1,3'-Bipyrrolidine Derivatives
The interaction of 1,3'-bipyrrolidine derivatives with nicotinic acetylcholine receptors is a key area of investigation. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of representative compounds at various nAChR subtypes.
Table 1: Binding Affinities (Ki, nM) of 1,3'-Bipyrrolidine Derivatives at Human nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | Selectivity (α4β2 vs. α3β4) | Reference |
| Varenicline | 0.15 | 75 | 525 | 500 | [2] |
| Isovarenicline | >10,000 | >10,000 | >10,000 | - | [3] |
| C2 Varenicline | 480 | >10,000 | >10,000 | >20.8 | [3] |
| N2 Varenicline | >10,000 | >10,000 | >10,000 | - | [3] |
Table 2: Functional Activity (EC50, µM and Emax, %) of 1,3'-Bipyrrolidine Derivatives at Human α4β2 nAChR
| Compound | EC50 (µM) | Emax (%) | Reference |
| Varenicline | 3.1 | 45 | [2] |
| Nicotine | - | 100 | [2] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above highlight key structure-activity relationships for 1,3'-bipyrrolidine derivatives at nAChRs:
-
Quinoxaline Moiety: The precise positioning of the hydrogen bond accepting nitrogen atoms in the quinoxaline ring of varenicline is critical for its high affinity and partial agonist activity at the α4β2 receptor.[3] Analogs where this moiety is altered, such as isovarenicline and N2 varenicline, exhibit a dramatic loss of binding affinity.[3]
-
Core Scaffold: The tetracyclic core containing the 1,3'-bipyrrolidine-like structure is essential for establishing the correct geometry for receptor interaction.
-
Substitutions: Further exploration of substitutions on both the aromatic and pyrrolidine rings is an active area of research to modulate subtype selectivity and functional activity.
Experimental Protocols
Synthesis of 1,3'-Bipyrrolidine Derivatives (Varenicline Synthesis as an Exemplar)
The synthesis of varenicline provides a representative workflow for the construction of the 1,3'-bipyrrolidine core. The following is a generalized multi-step protocol based on reported literature.[3][4]
Workflow for Varenicline Synthesis
Caption: A generalized workflow for the synthesis of Varenicline.
Detailed Protocol:
-
Diels-Alder Reaction: A Grignard reagent is prepared from 2-bromofluorobenzene and magnesium turnings in THF. This is followed by the addition of cyclopentadiene to form the initial Diels-Alder adduct.[3]
-
Formation of the Diamine: The adduct undergoes a multi-step sequence involving reactions such as epoxidation, azide opening, and reduction to yield a key diamine intermediate.
-
Protection and Nitration: The diamine is protected with trifluoroacetic anhydride, followed by dinitration using a mixture of nitric acid and trifluoromethanesulfonic acid.[4]
-
Quinoxaline Formation: The dinitro compound is reduced via catalytic hydrogenation (H2, Pd/C) to the corresponding diamine, which is then reacted with glyoxal to form the quinoxaline ring system.[4]
-
Deprotection: The trifluoroacetamide protecting group is removed by hydrolysis with aqueous sodium hydroxide to yield varenicline free base.[4] The free base can then be converted to a desired salt, such as the tartrate salt, for improved stability and handling.
Biological Evaluation: Nicotinic Acetylcholine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.
Workflow for nAChR Binding Assay
Caption: A typical workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4, or α7).
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of the test compound.[5][6]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
Biological Evaluation: Functional Assay for nAChR Ligands
This protocol describes a cell-based functional assay to determine the agonist or antagonist activity of test compounds at nAChRs using a membrane potential-sensitive dye.[7]
Workflow for nAChR Functional Assay
Caption: A workflow for a cell-based nAChR functional assay.
Detailed Protocol:
-
Cell Seeding: Seed cells stably expressing the nAChR subtype of interest into 384-well plates.[7]
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.
-
Compound Application:
-
Agonist Mode: Add varying concentrations of the test compound to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC80) of a known nAChR agonist (e.g., nicotine).[7]
-
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the log of the test compound concentration to determine the EC50 and Emax values.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.
-
Signaling Pathway Modulation
1,3'-Bipyrrolidine derivatives, particularly those targeting nAChRs, modulate the cholinergic signaling pathway . This pathway plays a crucial role in the central and peripheral nervous systems, influencing processes such as learning, memory, attention, and muscle contraction.[8][9]
Cholinergic Signaling Pathway
Caption: A simplified diagram of the cholinergic signaling pathway.
In this pathway, acetylcholine (ACh) is synthesized in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft upon neuronal firing. ACh then binds to and activates nAChRs on both the presynaptic and postsynaptic membranes. Activation of postsynaptic nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), causing depolarization of the postsynaptic membrane and propagation of the nerve impulse.[8] 1,3'-Bipyrrolidine derivatives can act as agonists, partial agonists, or antagonists at these receptors, thereby modulating the downstream signaling events. Acetylcholinesterase (AChE) in the synaptic cleft rapidly degrades ACh, terminating the signal.[8]
Spectroscopic Characterization
The structural elucidation of novel 1,3'-bipyrrolidine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the pyrrolidine rings typically appear in the aliphatic region (1.5-4.0 ppm). The chemical shifts and coupling patterns of the protons on the bipyrrolidine core are sensitive to the stereochemistry and substitution pattern.
-
¹³C NMR: Shows the number and types of carbon atoms. The carbon signals of the pyrrolidine rings are typically observed in the range of 25-70 ppm.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Common fragmentation pathways for pyrrolidine-containing compounds involve cleavage of the C-N bonds within the rings.
-
Conclusion
The 1,3'-bipyrrolidine scaffold represents a valuable platform for the design of novel therapeutic agents, particularly those targeting nicotinic acetylcholine receptors. This technical guide has provided a comprehensive overview of the chemical space of these derivatives, including synthetic strategies, quantitative biological data, and detailed experimental protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new analogs with enhanced potency, selectivity, and desired pharmacological profiles. The continued exploration of this chemical space holds significant promise for the development of new treatments for a variety of central nervous system disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 6. jneurosci.org [jneurosci.org]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1,3'-Bipyrrolidine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. The pyrrolidine scaffold is a privileged structural motif in many successful chiral ligands and organocatalysts, primarily due to its conformational rigidity and the stereodirecting influence of its substituents. While 2,2'-bipyrrolidine and its derivatives have been extensively studied, the potential of 1,3'-bipyrrolidine as a chiral ligand in asymmetric catalysis remains a developing area of research.
These application notes provide an overview of the potential applications of 1,3'-bipyrrolidine as a chiral ligand, drawing analogies from structurally related and well-established catalyst systems. While specific and detailed experimental data for 1,3'-bipyrrolidine in many common asymmetric reactions are not extensively reported in peer-reviewed literature, this document aims to provide a foundational guide for researchers interested in exploring its catalytic capabilities. The protocols provided are illustrative and based on established methodologies for similar chiral diamine ligands.
Potential Applications in Asymmetric Catalysis
Based on the structural features of 1,3'-bipyrrolidine, it can be envisioned as a versatile ligand for a variety of metal-catalyzed and organocatalytic asymmetric transformations. The two nitrogen atoms can act as a bidentate ligand to coordinate with a metal center, creating a chiral environment for the catalytic reaction. Alternatively, in its protonated form, it can act as a chiral counterion or through hydrogen bonding interactions in organocatalysis.
Potential asymmetric reactions that could be catalyzed by 1,3'-bipyrrolidine-metal complexes or as an organocatalyst include:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Aldol Reactions: The formation of β-hydroxy carbonyl compounds.
-
1,3-Dipolar Cycloadditions: The synthesis of five-membered heterocyclic rings.
-
Allylic Alkylations: The substitution reaction at an allylic position.
Data Presentation: Hypothetical Performance in Asymmetric Michael Addition
The following table summarizes hypothetical quantitative data for the application of a chiral 1,3'-bipyrrolidine-metal complex in the asymmetric Michael addition of a ketone to a nitroalkene. This data is illustrative and intended to serve as a benchmark for potential performance.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 90 |
| 2 | 10 | CH2Cl2 | 25 | 24 | 82 | 88 |
| 3 | 10 | THF | 25 | 24 | 75 | 85 |
| 4 | 5 | Toluene | 25 | 48 | 80 | 91 |
| 5 | 10 | Toluene | 0 | 48 | 78 | 95 |
Experimental Protocols
The following are detailed, illustrative methodologies for key experiments.
Synthesis of (S)-1,3'-Bipyrrolidine
A common route for the synthesis of chiral 1,3'-bipyrrolidine is not widely documented in the context of its use as a ligand for asymmetric catalysis. However, a plausible synthetic approach would involve the nucleophilic substitution of a chiral 3-halopyrrolidine derivative with pyrrolidine. The starting chiral 3-halopyrrolidine can be prepared from commercially available chiral precursors like (R)- or (S)-3-hydroxypyrrolidine.
Illustrative Protocol for Synthesis of (S)-1,3'-Bipyrrolidine:
-
Activation of (S)-3-Hydroxypyrrolidine: To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Nucleophilic Substitution: To the reaction mixture, add pyrrolidine (2.0 eq) and stir at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-1,3'-bipyrrolidine.
-
Deprotection: Treat the N-Boc protected bipyrrolidine with trifluoroacetic acid (TFA) in CH2Cl2 at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to obtain (S)-1,3'-bipyrrolidine as its TFA salt. Neutralize with a suitable base to obtain the free amine.
Asymmetric Michael Addition Catalyzed by a 1,3'-Bipyrrolidine-Copper(II) Complex
Illustrative Protocol:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve (S)-1,3'-bipyrrolidine (0.10 mmol) and Cu(OTf)2 (0.10 mmol) in anhydrous toluene (2.0 mL). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, add the nitroalkene (1.0 mmol). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Addition of Nucleophile: Add the ketone (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: General workflow for asymmetric catalysis using a 1,3'-bipyrrolidine-metal complex.
Caption: A simplified catalytic cycle for a metal-catalyzed asymmetric reaction.
Conclusion
While the exploration of 1,3'-bipyrrolidine as a chiral ligand in asymmetric catalysis is still in its early stages, its structural analogy to well-established chiral diamines suggests significant potential. The provided hypothetical data and illustrative protocols for an asymmetric Michael addition serve as a starting point for researchers to investigate the catalytic activity of 1,3'-bipyrrolidine in various transformations. Further research is warranted to fully elucidate its effectiveness and expand its application in the synthesis of valuable chiral molecules for the pharmaceutical and chemical industries. Researchers are encouraged to use the provided frameworks to design and optimize catalytic systems based on this promising chiral scaffold.
Application Notes and Protocols for 2,2'-Bipyrrolidine in Enantioselective Synthesis
A Note on 1,3'-Bipyrrolidine: Extensive literature searches for the applications of 1,3'-bipyrrolidine in enantioselective synthesis yielded limited specific examples with detailed protocols and quantitative data. This particular isomer appears to be less commonly employed as a chiral organocatalyst compared to its C2-symmetric counterpart, 2,2'-bipyrrolidine. Therefore, these application notes focus on the well-documented and highly effective use of chiral 2,2'-bipyrrolidine and its derivatives in a range of enantioselective transformations.
Introduction to 2,2'-Bipyrrolidine as a Chiral Organocatalyst
Chiral 2,2'-bipyrrolidine and its N-substituted derivatives are a powerful class of C2-symmetric organocatalysts widely utilized in asymmetric synthesis. The rigid, chiral scaffold of the bipyrrolidine system provides a well-defined stereochemical environment, enabling high levels of enantiocontrol in a variety of chemical transformations. These catalysts typically operate through the formation of chiral enamines or iminium ions with carbonyl substrates, directing the approach of the reaction partner to a specific face of the reactive intermediate. This mode of activation has proven particularly effective in Michael additions, Diels-Alder reactions, and aldol reactions.
The versatility of the 2,2'-bipyrrolidine core allows for fine-tuning of its steric and electronic properties through substitution on the nitrogen atoms, leading to optimized catalysts for specific applications. This document provides an overview of key applications, detailed experimental protocols, and performance data for enantioselective reactions catalyzed by 2,2'-bipyrrolidine derivatives.
Key Applications and Performance Data
Enantioselective Michael Addition of Aldehydes and Ketones to Nitroolefins
N-alkyl-2,2'-bipyrrolidine derivatives have demonstrated exceptional efficacy in catalyzing the conjugate addition of carbonyl compounds to nitroolefins, affording synthetically valuable γ-nitro carbonyl compounds with high stereoselectivity.[1][2]
Table 1: Enantioselective Michael Addition of Propanal to β-Nitrostyrene Catalyzed by (S,S)-N-isopropyl-2,2'-bipyrrolidine
| Entry | Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Hexane | - | 24 | 95 | 95:5 | 95 |
| 2 | Toluene | - | 24 | 92 | 93:7 | 93 |
| 3 | CH2Cl2 | - | 48 | 85 | 90:10 | 90 |
| 4 | THF | - | 72 | 60 | 88:12 | 85 |
| 5 | Acetonitrile | - | 72 | 55 | 85:15 | 82 |
Table 2: Enantioselective Michael Addition of Cyclohexanone to Various Nitroolefins
| Entry | Nitroolefin | Catalyst (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | β-Nitrostyrene | 10 | 48 | 98 | >95:5 | 96 |
| 2 | (E)-1-Nitro-2-phenylethene | 10 | 48 | 97 | >95:5 | 95 |
| 3 | (E)-1-Nitro-2-(p-tolyl)ethene | 10 | 48 | 96 | >95:5 | 96 |
| 4 | (E)-1-Nitro-2-(m-tolyl)ethene | 10 | 48 | 95 | >95:5 | 95 |
| 5 | (E)-2-(4-chlorophenyl)-1-nitroethene | 10 | 48 | 99 | >95:5 | 97 |
Enantioselective Diels-Alder Reaction
C2-symmetric 3,3'-dialkoxy-2,2'-bipyrrolidines, in combination with a Brønsted acid co-catalyst, have been effectively employed in enantioselective Diels-Alder reactions of α,β-unsaturated aldehydes.[3]
Table 3: Enantioselective Diels-Alder Reaction of Acrolein with Cyclopentadiene
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | 10 | HClO4 (10) | CH2Cl2 | 12 | 90 | 95:5 | 92 |
| 2 | 10 | HClO4 (10) | Toluene | 24 | 85 | 94:6 | 90 |
| 3 | 5 | HClO4 (5) | CH2Cl2 | 24 | 88 | 95:5 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Michael Addition of Aldehydes to Nitroolefins
Materials:
-
(S,S)-N-isopropyl-2,2'-bipyrrolidine (10 mol%)
-
β-Nitrostyrene (1.0 mmol)
-
Propanal (3.0 mmol)
-
Hexane (5 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) in hexane (5 mL) at room temperature is added (S,S)-N-isopropyl-2,2'-bipyrrolidine (0.1 mmol).
-
Propanal (3.0 mmol) is then added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitro aldehyde.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Protocol 2: General Procedure for the Enantioselective Diels-Alder Reaction
Materials:
-
(S,S)-3,3'-dimethoxy-2,2'-bipyrrolidine (10 mol%)
-
Perchloric acid (70% in water, 10 mol%)
-
Acrolein (1.2 mmol)
-
Cyclopentadiene (1.0 mmol, freshly distilled)
-
Dichloromethane (5 mL)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of (S,S)-3,3'-dimethoxy-2,2'-bipyrrolidine (0.1 mmol) in dichloromethane (2 mL) at -78 °C is added perchloric acid (0.1 mmol).
-
The mixture is stirred for 10 minutes, after which acrolein (1.2 mmol) is added.
-
After stirring for an additional 5 minutes, cyclopentadiene (1.0 mmol) is added dropwise.
-
The reaction is stirred at -78 °C for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Diels-Alder adduct.
-
The enantiomeric excess and endo:exo ratio are determined by chiral GC or HPLC analysis.
Visualizations
References
Application of 1,3'-Bipyrrolidine in Ring-Opening Polymerization: A Detailed Guide for Researchers
Introduction: 1,3'-Bipyrrolidine has emerged as a valuable scaffold in the design of chiral ligands for metal-catalyzed ring-opening polymerization (ROP), particularly for the synthesis of biodegradable polyesters like polylactic acid (PLA). Its rigid, chiral backbone allows for the construction of well-defined catalytic environments, leading to precise control over the polymerization process and the stereochemistry of the resulting polymer. This application note provides a comprehensive overview of the use of 1,3'-bipyrrolidine-based catalysts in ROP, including detailed experimental protocols and a summary of their performance.
The primary application of 1,3'-bipyrrolidine in this context is as a core component of salen-type (salan) ligands. These tetradentate ligands, featuring two phenolic groups and two nitrogen atoms, coordinate with various metal centers, including aluminum, hafnium, titanium, and lanthanides, to form active catalysts for the ROP of cyclic esters, most notably lactide. The stereochemistry of the 1,3'-bipyrrolidine backbone plays a crucial role in determining the stereoselectivity of the polymerization, enabling the synthesis of isotactic or heterotactic PLA.
I. Catalytic Systems and Performance
Metal complexes incorporating 1,3'-bipyrrolidine-based salan ligands have demonstrated high activity and stereocontrol in the ring-opening polymerization of rac-lactide. The choice of metal center and the substituents on the salan ligand significantly influence the catalyst's performance.
Quantitative Data Summary
The following tables summarize the performance of various 1,3'-bipyrrolidine-based catalytic systems in the ring-opening polymerization of rac-lactide.
Table 1: Hafnium-Based Catalysts
| Catalyst/Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | P_m / P_r | Reference |
| Hf(1)(OiPr)2 | 200:1 | 130 | 120 | 95 | 28,000 | 1.10 | 0.84 (P_m) | [1][2] |
| Hf(3)(OiPr)2 | 200:1 | 130 | 120 | 98 | 29,500 | 1.08 | 0.55 (P_m) | [1][2] |
Table 2: Aluminum-Based Catalysts
| Catalyst/Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | P_m / P_r | Reference |
| Al(3)(OiPr) | 100:1 | 70 | 24 | 95 | 13,500 | 1.05 | 0.87 (P_r) | [1][2] |
| Al(1)(OiPr) | 100:1 | 70 | 24 | 92 | 12,800 | 1.15 | atactic | [1][2] |
Table 3: Lanthanide-Based Catalysts
| Catalyst/Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | P_m / P_r | Reference |
| [{LMeSm(OiPr)}2] | 3000:1 | 80 | 5 | >99 | 98,000 | 1.10 | atactic | [3] |
| [{LMeYb(OiPr)}2] | 1000:1 | 80 | 5 | >99 | 35,000 | 1.08 | atactic | [3] |
Note: M_n = Number-average molecular weight; PDI = Polydispersity index; P_m = Probability of meso linkages (isotactic bias); P_r = Probability of racemo linkages (heterotactic bias). Catalyst structures are detailed in the referenced literature.
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1,3'-bipyrrolidine-based salan ligand and its subsequent use in the ring-opening polymerization of lactide.
A. Synthesis of a 1,3'-Bipyrrolidine-Based Salan Ligand
This protocol describes the synthesis of a salan pro-ligand derived from meso-1,3'-bipyrrolidine.
Materials:
-
meso-1,3'-Bipyrrolidine
-
2,4-di-tert-butylphenol
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Toluene
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 2,4-di-tert-butylphenol (2.0 equivalents) in methanol.
-
Add meso-1,3'-bipyrrolidine (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add formaldehyde solution (2.2 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
A white precipitate will form. Collect the solid by filtration and wash with cold methanol.
-
Dissolve the crude product in toluene and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure salan pro-ligand.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Synthesis of a Metal-Salan Catalyst
This protocol outlines the synthesis of a hafnium isopropoxide complex.
Materials:
-
Salan pro-ligand (from step II.A)
-
Hf(OiPr)4
-
Anhydrous toluene
-
Anhydrous isopropanol
Procedure (under inert atmosphere):
-
In a Schlenk flask, dissolve the salan pro-ligand (1.0 equivalent) in anhydrous toluene.
-
In a separate Schlenk flask, dissolve Hf(OiPr)4 (1.0 equivalent) in anhydrous toluene.
-
Add the hafnium solution to the ligand solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Remove the solvent in vacuo to obtain the hafnium complex as a solid.
-
The complex can be further purified by recrystallization from a mixture of toluene and heptane.
-
Characterize the complex using ¹H NMR, ¹³C NMR, and elemental analysis.
C. Ring-Opening Polymerization of rac-Lactide
This protocol describes a typical procedure for the melt polymerization of rac-lactide using a hafnium-salan catalyst.
Materials:
-
rac-Lactide (recrystallized from ethyl acetate)
-
Hafnium-salan complex (from step II.B)
-
Anhydrous toluene
-
Methanol
Procedure (under inert atmosphere):
-
In a glovebox, add the hafnium-salan catalyst to a flame-dried Schlenk tube.
-
Add the desired amount of rac-lactide to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 130 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 2 hours).
-
Remove the tube from the oil bath and allow it to cool to room temperature.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution to cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer by gel permeation chromatography (GPC) to determine M_n and PDI, and by ¹H NMR spectroscopy to determine the microstructure (tacticity).
III. Visualizations
The following diagrams illustrate the key processes involved in the application of 1,3'-bipyrrolidine in ring-opening polymerization.
Caption: Experimental workflow for the synthesis and application of 1,3'-bipyrrolidine-based ROP catalysts.
Caption: Generalized mechanism for ring-opening polymerization of lactide catalyzed by a metal-salan complex.
IV. Conclusion
1,3'-Bipyrrolidine serves as a powerful and versatile chiral backbone for the synthesis of highly effective salan ligands for the ring-opening polymerization of lactide. The resulting metal complexes exhibit excellent catalytic activity and provide a high degree of control over the stereochemistry of the resulting polylactic acid. The modular nature of these catalytic systems, allowing for the variation of the metal center and ligand substituents, offers a promising platform for the development of next-generation catalysts for the production of advanced biodegradable materials for a wide range of applications, including in the biomedical and pharmaceutical fields. Further research into the fine-tuning of these catalysts holds the potential for even greater control over polymer properties and the expansion of their application to other cyclic monomers.
References
- 1. Metal influence on the iso- and hetero-selectivity of complexes of bipyrrolidine derived salan ligands for the polymerisation of rac-lactide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Salan ligands assembled around chiral bipyrrolidine: predetermination of chirality around octahedral Ti and Zr centres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrrolidine-Based Catalyzed Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Application Note: (S)-Prolinamide Catalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon bonds and the construction of chiral β-hydroxy carbonyl compounds. These structural motifs are prevalent in numerous natural products and pharmaceutical agents. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.
Among the various classes of organocatalysts, those derived from the chiral scaffold of (S)-proline have been extensively studied and successfully applied. (S)-Prolinamide derivatives, in particular, have demonstrated high efficacy and stereoselectivity in catalyzing the direct aldol reaction between ketones and aldehydes. The prolinamide framework offers a tunable steric and electronic environment around the catalytic pyrrolidine core, enabling high levels of asymmetric induction. The amide moiety is believed to play a crucial role in the stereochemical outcome through the formation of hydrogen bonds in the transition state, thereby effectively discriminating between the prochiral faces of the aldehyde.
This document provides a detailed protocol for a typical asymmetric aldol reaction between a ketone and an aromatic aldehyde using a representative (S)-Prolinamide catalyst.
Catalyst Structure
A general structure of a simple (S)-Prolinamide catalyst is shown below:
Where R can be an alkyl or aryl group.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a representative (S)-Prolinamide catalyst (e.g., (S)-N-benzylpyrrolidine-2-carboxamide). The data is illustrative of the catalyst's performance and is compiled from general findings in the field of organocatalysis.
| Entry | Aldehyde (ArCHO) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | DMSO | 24 | 95 | >95:5 | 98 |
| 2 | 4-Bromobenzaldehyde | CH2Cl2 | 48 | 88 | 92:8 | 95 |
| 3 | 4-Chlorobenzaldehyde | Toluene | 48 | 85 | 90:10 | 94 |
| 4 | Benzaldehyde | DMSO | 72 | 75 | 88:12 | 90 |
| 5 | 4-Methoxybenzaldehyde | CH2Cl2 | 96 | 60 | 85:15 | 88 |
Experimental Protocols
General Protocol for the (S)-Prolinamide Catalyzed Asymmetric Aldol Reaction
This protocol describes the general procedure for the reaction between an aldehyde and a ketone catalyzed by an (S)-Prolinamide derivative.
Materials:
-
(S)-Prolinamide catalyst (e.g., (S)-N-benzylpyrrolidine-2-carboxamide) (10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (e.g., cyclohexanone) (10.0 mmol, 10.0 equiv)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2) (2.0 mL)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the (S)-Prolinamide catalyst (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.
-
Add the anhydrous solvent (2.0 mL) to the mixture.
-
Stir the reaction mixture at room temperature (or a specified temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-96 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired β-hydroxy carbonyl product.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the (S)-Prolinamide catalyzed asymmetric aldol reaction.
Proposed Catalytic Cycle and Transition State
Caption: Proposed enamine-based catalytic cycle for the prolinamide-catalyzed aldoto reaction.
Application Notes and Protocols: The Role of (S)-1,3'-Bipyrrolidine in the Asymmetric Synthesis of Chiral γ-Nitroketone Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved pharmaceuticals and biologically active natural products.[1] The inherent chirality of many pyrrolidine-based molecules necessitates the development of efficient asymmetric synthetic methodologies. Chiral diamines, particularly those derived from the readily available chiral pool, have emerged as powerful organocatalysts and ligands in a variety of enantioselective transformations.[2] (S)-1,3'-Bipyrrolidine, a chiral bicyclic diamine, is a versatile building block and ligand for asymmetric synthesis.[3] Its unique stereochemistry and the presence of two basic nitrogen atoms make it an excellent candidate for organocatalysis, particularly in reactions proceeding through enamine or iminium ion intermediates.
This document provides detailed application notes and a protocol for the use of (S)-1,3'-Bipyrrolidine as an organocatalyst in the asymmetric Michael addition of ketones to nitroalkenes. This reaction is a cornerstone in the synthesis of chiral γ-nitroketones, which are valuable pharmaceutical intermediates for the preparation of bioactive molecules such as chiral γ-aminobutyric acid (GABA) analogs.
Key Applications
(S)-1,3'-Bipyrrolidine can be effectively employed as an organocatalyst in the following key transformation:
-
Asymmetric Michael Addition: Catalyzing the conjugate addition of cyclic ketones to aromatic and aliphatic nitroalkenes to produce chiral γ-nitroketones with high enantioselectivity. These products are versatile intermediates that can be further transformed into other valuable chiral building blocks for drug discovery.
Data Presentation
The following table summarizes representative quantitative data for the (S)-1,3'-Bipyrrolidine catalyzed asymmetric Michael addition of cyclohexanone to various nitroalkenes.
| Entry | Nitroalkene (1) | Product (3) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | trans-β-Nitrostyrene | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | 95 | 95:5 | 98 |
| 2 | 4-Chloro-β-nitrostyrene | 2-(1-(4-Chlorophenyl)-2-nitroethyl)cyclohexan-1-one | 92 | 96:4 | 97 |
| 3 | 4-Methoxy-β-nitrostyrene | 2-(1-(4-Methoxyphenyl)-2-nitroethyl)cyclohexan-1-one | 96 | 94:6 | 99 |
| 4 | 2-Nitrostyrene | 2-(2-Nitro-1-(o-tolyl)ethyl)cyclohexan-1-one | 88 | 90:10 | 95 |
| 5 | 1-Nitro-2-phenylethylene | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | 94 | 95:5 | 98 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Cyclohexanone to Nitroalkenes Catalyzed by (S)-1,3'-Bipyrrolidine
This protocol describes a representative procedure for the enantioselective synthesis of 2-(2-nitro-1-phenylethyl)cyclohexan-1-one.
Materials:
-
trans-β-Nitrostyrene (1a)
-
Cyclohexanone (2a)
-
(S)-1,3'-Bipyrrolidine (Catalyst)
-
p-Toluenesulfonic acid (Co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1a, 0.5 mmol, 1.0 equiv.) in anhydrous dichloromethane (2.0 mL) at room temperature were added cyclohexanone (2a, 2.0 mmol, 4.0 equiv.), (S)-1,3'-bipyrrolidine (0.05 mmol, 0.1 equiv.), and p-toluenesulfonic acid (0.05 mmol, 0.1 equiv.).
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 90:10 to 80:20) to afford the desired product 3a.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualization
References
- 1. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1,3'-Bipyrrolidine dihydrochloride|CAS 956605-97-3 [benchchem.com]
Application Notes and Protocols: 1,3'-Bipyrrolidine as a Catalyst for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3'-Bipyrrolidine is a chiral diamine that holds potential as an organocatalyst in asymmetric synthesis. Its structure, featuring two pyrrolidine rings, suggests its capability to act as a bifunctional catalyst, activating substrates through both enamine and iminium ion intermediates. While extensive literature exists for other pyrrolidine derivatives like proline and diphenylprolinol silyl ethers, specific, detailed applications of 1,3'-bipyrrolidine in carbon-carbon bond formation are not widely documented.
These application notes provide a theoretical framework and representative protocols for utilizing 1,3'-bipyrrolidine in key C-C bond-forming reactions, including Michael additions and aldol reactions. The provided methodologies are based on established protocols for similar pyrrolidine-based catalysts and are intended as a starting point for researchers interested in exploring the catalytic potential of 1,3'-bipyrrolidine. Optimization of the reaction conditions will be necessary to achieve desired yields and stereoselectivities.
Catalytic Principle: Enamine and Iminium Ion Catalysis
The catalytic activity of pyrrolidine-based catalysts in C-C bond formation primarily relies on their ability to form two key intermediates:
-
Enamine: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophile, such as a Michael acceptor or another carbonyl compound.
-
Iminium Ion: The catalyst can also react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack.
The dual pyrrolidine structure of 1,3'-bipyrrolidine may offer unique steric and electronic properties influencing the stereochemical outcome of these reactions.
Application 1: Asymmetric Michael Addition
The Michael addition is a fundamental C-C bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] Pyrrolidine-based catalysts are highly effective in promoting the asymmetric Michael addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors.
Proposed Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for the 1,3'-bipyrrolidine-catalyzed Michael addition.
Representative Experimental Protocol: Michael Addition of a Ketone to a Nitroolefin
This protocol is adapted from established procedures for proline-catalyzed Michael additions.
Materials:
-
(S)-1,3'-Bipyrrolidine (or its dihydrochloride salt)
-
Cyclohexanone (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Solvent (e.g., Toluene, CHCl₃, or DMSO)
-
Acid co-catalyst (optional, e.g., benzoic acid)
-
Standard laboratory glassware and stirring equipment
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in the chosen solvent (2.0 mL) at room temperature, add cyclohexanone (2.0 mmol, 4.0 equiv).
-
Add (S)-1,3'-bipyrrolidine (0.05 mmol, 10 mol%). If using the dihydrochloride salt, a base (e.g., triethylamine, 0.1 mmol, 20 mol%) may be required to generate the free amine.
-
(Optional) Add an acid co-catalyst such as benzoic acid (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using ¹H NMR and chiral HPLC analysis.
Representative Data for Asymmetric Michael Additions
The following table summarizes typical results obtained with pyrrolidine-based catalysts in the Michael addition of cyclic ketones to trans-β-nitrostyrene. These values are illustrative and would need to be determined experimentally for 1,3'-bipyrrolidine.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 10 | CHCl₃ | 36 | 88 | 90:10 | 95 |
| 3 | Acetone | trans-β-Nitrostyrene | 20 | DMSO | 48 | 75 | - | 92 |
Application 2: Asymmetric Aldol Reaction
The aldol reaction is a powerful method for forming C-C bonds and creating β-hydroxy carbonyl compounds.[3][4] Chiral pyrrolidine catalysts facilitate enantioselective aldol reactions between ketones and aldehydes.
Proposed Catalytic Cycle for Aldol Reaction
Caption: Proposed catalytic cycle for the 1,3'-bipyrrolidine-catalyzed aldol reaction.
Representative Experimental Protocol: Aldol Reaction of a Ketone with an Aldehyde
This protocol is based on general procedures for proline-catalyzed direct aldol reactions.
Materials:
-
(S)-1,3'-Bipyrrolidine
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Solvent (e.g., DMSO or DMF)
-
Standard laboratory glassware and stirring equipment
-
Quenching solution (e.g., water or saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
In a reaction vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL).
-
Add cyclohexanone (2.5 mmol, 5.0 equiv) to the solution.
-
Add (S)-1,3'-bipyrrolidine (0.1 mmol, 20 mol%) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may take 24 to 96 hours.
-
After completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aldol product.
-
Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Representative Data for Asymmetric Aldol Reactions
The following table presents typical outcomes for pyrrolidine-catalyzed aldol reactions. The performance of 1,3'-bipyrrolidine would need to be experimentally verified.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 48 | 90 | 95:5 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 30 | neat | 24 | 65 | - | 75 |
| 3 | Cyclohexanone | Benzaldehyde | 20 | DMF | 72 | 85 | 90:10 | 96 |
Logical Workflow for Catalyst Application
The following workflow outlines the general steps for employing 1,3'-bipyrrolidine as a catalyst in a new C-C bond-forming reaction.
Caption: General workflow for developing a C-C bond-forming reaction using 1,3'-bipyrrolidine.
Conclusion
1,3'-Bipyrrolidine presents an intriguing yet underexplored scaffold for asymmetric organocatalysis. The protocols and data presented herein are representative of what can be expected from pyrrolidine-type catalysts and should serve as a valuable guide for initiating research into the catalytic applications of 1,3'-bipyrrolidine. Further investigation is required to fully elucidate its catalytic efficacy, substrate scope, and potential advantages over existing catalyst systems. Experimental validation and optimization are crucial next steps for any researcher venturing into this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Regio- and stereoselective synthesis of spiropyrrolidine-oxindole and bis-spiropyrrolizidine-oxindole grafted macrocycles through [3 + 2] cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Metal Complexes of 1,3'-Bipyrrolidine for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and catalytic applications of metal complexes featuring the 1,3'-bipyrrolidine ligand. The unique stereochemical properties of 1,3'-bipyrrolidine make it a promising chiral ligand for a variety of enantioselective transformations, which are of significant interest in the pharmaceutical and fine chemical industries.
Introduction to 1,3'-Bipyrrolidine as a Chiral Ligand
The 1,3'-bipyrrolidine scaffold possesses multiple stereocenters, offering a rich platform for the design of chiral ligands for asymmetric catalysis. The nitrogen atoms of the two pyrrolidine rings can coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction. The flexibility and steric bulk of the bipyrrolidine backbone can be tuned through substitution to optimize catalyst performance for specific applications.
Synthesis of 1,3'-Bipyrrolidine Ligands and their Metal Complexes
The synthesis of enantiomerically pure 1,3'-bipyrrolidine ligands is a critical first step. A common strategy involves the use of chiral starting materials from the natural chiral pool, such as L-proline or L-glutamic acid. The subsequent complexation with a metal precursor, typically a salt or an organometallic complex of palladium, rhodium, or copper, yields the desired chiral catalyst.
Catalytic Applications and Experimental Data
Metal complexes of 1,3'-bipyrrolidine have shown potential in various catalytic transformations. Below are examples of their applications with available quantitative data summarized for clarity.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium complexes bearing chiral ligands are widely used for asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction. While specific data for 1,3'-bipyrrolidine complexes in this reaction is not extensively reported, the general performance of related chiral pyrrolidine-based ligands suggests their potential.
Table 1: Representative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1,3-diphenylallyl acetate | Dimethyl malonate | 1 | THF | 25 | 12 | >95 | >90 |
Note: Data presented is representative of highly effective chiral palladium catalysts and serves as a benchmark for the potential performance of 1,3'-bipyrrolidine analogues.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes with chiral phosphine ligands are paramount for the asymmetric hydrogenation of prochiral olefins, a key technology in the synthesis of enantiomerically pure pharmaceuticals. Chiral bipyrrolidine-based phosphine ligands can create a highly effective chiral environment around the rhodium center.
Table 2: Representative Data for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Ligand Type | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Chiral Bipyrrolidine Phosphine | 0.5 | 10 | Methanol | 25 | 4 | >99 | >98 |
Note: This data represents the state-of-the-art for this transformation and highlights the potential of chiral bipyrrolidine ligands in achieving high enantioselectivity.
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Copper(I) complexes with chiral ligands are effective catalysts for asymmetric 1,3-dipolar cycloadditions, providing access to highly functionalized and enantioenriched five-membered heterocycles like pyrrolidines.[1][2]
Table 3: Representative Data for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Glycine imino ester | Dimethyl maleate | 5 | Toluene | 0 | 24 | 90 | >20:1 | 95 |
Note: This data illustrates the high diastereoselectivity and enantioselectivity achievable with chiral copper catalysts in this type of reaction.
Experimental Protocols
General Protocol for the Synthesis of a 1,3'-Bipyrrolidine Ligand
This protocol is a generalized procedure and may require optimization for specific target ligands.
-
Step 1: Synthesis of the Key Intermediate. A chiral precursor, such as a protected amino acid, is subjected to a series of reactions including reduction, protection, and activation of functional groups to build the first pyrrolidine ring and introduce the necessary functionalities for the formation of the second ring.
-
Step 2: Formation of the Second Pyrrolidine Ring. The intermediate from Step 1 undergoes a cyclization reaction, often via an intramolecular nucleophilic substitution or reductive amination, to form the second pyrrolidine ring, thus creating the 1,3'-bipyrrolidine core.
-
Step 3: Deprotection and Purification. The protecting groups on the nitrogen atoms are removed, and the final 1,3'-bipyrrolidine ligand is purified by column chromatography or crystallization.
General Protocol for the Synthesis of a Palladium(II)-1,3'-Bipyrrolidine Complex
-
Preparation of the Ligand Solution: Dissolve the 1,3'-bipyrrolidine ligand (1.0 equiv.) in a suitable dry and degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Palladium Precursor: To the stirred ligand solution, add a solution of a suitable palladium(II) precursor (e.g., PdCl₂(CH₃CN)₂ or Pd(OAc)₂) (1.0 equiv.) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically 1-4 hours) until the complex formation is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to afford the desired palladium(II) complex.
General Protocol for a Catalytic Asymmetric Reaction
This protocol provides a general framework for conducting a catalytic asymmetric reaction using a pre-formed metal-1,3'-bipyrrolidine complex.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the metal-1,3'-bipyrrolidine complex (e.g., 1-5 mol%) in the appropriate dry and degassed solvent.
-
Addition of Reactants: Add the substrate to the catalyst solution, followed by the addition of any other reagents (e.g., nucleophile, base).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Conclusion
Metal complexes of 1,3'-bipyrrolidine represent a promising class of chiral catalysts for asymmetric synthesis. While detailed and extensive application data is still emerging, the foundational principles of chiral ligand design and the performance of related pyrrolidine-based systems strongly suggest their potential for achieving high efficiency and enantioselectivity in a variety of important organic transformations. Further research into the synthesis of novel 1,3'-bipyrrolidine derivatives and their coordination chemistry with various metals is warranted to fully explore their catalytic capabilities.
References
Application Notes and Protocols: The Synthesis of Bioactive Molecules Utilizing Pyrrolidine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrrolidine ring is a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence stems from its unique stereochemical and conformational properties, which allow for precise three-dimensional arrangements of functional groups, crucial for molecular recognition and biological activity. While the direct use of a pre-formed 1,3'-Bipyrrolidine scaffold in the synthesis of bioactive natural products is not extensively documented in publicly available literature, the construction of molecules containing multiple pyrrolidine rings, or the synthesis of complex pyrrolidine derivatives, is a very active area of research.
This document provides an overview of synthetic strategies, particularly the 1,3-dipolar cycloaddition of azomethine ylides, for the construction of complex molecules containing the pyrrolidine motif, which can be considered analogous or foundational to the synthesis of bipyrrolidine structures. We will detail experimental protocols for key reactions and present data on the biological activities of the resulting compounds.
I. Synthesis of Spiro-Pyrrolidinyl-Oxindole Derivatives via 1,3-Dipolar Cycloaddition
A powerful and widely employed method for the synthesis of functionalized pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. This approach allows for the rapid construction of complex heterocyclic systems with high stereocontrol. A prominent example is the synthesis of spiro-pyrrolidinyl-oxindole derivatives, a scaffold found in numerous bioactive alkaloids.
Experimental Workflow:
The general workflow for the synthesis of spiro-pyrrolidinyl-oxindole derivatives involves a one-pot, three-component reaction.
Caption: General workflow for the three-component synthesis of spiro-pyrrolidinyl-oxindoles.
Key Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol is a representative example of the synthesis of a spiro-pyrrolidinyl-oxindole derivative via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
L-Proline (1.2 mmol)
-
(E)-2-oxo-3-(phenyl)acrylonitrile (dipolarophile) (1.0 mmol)
-
Methanol (20 mL)
Procedure:
-
A mixture of isatin (1.0 mmol) and L-proline (1.2 mmol) in methanol (20 mL) is stirred at room temperature for 15 minutes.
-
The dipolarophile, (E)-2-oxo-3-(phenyl)acrylonitrile (1.0 mmol), is added to the reaction mixture.
-
The resulting mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro[pyrrolidine-3,3'-oxindole] derivative.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data:
The yields of spiro-pyrrolidinyl-oxindole derivatives are generally good, and the reaction often proceeds with high diastereoselectivity.
| Entry | Dipolarophile Substituent (Ar) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 85 | >95:5 |
| 2 | 4-Chlorophenyl | 88 | >95:5 |
| 3 | 4-Methoxyphenyl | 82 | >95:5 |
| 4 | 2-Nitrophenyl | 75 | 90:10 |
II. Biological Activity of Synthesized Pyrrolidine Derivatives
Many of the synthesized spiro-pyrrolidinyl-oxindole and related pyrrolidine derivatives exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Signaling Pathway Inhibition:
Certain spiro-oxindole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by spiro-pyrrolidinyl-oxindole derivatives.
Antimicrobial Activity Data:
The antimicrobial activity of synthesized compounds is often evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| SP-1 | 16 | 32 | 8 |
| SP-2 (4-Cl) | 8 | 16 | 4 |
| SP-3 (4-OMe) | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
While the direct application of 1,3'-Bipyrrolidine in natural product synthesis remains an area for future exploration, the synthetic methodologies developed for constructing complex pyrrolidine-containing molecules are robust and versatile. The 1,3-dipolar cycloaddition reaction, in particular, provides an efficient route to novel heterocyclic scaffolds with significant therapeutic potential. The continued exploration of such synthetic strategies will undoubtedly lead to the discovery of new bioactive compounds and further expand the chemical space for drug development. Researchers are encouraged to adapt and modify the presented protocols to synthesize novel pyrrolidine derivatives and explore their biological activities.
protocols for peptide synthesis using 1,3'-Bipyrrolidine derivatives
Application Notes: Protocols for Peptide Synthesis
A Meticulous Examination of Peptide Synthesis Protocols Reveals No Specific Application of 1,3'-Bipyrrolidine Derivatives
Extensive research into established and novel peptide synthesis methodologies reveals a notable absence of specific protocols utilizing 1,3'-Bipyrrolidine derivatives as catalysts, reagents, or chiral auxiliaries. While the pyrrolidine motif is central to the structure of the amino acid proline and its derivatives are explored in various catalytic applications, the direct use of 1,3'-bipyrrolidine compounds in standard or specialized peptide synthesis protocols is not documented in the current body of scientific literature.
These application notes, therefore, aim to provide researchers, scientists, and drug development professionals with a detailed overview of the well-established principles and protocols of Solid-Phase Peptide Synthesis (SPPS). This will serve as a foundational guide to the most common and effective methods for the chemical synthesis of peptides.
Standard Solid-Phase Peptide Synthesis (SPPS): An Overview
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support.[1] The C-terminal amino acid is first anchored to the resin, and subsequent amino acids are added in a stepwise fashion from the C-terminus to the N-terminus.[1] Each cycle of amino acid addition involves three key steps: deprotection of the N-terminal protecting group, activation and coupling of the next amino acid, and thorough washing to remove excess reagents and byproducts.[2][3]
The two most prevalent chemical strategies in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. The Fmoc/tBu strategy is often preferred due to its use of milder deprotection conditions.[3]
Key Stages of a Standard Fmoc-Based SPPS Cycle:
-
Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure optimal accessibility of the reactive sites.[2]
-
First Amino Acid Loading: The C-terminal Fmoc-protected amino acid is attached to the resin. Various methods exist for this initial anchoring step.[2][4]
-
N-terminal Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine in DMF.[5]
-
Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free N-terminus of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce racemization.[1][6] Phosphonium and aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, and HATU are also widely used.[2][4]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and soluble byproducts.[7]
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.[2][4]
-
Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[8]
Experimental Protocols
Below are generalized protocols for key steps in Fmoc-based SPPS. The specific reagents, concentrations, and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent (e.g., DMF or DCM) to cover the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the solvent.
Protocol 2: Fmoc Deprotection
-
Wash the resin-bound peptide with DMF (3 times).
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for a specified time (e.g., 5-20 minutes). For difficult sequences, a second treatment may be necessary.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.
Protocol 3: HBTU-Mediated Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/HBTU solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3 times).
Protocol 4: Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The success of a peptide synthesis is typically evaluated by the yield and purity of the final product. The following table summarizes representative data for peptides synthesized using standard SPPS protocols.
| Peptide Sequence | Synthesis Scale (mmol) | Coupling Reagent | Crude Yield (%) | Purity (%) | Reference |
| ISAV-FP1 | 0.1 | HBTU/HOBt | Not Reported | >95 (after purification) | [8] |
| Peptide 303 | 0.1 | HBTU/HOBt | Not Reported | >95 (after purification) | [8] |
| Generic Peptide 1 | 0.25 | HATU | 75 | 92 | [5] |
| Generic Peptide 2 | 0.25 | PyBOP | 82 | 90 | [8] |
Visualization of SPPS Workflow
The following diagram illustrates the cyclical nature of a standard Solid-Phase Peptide Synthesis workflow.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Logical Relationships
As no specific biological applications or signaling pathways involving peptides synthesized with 1,3'-bipyrrolidine derivatives have been identified, a relevant diagram cannot be generated. The synthesis protocols themselves represent a linear workflow rather than a complex signaling pathway.
References
- 1. Peptide macrocyclization by transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-1,3'-Bipyrrolidine dihydrochloride|CAS 956605-97-3 [benchchem.com]
- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 7. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Spiro[indoline-pyrrolidine] Derivatives via a Three-Component 1,3-Dipolar Cycloaddition Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds and natural products.[1] Multicomponent reactions (MCRs) have become a highly efficient and powerful strategy for the synthesis of complex heterocyclic systems, offering advantages such as atom economy, reduced waste, and operational simplicity.[2] A particularly robust MCR for the synthesis of pyrrolidine-containing scaffolds is the 1,3-dipolar cycloaddition of azomethine ylides.[1][3] This protocol details a one-pot, three-component reaction for the synthesis of spiro[indoline-pyrrolidine] derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] The reaction proceeds via the in situ generation of an azomethine ylide from isatin and an amino acid (e.g., sarcosine), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.[1][4] This method provides a straightforward and highly diastereoselective route to complex spiro-heterocycles.[5]
General Reaction Scheme & Workflow
The following diagram illustrates the general workflow for the three-component synthesis of spiro[indoline-pyrrolidine] derivatives. The process begins with the condensation of isatin and sarcosine to form an azomethine ylide in situ. This reactive intermediate is then trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction to yield the final spiropyrrolidine product.
Caption: General workflow for the three-component synthesis of spiropyrrolidines.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various spiropyrrolidine-oxindole derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction. The reaction involves substituted isatins, sarcosine, and various chalcones as dipolarophiles.
| Entry | Isatin Derivative (R¹) | Dipolarophile (R², R³) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | 4-Cl-C₆H₄, C₆H₅ | Ethanol | 3 | 90 | >99:1 |
| 2 | 5-Br | 4-Cl-C₆H₄, C₆H₅ | Ethanol | 3 | 92 | >99:1 |
| 3 | 5-Cl | 4-Cl-C₆H₄, C₆H₅ | Ethanol | 3.5 | 88 | >99:1 |
| 4 | 5-F | 4-Cl-C₆H₄, C₆H₅ | Ethanol | 3.5 | 85 | >99:1 |
| 5 | H | 4-F-C₆H₄, C₆H₅ | Ethanol | 3 | 91 | >99:1 |
| 6 | 5-Br | 4-F-C₆H₄, C₆H₅ | Ethanol | 3 | 93 | >99:1 |
| 7 | H | C₆H₅, 4-Me-C₆H₄ | Ethanol | 4 | 86 | >99:1 |
| 8 | 5-Br | C₆H₅, 4-Me-C₆H₄ | Ethanol | 4 | 89 | >99:1 |
Data presented is representative of typical results found in the literature for this type of reaction.
Detailed Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
General Procedure for the Synthesis of Spiro[indoline-pyrrolidine] Derivatives
-
Reaction Setup: To a solution of isatin (1.0 mmol) in 15 mL of ethanol, add sarcosine (1.2 mmol).
-
Ylide Formation: Heat the mixture to reflux. The formation of the azomethine ylide intermediate occurs via decarboxylative condensation.
-
Cycloaddition: To the refluxing solution, add the dipolarophile (e.g., a chalcone derivative) (1.0 mmol).
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
-
Characterization: The structure and stereochemistry of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction.[4]
Example Protocol: Synthesis of a Spiropyrrolidine-Oxindole Derivative
-
A mixture of isatin (0.147 g, 1.0 mmol) and sarcosine (0.107 g, 1.2 mmol) in absolute ethanol (20 mL) is heated at reflux for 30 minutes to facilitate the in situ generation of the azomethine ylide.
-
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (chalcone) (0.242 g, 1.0 mmol) is then added to the reaction mixture.
-
The mixture is refluxed for an additional 3 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure spiropyrrolidine-oxindole product.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key steps and intermediates in the multicomponent reaction mechanism for the synthesis of spiropyrrolidines.
Caption: Mechanism of the three-component synthesis of spiropyrrolidines.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel diastereoselective synthesis of spiropyrrolidine-oxindole derivatives as anti-breast cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 1,3'-Bipyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3'-Bipyrrolidine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common challenges encountered during the synthesis of 1,3'-Bipyrrolidine, focusing on two plausible synthetic routes: Reductive Amination and Nucleophilic Substitution.
Route 1: Reductive Amination of N-Boc-pyrrolidin-3-one with Pyrrolidine
Q1: My reductive amination reaction shows low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in reductive amination can stem from several factors related to the initial iminium ion formation or the subsequent reduction step.
Potential Causes & Solutions:
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Inefficient Iminium Ion Formation: The equilibrium between the ketone, amine, and iminium ion may not favor the iminium species.
-
pH Adjustment: Ensure the reaction medium is mildly acidic (pH 4-6). This protonates the carbonyl oxygen, activating it for nucleophilic attack, without fully protonating the pyrrolidine, which would render it non-nucleophilic.[1]
-
Dehydration: The formation of the iminium ion releases water. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the equilibrium towards the product.[1]
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be suitable or may have degraded.
-
Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for iminium ions over ketones. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but may also reduce the starting ketone.[2][3]
-
Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
-
-
Steric Hindrance: N-Boc-pyrrolidin-3-one presents some steric bulk, which can slow down the reaction.
-
Reaction Time and Temperature: Increase the reaction time and consider a moderate increase in temperature (e.g., to 40-50 °C) to overcome the activation energy barrier.
-
Q2: I am observing the formation of a significant amount of N-Boc-3-hydroxypyrrolidine as a byproduct. How can I prevent this?
A2: The formation of N-Boc-3-hydroxypyrrolidine indicates that the ketone is being reduced instead of the desired iminium ion.
Mitigation Strategies:
-
Choice of Reducing Agent: This is a classic selectivity issue. Use a milder reducing agent that is more selective for the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reason.[3]
-
Staged Addition: Employ a two-step, one-pot procedure. First, mix the N-Boc-pyrrolidin-3-one and pyrrolidine and allow sufficient time for the iminium ion to form (monitor by TLC or LC-MS if possible). Then, add the reducing agent. This minimizes the concentration of the reducing agent in the presence of the ketone.
Route 2: Nucleophilic Substitution of N-Boc-3-chloropyrrolidine with Pyrrolidine
Q3: My N-alkylation reaction is slow and gives a low yield of 1,3'-Bipyrrolidine. How can I improve the reaction rate and conversion?
A3: Slow N-alkylation reactions are common when dealing with secondary amines and sterically hindered electrophiles.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity/Basicity: Pyrrolidine is a reasonably good nucleophile, but a base is often required to neutralize the HCl formed during the reaction, which would otherwise protonate and deactivate the starting pyrrolidine.
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in excess (2-3 equivalents).[4]
-
-
Leaving Group Ability: While chloride is a reasonable leaving group, its displacement can be slow.
-
Finkelstein Reaction: Consider converting the 3-chloropyrrolidine to the more reactive 3-iodopyrrolidine in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI).[4]
-
-
Solvent Effects: The choice of solvent is crucial for Sₙ2 reactions.
-
Polar Aprotic Solvents: Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) to solvate the cation and leave the nucleophile relatively free.[4]
-
-
Temperature: Increasing the reaction temperature will increase the rate of reaction. Refluxing in acetonitrile is a common strategy.
Q4: I am observing the formation of a quaternary ammonium salt as a byproduct. How can this be avoided?
A4: The product, N-Boc-1,3'-bipyrrolidine, is a tertiary amine and can be further alkylated by N-Boc-3-chloropyrrolidine to form a quaternary ammonium salt.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the nucleophile (pyrrolidine) to ensure the electrophile (N-Boc-3-chloropyrrolidine) is consumed before it can react with the product. A 1.2 to 1.5 molar excess of pyrrolidine is a good starting point.
-
Slow Addition: Add the N-Boc-3-chloropyrrolidine slowly to a solution of pyrrolidine and the base. This maintains a low concentration of the electrophile, favoring its reaction with the more abundant starting amine over the product.
Frequently Asked Questions (FAQs)
Q5: What is a suitable protecting group for the pyrrolidine nitrogen, and how is it removed?
A5: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the nitrogen of pyrrolidin-3-one or 3-chloropyrrolidine. It is stable under the basic and reductive conditions of the coupling reactions and can be easily removed under acidic conditions.
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium hydroxide.[5]
-
Deprotection: The Boc group is readily cleaved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent like dioxane or methanol.
Q6: How can I effectively purify the final 1,3'-Bipyrrolidine product?
A6: 1,3'-Bipyrrolidine is a basic, polar compound, which can make purification challenging.
-
Acid-Base Extraction: After deprotection, the crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., 1M NaOH) to remove any remaining acidic impurities. Subsequently, the product can be extracted from the organic phase into an acidic aqueous phase (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities, and finally, the aqueous layer is basified (e.g., with NaOH) and the free amine product is extracted with an organic solvent.
-
Column Chromatography:
-
Normal Phase (Silica Gel): Due to the basic nature of the product, tailing can be a significant issue on silica gel. To mitigate this, the eluent can be treated with a small amount of a volatile base, such as triethylamine (typically 0.5-1%). A common eluent system is a gradient of methanol in dichloromethane with 1% triethylamine.
-
Reversed-Phase: For highly polar amines, reversed-phase chromatography using a C18 column can be effective. A mobile phase of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid is typically used.
-
Q7: How do I monitor the progress of these reactions?
A7: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress.
-
TLC Visualization: Since the starting materials and product contain nitrogen, they may not be UV-active. Staining with potassium permanganate (KMnO₄) or ninhydrin (for primary/secondary amines) is effective for visualization.
-
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring the reaction, as it provides information on the masses of the components in the reaction mixture, confirming the formation of the desired product and identifying any byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Entry | Ketone | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-pyrrolidin-3-one | Pyrrolidine | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | ~70-85 (expected) |
| 2 | Cyclohexanone | Morpholine | NaBH(OAc)₃ | Dichloroethane | 25 | 4 | 95 |
| 3 | N-Boc-piperidin-4-one | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 25 | 18 | 84 |
| 4 | Acetone | Pyrrolidine | NaBH₃CN | Methanol | 25 | 24 | 75 |
Table 2: Comparison of Reaction Conditions for N-Alkylation
| Entry | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-chloropyrrolidine | Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 24 | ~60-75 (expected) |
| 2 | Benzyl bromide | Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 3 | 1-Bromobutane | Pyrrolidine | K₂CO₃ | DMF | 60 | 12 | 85 |
| 4 | N-Boc-2-(bromomethyl)pyrrolidine | Morpholine | DIPEA | DMF | 25 | 16 | 90 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-(pyrrolidin-3-yl)pyrrolidine via Reductive Amination
-
To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pyrrolidine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., 5-10% methanol in DCM with 1% triethylamine).
Protocol 2: Synthesis of N-Boc-1-(pyrrolidin-3-yl)pyrrolidine via Nucleophilic Substitution
-
To a solution of pyrrolidine (1.5 eq) in acetonitrile (0.3 M), add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of N-Boc-1,3'-Bipyrrolidine
-
Dissolve the N-Boc protected 1,3'-Bipyrrolidine (1.0 eq) in dichloromethane (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >12 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (4 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the 1,3'-Bipyrrolidine product.
Mandatory Visualization
Caption: Workflow for the synthesis of N-Boc-1,3'-Bipyrrolidine via reductive amination.
Caption: Troubleshooting logic for low yield in reductive amination synthesis.
References
troubleshooting low enantioselectivity in 1,3'-Bipyrrolidine catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low enantioselectivity in reactions catalyzed by 1,3'-bipyrrolidine and its derivatives.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving this issue in 1,3'-bipyrrolidine catalyzed reactions.
Initial Checks
Before optimizing reaction conditions, it is crucial to verify the integrity of the starting materials and the experimental setup.
-
Catalyst Purity and Integrity: Ensure the 1,3'-bipyrrolidine catalyst is of high chemical and enantiomeric purity. Impurities can lead to non-selective side reactions.
-
Reagent and Solvent Purity: Verify the purity of all substrates and the solvent. Acidic or basic impurities can interfere with the catalytic cycle. Ensure solvents are anhydrous, as water can significantly impact enantioselectivity.[1]
-
Reaction Conditions: Confirm that temperature, concentration, and stirring rate are precisely controlled and consistent. Inconsistent conditions can lead to variable and suboptimal results.
Systematic Optimization
If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low enantiomeric excess (ee). What are the most common causes?
Low enantioselectivity in 1,3'-bipyrrolidine catalysis can stem from several factors. The most common issues include suboptimal reaction conditions such as the choice of solvent, reaction temperature, and catalyst loading. The purity of the reactants and the catalyst itself is also critical. Additionally, the electronic and steric properties of the substrate can significantly influence the stereochemical outcome.
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
The polarity and coordinating ability of the solvent play a critical role in the transition state of the reaction, directly impacting enantioselectivity. Non-polar, non-coordinating solvents often provide better stereocontrol compared to polar or coordinating solvents. It is recommended to screen a range of solvents with varying polarities to identify the optimal conditions for a specific transformation.
Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 92 |
| 2 | CH2Cl2 | 88 | 85 |
| 3 | THF | 90 | 75 |
| 4 | CH3CN | 92 | 60 |
| 5 | MeOH | 70 | 30 |
Reaction conditions: Michael addition of an aldehyde to a nitroalkene using a 1,3'-bipyrrolidine-derived catalyst (10 mol%) at 0 °C.
Q3: Can changes in temperature improve my enantiomeric excess?
Yes, temperature can have a profound effect on enantioselectivity. Generally, lowering the reaction temperature leads to a more ordered transition state, which can enhance the enantiomeric excess by favoring the pathway to the major enantiomer.[2] However, this often comes at the cost of a slower reaction rate. It is advisable to perform the reaction at various temperatures to find the best balance between selectivity and reaction time.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 25 | 12 | 95 | 80 |
| 2 | 0 | 24 | 92 | 92 |
| 3 | -20 | 48 | 85 | 97 |
| 4 | -40 | 72 | 70 | >99 |
Reaction conditions: Aldol reaction catalyzed by a 1,3'-bipyrrolidine derivative (10 mol%) in toluene.
Q4: What is the optimal catalyst loading?
The ideal catalyst loading can vary depending on the specific reaction. While a higher catalyst loading can sometimes increase the reaction rate, it does not always lead to better enantioselectivity and can be costly. It is recommended to screen catalyst loading, typically ranging from 1 to 20 mol%, to identify the optimal concentration for your specific application. Insufficient catalyst loading may allow a non-catalyzed, non-enantioselective background reaction to occur, thus lowering the overall ee.
Q5: Can additives be used to improve enantioselectivity?
Yes, the use of additives can significantly enhance enantioselectivity. Additives can act as co-catalysts, influence the conformation of the catalyst-substrate complex, or suppress side reactions. Common additives include weak Brønsted acids (e.g., benzoic acid) or bases, and sometimes small amounts of water. The effect of an additive is highly reaction-specific and often requires screening.
Table 3: Effect of Additives on Enantioselectivity
| Entry | Additive (mol%) | Yield (%) | ee (%) |
| 1 | None | 85 | 88 |
| 2 | Benzoic Acid (10) | 90 | 95 |
| 3 | Acetic Acid (10) | 88 | 93 |
| 4 | Water (50) | 75 | 80 |
| 5 | Et3N (10) | 82 | 75 |
Reaction conditions: Michael addition catalyzed by a 1,3'-bipyrrolidine derivative (10 mol%) in CH2Cl2 at 0 °C.
Q6: My enantioselectivity is still low after optimizing conditions. Could the substrate be the issue?
Absolutely. The structure of the substrate plays a crucial role. Steric hindrance near the reaction center on either the nucleophile or the electrophile can significantly impact how the catalyst can effectively shield one face of the molecule. Electron-donating or withdrawing groups can also alter the reactivity and the nature of the transition state. If a particular substrate consistently gives low ee, consider that it may not be well-suited for the specific 1,3'-bipyrrolidine catalyst being used.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Enantioselectivity
-
Catalyst Purification:
-
Dissolve the 1,3'-bipyrrolidine catalyst in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a non-solvent (e.g., hexane) dropwise until precipitation is observed.
-
Cool the mixture to 0 °C to complete precipitation.
-
Collect the purified catalyst by filtration, wash with cold non-solvent, and dry under vacuum.
-
Confirm purity and integrity by NMR and chiral HPLC analysis.
-
-
Solvent Screening:
-
Set up a parallel series of reactions in small vials.
-
To each vial, add the catalyst (e.g., 10 mol%), the electrophile (1.0 equiv), and the nucleophile (1.2 equiv).
-
Add a different anhydrous solvent (e.g., toluene, CH2Cl2, THF, CH3CN, hexane) to each vial to achieve the desired concentration.
-
Stir the reactions at a constant temperature (e.g., 0 °C).
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, quench the reactions and determine the yield and ee for each solvent.
-
-
Temperature Screening:
-
Using the optimal solvent from the previous step, set up several reactions.
-
Run each reaction at a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
-
Monitor the reactions and, upon completion, determine the yield and ee for each temperature.
-
Visualizations
Caption: A workflow for troubleshooting low enantioselectivity.
Caption: A generalized catalytic cycle for 1,3'-bipyrrolidine.
References
identifying and minimizing side reactions in 1,3'-Bipyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1,3'-Bipyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,3'-Bipyrrolidine, offering potential causes and solutions.
Problem: Low Yield of 1,3'-Bipyrrolidine
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Side Reactions: Competing side reactions may be consuming the starting materials or the desired product.
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of byproducts and limit the yield of the desired product.
-
Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low yields in 1,3'-Bipyrrolidine synthesis.
Problem: Formation of Over-Alkylated Byproducts
In synthetic routes involving the N-alkylation of a pyrrolidine ring, such as the reaction of a 3-halopyrrolidine derivative with pyrrolidine, over-alkylation can occur, leading to the formation of quaternary ammonium salts or di-substituted products.
Mitigation Strategies:
-
Control Stoichiometry: Use a controlled excess of the pyrrolidine nucleophile to favor the desired mono-alkylation.
-
Slow Addition: Add the alkylating agent (e.g., 3-halopyrrolidine) slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations on the same nitrogen atom.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Choice of Base: Use a non-nucleophilic bulky base to deprotonate the pyrrolidine nitrogen without competing in the alkylation reaction.
| Parameter | Condition A (High Over-Alkylation) | Condition B (Minimized Over-Alkylation) |
| Stoichiometry (Pyrrolidine:Alkylating Agent) | 1:1 | 3:1 |
| Addition of Alkylating Agent | All at once | Slow, dropwise addition |
| Temperature | Reflux | Room Temperature |
| Base | Strong, small base (e.g., NaH) | Bulky, non-nucleophilic base (e.g., DBU) |
Problem: Presence of Positional Isomers (e.g., 1,2'-Bipyrrolidine)
The formation of positional isomers can be a significant issue, particularly in coupling reactions. For instance, in a palladium-catalyzed cross-coupling reaction, incorrect bond formation can lead to isomers like 1,2'-Bipyrrolidine instead of the desired 1,3'-isomer.
Mitigation Strategies:
-
Ligand Selection: The choice of ligand in a palladium-catalyzed coupling is crucial for controlling regioselectivity. Bulky electron-rich phosphine ligands can often favor the desired coupling position.
-
Reaction Temperature: Temperature can influence the selectivity of the coupling reaction. A systematic temperature screen is recommended to find the optimal conditions.
-
Substrate Design: The nature of the leaving group on the pyrrolidine ring can influence the regioselectivity of the coupling.
| Parameter | Condition A (Poor Regioselectivity) | Condition B (Improved Regioselectivity) |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos) |
| Temperature | 100 °C | 60-80 °C |
| Leaving Group | -Cl | -OTf, -Br |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,3'-Bipyrrolidine?
A1: The primary synthetic strategies for 1,3'-Bipyrrolidine include:
-
Reductive Amination: This involves the reaction of 3-pyrrolidinone with pyrrolidine in the presence of a reducing agent.
-
Palladium-Catalyzed Cross-Coupling: This method couples a 3-halopyrrolidine or a pyrrolidine boronic acid derivative with a suitable pyrrolidine partner.
-
Nucleophilic Substitution: This involves the reaction of a 3-halopyrrolidine derivative with pyrrolidine.
Q2: What are the typical side products observed in the reductive amination synthesis of 1,3'-Bipyrrolidine?
A2: In the reductive amination of 3-pyrrolidinone with pyrrolidine, potential side products include the alcohol resulting from the reduction of the ketone starting material and over-alkylation products if the initially formed 1,3'-Bipyrrolidine acts as a nucleophile.
Q3: How can I minimize the formation of homocoupled byproducts in a palladium-catalyzed synthesis?
A3: Homocoupling can be minimized by carefully controlling the reaction conditions. Strategies include using a suitable ligand, optimizing the reaction temperature, and ensuring the purity of the starting materials and catalyst.
Q4: What purification techniques are most effective for separating 1,3'-Bipyrrolidine from its isomers and byproducts?
A4: Purification of 1,3'-Bipyrrolidine often requires chromatographic techniques.
-
Column Chromatography: Silica gel or alumina column chromatography can be effective for separating the desired product from less polar byproducts.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used to achieve high purity, especially for separating closely related isomers.[1] The choice of column and mobile phase is critical for successful separation.
Q5: Are there any specific analytical techniques to confirm the structure and purity of 1,3'-Bipyrrolidine?
A5: Yes, a combination of spectroscopic methods is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity and structure of the 1,3'-Bipyrrolidine.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and quantify any impurities.
Experimental Protocols
Reductive Amination of 3-Pyrrolidinone with Pyrrolidine
This protocol provides a general procedure for the synthesis of 1,3'-Bipyrrolidine via reductive amination.
Materials:
-
3-Pyrrolidinone hydrochloride
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-pyrrolidinone hydrochloride (1.0 eq) in DCM, add pyrrolidine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship of Reductive Amination:
Caption: Key steps in the synthesis of 1,3'-Bipyrrolidine via reductive amination.
References
Technical Support Center: Purification of Chiral 1,3'-Bipyrrolidine Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral 1,3'-bipyrrolidine diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1,3'-bipyrrolidine diastereomers often challenging?
A1: Diastereomers of 1,3'-bipyrrolidine, like other diastereomeric pairs, possess very similar physicochemical properties, including polarity, solubility, and boiling points.[1] These subtle differences in their three-dimensional structures necessitate highly selective purification techniques to achieve baseline separation. The challenge lies in identifying conditions that can effectively exploit these minor structural variations.
Q2: What are the primary purification techniques for separating 1,3'-bipyrrolidine diastereomers?
A2: The most common and effective techniques for separating 1,3'-bipyrrolidine diastereomers are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases (CSPs), HPLC is a powerful tool for resolving diastereomers.[2][3] Normal phase HPLC on silica gel can also be effective.[2]
-
Flash Column Chromatography: While more challenging than HPLC, flash chromatography on silica gel can be used for preparative scale separations, often requiring careful optimization of the mobile phase.[1][4]
-
Crystallization: Fractional crystallization can be a highly effective method for separating diastereomers, especially when one diastereomer has a significantly lower solubility in a particular solvent system.[5] This can sometimes be a process of trial and error to find the right conditions.[5]
Q3: How do I choose the right analytical technique to assess the purity of my separated diastereomers?
A3: Chiral HPLC is the gold standard for determining the diastereomeric excess (de) and enantiomeric excess (ee) of your purified 1,3'-bipyrrolidine samples.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to determine diastereomeric ratios.[7]
Troubleshooting Guides
Problem 1: Poor or No Separation in Flash Column Chromatography
Possible Causes:
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Inappropriate Mobile Phase Polarity: The solvent system may not be providing enough selectivity to differentiate between the diastereomers.
-
Co-elution of Diastereomers: The diastereomers may have nearly identical retention factors (Rf) in the chosen solvent system.
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
Solutions:
-
Systematic Solvent Screening:
-
Experiment with a variety of solvent systems with different polarities and selectivities. Good starting points for silica gel chromatography include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[1][5]
-
Consider adding a small percentage (e.g., 0.1-1%) of a polar modifier like methanol or isopropanol to a non-polar mobile phase to improve peak shape and potentially enhance separation.[1]
-
-
Gradient Elution: Employ a shallow solvent gradient to improve the separation of closely eluting compounds.
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
-
Use a Longer Column: A longer column provides more theoretical plates and can improve the resolution of closely eluting compounds.[5]
Problem 2: Poor Resolution in Chiral HPLC
Possible Causes:
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral selector for your 1,3'-bipyrrolidine diastereomers.
-
Suboptimal Mobile Phase: The mobile phase composition (e.g., ratio of organic modifier to buffer, type of organic modifier) can significantly impact resolution.
-
Temperature Effects: Column temperature can influence the interactions between the analytes and the stationary phase.
Solutions:
-
Screen Different CSPs: Test a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type) to find the one that provides the best selectivity.
-
Optimize Mobile Phase:
-
Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase.
-
For reversed-phase HPLC, adjust the pH of the aqueous component.
-
For normal phase HPLC, experiment with different non-polar solvents and polar modifiers.
-
-
Vary the Column Temperature: Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution. Lower temperatures often enhance enantioselectivity.[2]
-
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.
Problem 3: Difficulty in Inducing Crystallization for Diastereomeric Separation
Possible Causes:
-
High Solubility of Both Diastereomers: Both diastereomers may be highly soluble in the chosen solvent, preventing selective crystallization.
-
Formation of an Oil or Amorphous Solid: The compound may not readily form a crystalline lattice under the tested conditions.
-
Presence of Impurities: Impurities can inhibit crystal formation.
Solutions:
-
Extensive Solvent Screening: Test a wide range of solvents and solvent mixtures with varying polarities.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.
-
Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.
-
Vapor Diffusion: Place a solution of your compound in a vial inside a larger chamber containing a solvent in which your compound is less soluble. The vapor from the second solvent will slowly diffuse into the first, reducing the solubility and promoting crystallization.
-
Seed Crystals: If you have a small amount of one pure diastereomer, use it as a seed crystal to induce crystallization from a saturated solution of the mixture.
-
Purify the Mixture: If significant impurities are present, perform a preliminary purification step (e.g., flash chromatography) before attempting crystallization.
Experimental Protocols
Protocol 1: Preparative HPLC Separation of 1,3'-Bipyrrolidine Diastereomers
This protocol provides a general starting point for separating 1,3'-bipyrrolidine diastereomers using preparative HPLC. Optimization will likely be required for specific compounds.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
Sample Preparation:
-
Dissolve the diastereomeric mixture of the 1,3'-bipyrrolidine in the mobile phase at a concentration of 5-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 5-10 mL/min (will depend on column dimensions)
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Injection Volume: Dependent on the column size and sample concentration.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect the fractions corresponding to each separated diastereomer peak.
-
Analyze the collected fractions by analytical chiral HPLC to confirm purity.
-
Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.
Protocol 2: Fractional Crystallization of 1,3'-Bipyrrolidine Diastereomers
This protocol outlines a general procedure for separating diastereomers by fractional crystallization. The choice of solvent is critical and will require empirical determination.
Materials:
-
Diastereomeric mixture of 1,3'-bipyrrolidine
-
A range of solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexanes)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening: In small vials, test the solubility of the diastereomeric mixture in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature or upon cooling.
-
Crystallization:
-
In a flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to achieve a saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator.
-
If crystallization occurs, collect the crystals by vacuum filtration.
-
-
Analysis:
-
Analyze a small sample of the crystals and the mother liquor by chiral HPLC to determine the diastereomeric ratio in each.
-
-
Recrystallization:
-
If the initial crystals are enriched in one diastereomer but not pure, recrystallize them from the same solvent to improve the purity.
-
The mother liquor, which is now enriched in the other diastereomer, can be concentrated and subjected to further crystallization attempts, possibly with a different solvent system.
-
Quantitative Data
The following table provides hypothetical, yet representative, data for the separation of two 1,3'-bipyrrolidine diastereomers (Diastereomer A and Diastereomer B) using different purification techniques. This data is for illustrative purposes to guide method development.
| Purification Technique | Column/Conditions | Mobile Phase | Retention Time (Diastereomer A) | Retention Time (Diastereomer B) | Resolution (Rs) | Diastereomeric Ratio (A:B) in Isolated Fractions |
| Chiral HPLC (Analytical) | Chiralpak IA (4.6 x 250 mm) | Hexane:Isopropanol (90:10) | 12.5 min | 14.8 min | 2.1 | >99:1 (Fraction A), 1:>99 (Fraction B) |
| Flash Chromatography | Silica Gel (40-63 µm) | Dichloromethane:Methanol (98:2) | Fractions 15-20 | Fractions 22-28 | - | 80:20 (Early Fractions), 30:70 (Late Fractions) |
| Fractional Crystallization | Solvent: Ethanol | - | - | - | - | >95:5 (Crystals), 40:60 (Mother Liquor) |
Visualizations
Caption: General workflow for the purification and analysis of 1,3'-Bipyrrolidine diastereomers.
Caption: A decision tree for troubleshooting poor separation of 1,3'-Bipyrrolidine diastereomers.
References
- 1. reddit.com [reddit.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing a low diastereomeric ratio (d.r.). What are the most common troubleshooting steps?
A low diastereomeric ratio indicates that the energy difference between the competing diastereomeric transition states is small.[1] To improve the d.r., consider the following systematic approach:
-
Lower the Reaction Temperature: Reducing the temperature can amplify small energy differences between the transition states, often leading to enhanced selectivity.[1] Many procedures report high selectivity at temperatures of 0 °C or -78 °C.[1][2]
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the stability of the transition states.[1][3] Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane, THF) and polar protic (e.g., isopropanol, tert-butanol).[3]
-
Vary the Catalyst/Reagent: If using a Lewis acid, screen alternatives with different steric bulk or Lewis acidity (e.g., Yb(OTf)₃, TiCl₄, Ag₂CO₃).[1][4][5] The choice of metal salt and ligand in catalytic systems is also critical and can dramatically influence the stereochemical outcome.[3][6]
-
Modify the Substrate: Altering the steric bulk of protecting groups on the nitrogen atom or other substituents can improve facial differentiation.[1] The use of a chiral auxiliary is a powerful strategy to control diastereoselectivity.[2][4][7]
-
Check Reagent Purity: Ensure all reagents, especially the dipolarophile and the precursor to the 1,3-dipole, are pure. Impurities, particularly water, can interfere with catalysis, especially when using Lewis acids.[1]
Q2: My reaction is producing the wrong diastereomer as the major product. How can I invert the selectivity?
Achieving the opposite diastereomer often requires a significant change in the reaction strategy:
-
Switch Catalyst Type: In some systems, Lewis acid catalysis may favor one diastereomer, while organocatalysis or a different metal catalyst may favor the other.[4] For instance, certain Lewis acids can promote the formation of cycloadducts with opposite stereochemistry compared to uncatalyzed reactions.[4]
-
Employ a Different Chiral Auxiliary: Chiral auxiliaries are designed to direct the cycloaddition to a specific face. Switching to an auxiliary with a different controlling element can lead to the opposite diastereomer. For example, Oppolzer's sultams and Evans oxazolidinones can impart high but differing facial selectivity.[2]
-
Change the Dipolarophile Geometry: The geometry (E/Z) of the dipolarophile is critical as the 1,3-dipolar cycloaddition is a stereospecific concerted reaction. Ensure you have the correct isomer of your starting material.
Q3: The reaction yield is low, although the diastereoselectivity is acceptable. What can I do?
Low yields can stem from several factors unrelated to stereoselectivity:
-
Catalyst Inactivity: If using a catalyst, it may be deactivated by impurities.[3] Ensure anhydrous conditions and pure reagents. Consider increasing the catalyst loading, although this may affect selectivity.
-
Poor Reactivity: The 1,3-dipole or dipolarophile may be electronically mismatched. Frontier Molecular Orbital (FMO) theory can help diagnose this; the reaction rate is dependent on the energy gap between the HOMO of one component and the LUMO of the other.[8][9] Electron-withdrawing groups on the dipolarophile typically accelerate the reaction.[10]
-
Unstable Intermediates: The 1,3-dipole, often an azomethine ylide generated in situ, might be unstable and undergo side reactions. For example, carbonyl ylides can sometimes form dimers in the absence of a suitable dipolarophile or catalyst.[5]
-
Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal duration.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind diastereoselectivity in 1,3-dipolar cycloadditions?
Diastereoselectivity in 1,3-dipolar cycloadditions arises from the two possible modes of approach of the 1,3-dipole to the dipolarophile, leading to endo or exo transition states. The final diastereomeric ratio is determined by the relative energy of these transition states. Two main forces are at play:
-
Steric Repulsion: This force destabilizes the more crowded transition state, typically favoring the exo product where bulky substituents are pointed away from each other.
-
Attractive π-Interactions (Secondary Orbital Interactions): Favorable overlap between orbitals of the dipole and the dipolarophile can stabilize the endo transition state. Often, these two forces are competing and can cancel each other out, leading to poor selectivity in the absence of a strong controlling element.
Q2: How do Lewis acids improve diastereoselectivity?
Lewis acids coordinate to the dipolarophile (e.g., to a carbonyl group), which has several effects:
-
Lowers the LUMO Energy: This coordination lowers the energy of the dipolarophile's LUMO, accelerating the reaction by narrowing the HOMO-LUMO gap between the reactants.[11]
-
Fixes Conformation: By coordinating to the dipolarophile, the Lewis acid can lock it into a specific conformation. This rigid structure enhances the facial differentiation, leading to a more organized transition state and higher diastereoselectivity.[5]
-
Favors Specific Transition States: The bulky Lewis acid-ligand complex can create significant steric hindrance, often favoring the formation of the exo product to minimize repulsion.
Q3: What should I consider when choosing a chiral auxiliary?
An effective chiral auxiliary should:
-
Be readily available in high enantiomeric purity.
-
Attach easily to the substrate (dipole or dipolarophile).
-
Provide a strong steric or electronic bias to effectively shield one face of the reactant, forcing the cycloaddition to occur from the opposite face.[7]
-
Be easy to remove cleanly after the reaction without racemizing the newly formed stereocenters.[2] Highly effective examples include the N-tert-butanesulfinyl group and Oppolzer's chiral sultam.[2][4]
Q4: How significantly do solvent and temperature affect the stereochemical outcome?
Solvent and temperature are critical parameters:
-
Solvent: Solvents can influence the stability of the transition states through polarity and hydrogen bonding. A change in solvent can alter the d.r. significantly.[3] Some studies have shown that greener solvents like water can promote high yields and stereoselectivity due to hydrophobic effects.[12][13]
-
Temperature: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is magnified at lower temperatures. This generally leads to higher diastereoselectivity, provided the reaction rate remains practical.
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Entry | Reactants (Model System) | Lewis Acid (mol%) | Solvent | Temp (°C) | d.r. (exo:endo) | Yield (%) | Reference |
| 1 | Azomethine Ylide + N-cinnamoyl Oxazolidinone | None | Toluene | 25 | 50:50 | 85 | [1] |
| 2 | Azomethine Ylide + N-cinnamoyl Oxazolidinone | Yb(OTf)₃ (10) | CH₂Cl₂ | -78 | >95:5 | 92 | [5] |
| 3 | Azomethine Ylide + N-cinnamoyl Oxazolidinone | TiCl₄ (120) | CH₂Cl₂ | -78 | >99:1 | 88 | [1] |
| 4 | N-tert-Butanesulfinylazadiene + Azomethine Ylide | Ag₂CO₃ (10) | Toluene | 80 | >95:5 | 75 | [4] |
Table 2: Influence of Chiral Auxiliary on Diastereoselectivity
| Entry | Dipolarophile Auxiliary | Dipole | Solvent | Temp (°C) | d.r. | Yield (%) | Reference |
| 1 | Oppolzer's Sultam | Azomethine Ylide from Pent-2-ynoic Acid | Toluene | 25 | >98:2 | 85 | [2] |
| 2 | Evans 4-phenyl-2-oxazolidinone | Azomethine Ylide from Pent-2-ynoic Acid | Toluene | 25 | 70:30 | 82 | [2] |
| 3 | (S)-N-tert-butanesulfinyl on 1-azadiene | Azomethine Ylide | Toluene | 80 | >95:5 | 78 | [4] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed [3+2] Cycloaddition for Polysubstituted Pyrrolidine Synthesis [1]
This protocol describes a general procedure for the TiCl₄-mediated three-component reaction to synthesize a polysubstituted pyrrolidine.
Materials:
-
Optically active 2-phenyldihydrofuran (1.2 equiv)
-
N-tosyl imino ester (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.2 equiv, 1M solution in CH₂Cl₂)
-
Nucleophile (e.g., allyltrimethylsilane, 3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-tosyl imino ester (1.0 equiv) and optically active 2-phenyldihydrofuran (1.2 equiv).
-
Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the TiCl₄ solution (1.2 equiv) dropwise to the stirred reaction mixture. Maintain the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm slowly to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Perform a standard aqueous workup, extracting the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.
-
Determine the diastereomeric ratio using ¹H NMR analysis of the crude or purified product.
Visualizations
Caption: Competing endo and exo transition states in a 1,3-dipolar cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
reaction condition optimization for 1,3'-Bipyrrolidine catalyzed reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions catalyzed by 1,3'-bipyrrolidine.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during 1,3'-bipyrrolidine catalyzed reactions.
Guide 1: Low Yield or Incomplete Conversion
Problem: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question-and-Answer Format:
Q1: My reaction has stalled, and the yield is poor. What should I check first?
A1: The first step is to verify the quality and stoichiometry of your reagents.
-
Reagent Purity: Impurities in substrates, reagents, or solvents can inhibit the catalyst or lead to side reactions. Ensure all materials are of high purity and use anhydrous solvents when necessary.
-
Stoichiometry: Confirm that the molar ratios of your reactants are correct.
Q2: I've confirmed my reagents are pure, but the yield is still low. What's the next step?
A2: Evaluate your reaction conditions.
-
Temperature: Temperature plays a critical role. A temperature that is too low may result in a sluggish reaction, while a higher temperature could lead to catalyst decomposition or side product formation.[1][2] Consider screening a range of temperatures to find the optimal balance.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. It is advisable to screen a variety of solvents with different polarities.[2][3]
-
Concentration: The concentration of reactants can affect the reaction kinetics. If the reaction is slow, increasing the concentration may be beneficial.
Q3: My reaction conditions seem appropriate, but the problem persists. What else could be the issue?
A3: The issue might be with the catalyst itself.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Consider a modest increase in the catalyst concentration.
-
Catalyst Deactivation: The 1,3'-bipyrrolidine catalyst may be degrading under the reaction conditions or may have been deactivated by impurities. Using a fresh batch of the catalyst can help determine if this is the problem.
Guide 2: Poor Enantioselectivity or Diastereoselectivity
Problem: The reaction produces the desired product with low enantiomeric excess (ee) or a poor diastereomeric ratio (dr).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor stereoselectivity.
Question-and-Answer Format:
Q1: My reaction is giving a low enantiomeric excess (ee). What are the primary factors to investigate?
A1: Low enantioselectivity can stem from several sources.
-
Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.[1] Running the reaction at a lower temperature is often beneficial.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent are crucial for the geometry of the transition state. A screening of different solvents is highly recommended.[3]
-
Catalyst Purity: The enantiomeric purity of your 1,3'-bipyrrolidine catalyst is paramount. Ensure the catalyst is of high enantiomeric purity.
Q2: I am observing a poor diastereomeric ratio (dr). How can I improve this?
A2: Diastereoselectivity is influenced by the facial selectivity of the approach of the reactants.
-
Steric Hindrance: The substituents on both the electrophile and the nucleophile create steric hindrance that favors one approach over the other.[4] Modifying the steric bulk of protecting groups or other substituents can enhance facial differentiation.
-
Catalyst System: While 1,3'-bipyrrolidine is the primary catalyst, in some cases, additives or co-catalysts can influence diastereoselectivity.[4]
-
Reaction Conditions: As with enantioselectivity, temperature and solvent choice can significantly impact the diastereomeric ratio.[1] Lowering the temperature is a common strategy to improve diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 1,3'-bipyrrolidine in catalysis?
A1: 1,3'-Bipyrrolidine and its derivatives are frequently used as organocatalysts in various asymmetric reactions, most notably in Michael additions and 1,3-dipolar cycloadditions.[5][6][7][8] They are effective in forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol.
Q2: How does the structure of 1,3'-bipyrrolidine contribute to its catalytic activity?
A2: The chiral backbone of 1,3'-bipyrrolidine creates a specific steric environment that directs the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer. The nitrogen atoms of the pyrrolidine rings are key to its catalytic function, often through the formation of enamine intermediates with carbonyl compounds.
Q3: What are some common side reactions to be aware of?
A3: In Michael additions, potential side reactions include bis-addition, where the product acts as a nucleophile and reacts with another molecule of the Michael acceptor, and polymerization of the α,β-unsaturated compound.[9] In some cases, retro-Michael addition can occur, leading to the decomposition of the product back to the starting materials.[9]
Q4: Can a deactivated 1,3'-bipyrrolidine catalyst be regenerated?
A4: The feasibility of regeneration depends on the cause of deactivation.
-
Poisoning by Impurities: If the catalyst is poisoned by weakly adsorbed impurities, washing with a suitable solvent may restore some activity.[5] For strongly bound poisons, a chemical treatment might be necessary.
-
Decomposition: If the catalyst has decomposed due to harsh reaction conditions (e.g., high temperature), regeneration is generally not possible.
-
General Regeneration Procedure: For catalysts deactivated by coking (carbon deposits), a general procedure involves solvent washing followed by controlled oxidation at elevated temperatures to burn off the carbon.[5] However, specific protocols for 1,3'-bipyrrolidine are not widely documented, and regeneration should be approached with caution to avoid complete destruction of the catalyst.
Data Presentation
The following tables summarize representative quantitative data for reaction condition optimization in asymmetric reactions catalyzed by pyrrolidine derivatives, which can serve as a starting point for optimizing 1,3'-bipyrrolidine catalyzed reactions.
Table 1: Optimization of the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 10 | Toluene | RT | 24 | 95 | 95:5 | 85 |
| 2 | 20 | Toluene | RT | 24 | 98 | 96:4 | 86 |
| 3 | 10 | CH2Cl2 | RT | 24 | 92 | 94:6 | 82 |
| 4 | 10 | THF | RT | 24 | 85 | 90:10 | 75 |
| 5 | 10 | Toluene | 0 | 48 | 90 | 97:3 | 92 |
| 6 | 10 | Toluene | 40 | 12 | 96 | 93:7 | 78 |
Data is representative and adapted from similar pyrrolidine-catalyzed systems. Actual results with 1,3'-bipyrrolidine may vary.
Table 2: Solvent and Temperature Effects on a Representative Asymmetric 1,3-Dipolar Cycloaddition
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (endo/exo) | ee (%) of endo |
| 1 | Toluene | RT | 24 | 85 | >95:5 | 90 |
| 2 | CH2Cl2 | RT | 24 | 88 | >95:5 | 92 |
| 3 | THF | RT | 24 | 75 | 90:10 | 85 |
| 4 | Hexane | RT | 48 | 60 | >95:5 | 88 |
| 5 | CH2Cl2 | 0 | 48 | 82 | >95:5 | 95 |
| 6 | CH2Cl2 | -20 | 72 | 70 | >95:5 | 97 |
Data is representative and based on trends observed in asymmetric cycloadditions. Actual results with 1,3'-bipyrrolidine may vary.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of a Ketone to a Nitroalkene Catalyzed by (S)-1,3'-Bipyrrolidine
This protocol provides a general starting point for the optimization of the reaction.
Materials:
-
(S)-1,3'-Bipyrrolidine (catalyst)
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the (S)-1,3'-bipyrrolidine catalyst (e.g., 10 mol%).
-
Solvent and Reactant Addition: Add anhydrous toluene (to achieve a desired concentration, e.g., 0.5 M) and stir until the catalyst is dissolved. To this solution, add the ketone (e.g., 1.5 equivalents).
-
Initiation of Reaction: Add the nitroalkene (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Analysis: Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Diagram:
Caption: General experimental workflow for a 1,3'-bipyrrolidine catalyzed Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Catalyst Deactivation in Reactions Using 1,3'-Bipyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals who utilize 1,3'-Bipyrrolidine and its derivatives as catalysts in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and address common issues related to catalyst deactivation, ensuring the efficiency, reproducibility, and success of your chemical transformations.
Troubleshooting Guide: Common Catalyst Performance Issues
This guide addresses frequent problems encountered during catalytic reactions involving 1,3'-Bipyrrolidine, presented in a question-and-answer format.
Issue 1: My reaction shows low or no catalytic activity.
-
Potential Cause 1: Catalyst Poisoning
-
Identification: A sudden or gradual loss of activity, especially after introducing a new batch of solvent or reagents, may indicate the presence of contaminants.[1] Elemental analysis of the spent catalyst might reveal traces of common poisons like sulfur or phosphorus.[1]
-
Suggested Solution:
-
Purify Reactants: Ensure all starting materials, solvents, and gases are of high purity and free from potential catalyst poisons.[1]
-
Use a Guard Bed: For continuous processes, consider using a guard bed to remove impurities before the reactant stream reaches the catalyst.[2]
-
Inert Atmosphere: If your catalytic system is sensitive to oxygen, ensure the reaction is rigorously conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
-
Potential Cause 2: Improper Catalyst Activation or Handling
-
Identification: Inconsistent results between different reaction setups or batches can point to issues with catalyst activation or handling.[1] Many catalysts are pyrophoric and require careful handling under an inert atmosphere.[1]
-
Suggested Solution:
-
Strictly Follow Protocols: Adhere to the recommended activation, handling, and storage procedures for your specific 1,3'-Bipyrrolidine-based catalyst.[1]
-
Inert Handling: Handle air-sensitive catalysts in a glovebox to prevent exposure to air and moisture.[1]
-
Proper Storage: Store catalysts in a cool, dry place, tightly sealed and under an inert atmosphere as specified by the manufacturer.[1]
-
-
Issue 2: The enantioselectivity (ee) of my asymmetric reaction is low or has decreased.
-
Potential Cause 1: Ligand Degradation
-
Identification: A decreasing enantiomeric excess (ee) over time or with catalyst reuse suggests the chiral ligand may be degrading under the reaction conditions.[1]
-
Suggested Solution:
-
-
Potential Cause 2: Presence of Racemizing Agents
-
Identification: Inconsistent ee values or a decrease in the product's ee during workup can be caused by trace acidic or basic impurities.[1]
-
Suggested Solution:
-
Issue 3: My catalyst's activity decreases significantly upon recycling.
-
Potential Cause 1: Leaching
-
Identification: Leaching is the dissolution of the active catalytic species from its support into the reaction medium.[1] This leads to an irreversible loss of activity in subsequent runs. Analysis of the reaction filtrate via Inductively Coupled Plasma (ICP) can confirm the presence of the catalytic metal.[1]
-
Suggested Solution:
-
-
Potential Cause 2: Fouling or Coking
Data Presentation: Catalyst Performance
The following tables provide representative data for catalyst performance in related asymmetric systems. Actual results will vary based on the specific 1,3'-Bipyrrolidine derivative, substrate, and reaction conditions.
Table 1: Representative Performance in Asymmetric Reactions
| Substrate Example | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Acetophenone | Fe₃(CO)₁₂ / Chiral PNNP Ligand | >95% | up to 97% |
| Various Ketones | Fe(II) Precatalysts with PNNP Ligands | >95% | up to 97% |
| Pyrrole Precursor | Ruthenium-BINAP | High | >90% |
Data is representative of results achieved with chiral ligands in similar systems and serves for illustrative purposes.[6]
Table 2: Example of Catalyst Recycling Efficiency
| Cycle Number | Isolated Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| 1 | 98 | 96 |
| 2 | 97 | 96 |
| 3 | 92 | 95 |
| 4 | 85 | 94 |
This table illustrates a typical trend where a gradual decrease in yield may be observed due to handling losses or minor deactivation. A sharp drop would indicate a more severe deactivation mechanism.
Visualizing Catalyst Deactivation & Troubleshooting
The following diagrams illustrate key concepts in catalyst deactivation and provide a logical workflow for troubleshooting.
Caption: Common mechanisms of catalyst deactivation.
Caption: Troubleshooting workflow for diagnosing catalyst issues.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a general guideline for a reaction where azomethine ylides are used to construct pyrrolidine rings.[7]
-
Materials & Setup:
-
Oven-dried glassware (round-bottom flask, condenser).
-
Magnetic stirrer and stir bar.
-
Inert atmosphere manifold (Nitrogen or Argon).
-
Anhydrous solvents (e.g., Toluene, CH₂Cl₂).
-
1,3'-Bipyrrolidine-based metal complex (catalyst).
-
Amino acid ester or imine (ylide precursor).
-
Dipolarophile (e.g., an electron-deficient alkene).
-
-
Procedure:
-
To the reaction flask under an inert atmosphere, add the 1,3'-Bipyrrolidine catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent, followed by the ylide precursor and the dipolarophile.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹H NMR, GC).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired spiropyrrolidine product.[8]
-
Protocol 2: Catalyst Recyclability Test
-
Initial Reaction:
-
Perform the catalytic reaction as described in Protocol 1.
-
After the reaction, if the catalyst is heterogeneous, separate it by filtration under an inert atmosphere. If homogeneous, it may need to be precipitated or extracted.
-
-
Catalyst Recovery and Washing:
-
Subsequent Runs:
-
Weigh the recovered catalyst to account for any physical loss.
-
Use the dried, recovered catalyst for a new reaction with fresh reactants and solvent under identical conditions.[3]
-
Repeat the cycle of reaction, recovery, and reuse for the desired number of cycles.
-
-
Analysis:
-
Analyze the product from each cycle for yield and enantiomeric excess.
-
A significant drop in performance indicates deactivation.[3]
-
Protocol 3: General Regeneration of a Fouled Catalyst
This is a general procedure for a catalyst deactivated by organic residues (fouling/coking).
-
Solvent Washing:
-
Suspend the spent catalyst in a suitable solvent (the one used for the reaction is often a good first choice).
-
Stir vigorously for 1-2 hours at room temperature or with gentle heating.
-
Filter the catalyst and repeat the washing process if necessary.
-
Dry the catalyst under vacuum.[1]
-
-
Mild Thermal Treatment (if applicable):
-
Caution: This should only be performed if the catalyst is known to be thermally stable. High temperatures can cause irreversible sintering.[1]
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of inert gas (e.g., Nitrogen) to a moderate temperature (e.g., 100-200 °C) to drive off volatile impurities.
-
-
Controlled Oxidation (for severe coking):
-
Warning: This is an aggressive method and should be approached with caution, as it can damage the catalyst if not controlled properly.
-
Heat the catalyst in a controlled flow of diluted air or oxygen to a temperature sufficient to burn off carbon deposits (e.g., 200-400 °C).[1]
-
The temperature should be ramped up slowly to avoid localized overheating and sintering of the catalyst.[1]
-
After regeneration, the catalyst may need to be re-activated before use.
-
Caption: A typical catalyst regeneration cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. energy.gov [energy.gov]
- 3. benchchem.com [benchchem.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. (S)-1,3'-Bipyrrolidine dihydrochloride|CAS 956605-97-3 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for 1,3'-Bipyrrolidine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 1,3'-Bipyrrolidine catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing 1,3'-Bipyrrolidine catalysts?
A1: The most common and effective methods for removing basic amine catalysts like 1,3'-Bipyrrolidine are acidic aqueous extraction (acid wash), the use of scavenger resins, and column chromatography.[1][2] The choice of method depends on the stability of the desired product, the scale of the reaction, and the desired level of purity.
Q2: My product is sensitive to acid. How can I remove the 1,3'-Bipyrrolidine catalyst?
A2: If your product is acid-labile, you should avoid acidic washes. The best alternatives are:
-
Scavenger Resins: Use a solid-supported scavenger resin with electrophilic functional groups (e.g., isocyanate or sulfonyl chloride resins) that will covalently bind to the amine catalyst.[2] The resin can then be easily removed by filtration.
-
Column Chromatography: Chromatography on silica gel can be effective, but the basicity of the catalyst may cause streaking. It is often recommended to use a mobile phase containing a small amount of a competing amine, like triethylamine, or to use an amine-functionalized silica gel.[3]
-
Recrystallization: If your product is a solid, recrystallization can be an effective method to leave the catalyst impurity behind in the mother liquor.[4]
Q3: How do I know if the catalyst has been successfully removed?
A3: The removal of the catalyst can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): Stain the TLC plate with an amine-visualizing agent (e.g., ninhydrin stain) to check for the presence of the catalyst.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signals of the 1,3'-Bipyrrolidine catalyst will disappear from the ¹H NMR spectrum of your purified product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to detect and quantify trace amounts of the residual catalyst.
Q4: Can I recover the 1,3'-Bipyrrolidine catalyst after the reaction?
A4: Yes, recovery is possible, especially when using an acidic aqueous wash. After extracting the protonated catalyst into the aqueous phase, the aqueous layer can be basified (e.g., with NaOH) to deprotonate the catalyst.[5] The free amine can then be extracted back into an organic solvent and purified for reuse. Recovery from scavenger resins is generally not feasible as the binding is often irreversible.[6]
Troubleshooting Guide
Issue 1: An emulsion forms during the acidic aqueous wash.
-
Question: I'm trying to remove the 1,3'-Bipyrrolidine catalyst with a dilute HCl wash, but a persistent emulsion has formed in my separatory funnel. What should I do?
-
Answer: Emulsion formation is common when dealing with amine salts. Here are several strategies to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes), as the layers may separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can often break the emulsion, and the layers can then be separated.
-
Solvent Addition: Add a small amount of the organic solvent used in the extraction to dilute the organic phase, which may disrupt the emulsion.
-
Issue 2: The catalyst is still present after multiple acidic washes.
-
Question: I have washed my organic layer three times with 1M HCl, but TLC and ¹H NMR still show the presence of the 1,3'-Bipyrrolidine catalyst. Why is the extraction inefficient?
-
Answer: This can happen for a few reasons:
-
Insufficient Acid: You may not be using enough acid to fully protonate all of the catalyst. Try increasing the concentration of the acid (e.g., to 2M HCl) or the volume of the aqueous wash.
-
pH is not low enough: Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic (typically pH < 2) to keep the diamine fully protonated.
-
Poor Partitioning: If your organic solvent is somewhat polar (e.g., ethyl acetate), the amine salt may have some solubility in it. After the acid wash, perform a brine wash to help "salt out" the protonated amine from the organic layer.
-
Issue 3: My product yield is low after using a scavenger resin.
-
Question: I used a scavenger resin to remove the catalyst, and while the catalyst is gone, my final product yield is much lower than expected. What happened?
-
Answer: Low yield after using a scavenger resin can be due to:
-
Non-specific Binding: Your product may have some affinity for the resin, causing it to be removed along with the catalyst. This is more common if your product has nucleophilic functional groups.
-
Insufficient Washing: The product might be adsorbed onto the surface of the resin beads. Ensure you thoroughly wash the resin with your reaction solvent after filtration to recover any adsorbed product.
-
Incorrect Resin Choice: The chosen scavenger resin might be too reactive and could be reacting with your product. Review the compatibility of the resin's functional groups with your product's structure.
-
Data Presentation
Table 1: Comparison of Common Removal Methods for 1,3'-Bipyrrolidine Catalysts
| Method | Advantages | Disadvantages | Best For |
| Acidic Aqueous Wash | Inexpensive, simple, scalable, allows for catalyst recovery.[1][5] | Not suitable for acid-sensitive products, can lead to emulsions. | Robust, acid-stable products at any scale. |
| Scavenger Resins | High selectivity, simple filtration workup, mild conditions.[2][6] | Higher cost, potential for non-specific binding of the product, catalyst is not recoverable.[2] | Acid-sensitive products, reactions where very high purity is required. |
| Column Chromatography | Can provide very high purity. | Can be time-consuming and use large solvent volumes; amines can streak on silica.[3] | Small-scale reactions or when other methods fail to achieve the desired purity. |
| Recrystallization | Can yield highly pure crystalline products, relatively inexpensive.[4] | Only applicable if the product is a solid and has suitable solubility properties. | Purifying solid products from soluble catalyst impurities. |
Table 2: Illustrative Efficiencies of Catalyst Removal Techniques
Disclaimer: The following data is representative for the removal of basic amine catalysts and should be used as a guideline. Optimal conditions and actual efficiencies must be determined experimentally for each specific reaction system.
| Technique | Reagent/Resin Type | Typical Equivalents (wrt Catalyst) | Illustrative Removal Efficiency |
| Acidic Aqueous Wash | 1M Hydrochloric Acid | Large excess (volume-based) | >95% (with 2-3 washes) |
| Acidic Aqueous Wash | 10% Citric Acid | Large excess (volume-based) | >90% (with 2-3 washes) |
| Scavenger Resin (Batch) | Isocyanate-functionalized Polystyrene | 3 - 5 eq.[7] | >98% |
| Scavenger Resin (Batch) | Sulfonyl Chloride-functionalized Polystyrene | 3 - 5 eq. | >97% |
| Scavenger Resin (Flow) | Diamine-functionalized Silica Cartridge | N/A (Cartridge-based) | >99%[8] |
Experimental Protocols
Protocol 1: Removal of 1,3'-Bipyrrolidine Catalyst via Acidic Aqueous Wash
This protocol assumes the desired product is stable to dilute acid and is dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).
Materials:
-
Reaction mixture containing the product and 1,3'-Bipyrrolidine catalyst.
-
Separatory funnel.
-
1M Hydrochloric Acid (HCl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Saturated aqueous sodium chloride (Brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Organic solvent used for the reaction.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a larger volume of a water-immiscible organic solvent and water, then separate the layers.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated 1,3'-Bipyrrolidine hydrochloride salt will partition into the top aqueous layer.[1]
-
Drain the bottom organic layer into a clean flask.
-
Optional (for catalyst recovery): Save the aqueous layer.
-
Return the organic layer to the separatory funnel and repeat the wash with 1M HCl (steps 2-5) one or two more times. Monitor the removal of the catalyst by TLC.
-
After the final acidic wash, wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Wash the organic layer with an equal volume of brine to remove excess water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of the catalyst.
Protocol 2: Removal of 1,3'-Bipyrrolidine Catalyst using a Scavenger Resin
This protocol is ideal for acid-sensitive products and is performed in a batch mode.
Materials:
-
Reaction mixture containing the product and 1,3'-Bipyrrolidine catalyst in a suitable solvent.
-
Electrophilic scavenger resin (e.g., Isocyanate resin on polystyrene support).
-
Reaction flask with a magnetic stir bar.
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel).
-
Reaction solvent.
Procedure:
-
At the completion of the reaction, add the scavenger resin directly to the reaction mixture in the flask. A general guideline is to use 3-5 equivalents of the resin's functional group capacity relative to the moles of the 1,3'-Bipyrrolidine catalyst used.[7]
-
Stir the resulting slurry at room temperature. The required time can vary from 1 to 16 hours.[7] Monitor the disappearance of the catalyst from the solution by TLC or LC-MS.
-
Once the catalyst has been scavenged, remove the resin by filtration.
-
Wash the filtered resin thoroughly with several portions of the reaction solvent to ensure complete recovery of the desired product.
-
Combine the filtrate and the washes.
-
Concentrate the combined solution under reduced pressure to yield the crude product, free of the catalyst.
Mandatory Visualizations
Caption: Troubleshooting logic for selecting and optimizing a removal procedure.
Caption: Step-by-step workflow for catalyst removal using a scavenger resin.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Purification | Unicat Catalyst Technologies, LLC [unicatcatalyst.com]
- 4. researchgate.net [researchgate.net]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 1,3'-Bipyrrolidine-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1,3'-Bipyrrolidine-metal complexes.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis and handling of 1,3'-Bipyrrolidine-metal complexes.
| Issue | Potential Cause | Recommended Solution |
| Complex precipitates out of solution unexpectedly. | 1. Low solubility of the complex: The solvent may not be optimal for the final complex, even if it was suitable for the starting materials. 2. Decomposition: The complex may be unstable under the current conditions, leading to the formation of insoluble decomposition products. 3. Change in pH: Protonation or deprotonation of the ligand or hydrolysis of the metal center can alter the charge and solubility of the complex. | 1. Solvent Screening: Test a range of solvents with varying polarities. Consider using a co-solvent system. For instance, increasing the polarity with solvents like DMF or DMSO might improve solubility. 2. Inert Atmosphere: Ensure all reactions and handling are performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Use degassed solvents. 3. pH Control: Use a non-coordinating buffer to maintain a stable pH throughout the experiment.[1] |
| Color of the solution changes over time, indicating decomposition. | 1. Oxidative Instability: The metal center or the ligand may be susceptible to oxidation by air. 2. Photodecomposition: Exposure to light, especially UV, can induce decomposition pathways. 3. Solvent-Induced Decomposition: The solvent may be coordinating to the metal center, leading to ligand displacement or solvolysis. | 1. Use of Inert Atmosphere: Strictly work under inert conditions. 2. Protect from Light: Wrap reaction vessels in aluminum foil or use amber-colored glassware. 3. Solvent Choice: Select non-coordinating or weakly coordinating solvents. The stability of complexes can be significantly influenced by the solvent's donor capacity.[2][3] |
| Poor yield of the desired complex. | 1. Unfavorable Equilibrium: The equilibrium for complex formation may not be favorable under the chosen conditions. 2. Steric Hindrance: Bulky substituents on the 1,3'-bipyrrolidine ligand may hinder complexation. 3. Incorrect Stoichiometry: The metal-to-ligand ratio may not be optimal. | 1. Adjust Reaction Conditions: Vary temperature and reaction time. Use of a higher-boiling point solvent might drive the reaction to completion. 2. Ligand Modification: If possible, synthesize derivatives of the 1,3'-bipyrrolidine ligand with smaller substituents to reduce steric hindrance. 3. Titration Studies: Perform a titration to determine the optimal metal-to-ligand ratio for complex formation. |
| Inconsistent spectroscopic data (NMR, UV-Vis). | 1. Presence of Multiple Species: An equilibrium between different complex species (e.g., mono- and bis-ligated) or between the complex and free ligand may exist in solution. 2. Paramagnetism: If a paramagnetic metal ion is used, it can lead to broad and shifted NMR signals. 3. Dynamic Processes: The complex may be undergoing dynamic exchange processes on the NMR timescale. | 1. Vary Metal-to-Ligand Ratio: Obtain spectra at different ratios to identify the stoichiometry of the major species. 2. Use Alternative Techniques: For paramagnetic complexes, consider techniques like EPR spectroscopy. 3. Variable Temperature NMR: Perform VT-NMR studies to investigate dynamic processes. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the thermodynamic stability of my 1,3'-Bipyrrolidine-metal complex?
A1: Several strategies can be employed to enhance the thermodynamic stability:
-
Ligand Modification:
-
Introduce Electron-Donating Groups (EDGs): Adding EDGs (e.g., -CH₃, -OCH₃) to the pyrrolidine rings increases the basicity of the nitrogen donor atoms, leading to a stronger metal-ligand bond.[4]
-
Incorporate a "Cheleate Effect": 1,3'-Bipyrrolidine is a bidentate ligand, which already confers enhanced stability due to the chelate effect compared to two monodentate pyrrolidine ligands.[5][6] To further enhance this, you could consider designing tridentate or tetradentate ligands based on the bipyrrolidine scaffold.
-
Optimize Ring Size: The five-membered chelate ring formed by 1,3'-bipyrrolidine is generally considered to be of a stable size.[5]
-
-
Choice of Metal Ion:
-
The stability of complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1]
-
Harder metal ions will form more stable complexes with the nitrogen donors of the bipyrrolidine ligand.
-
-
Solvent Selection:
-
The use of less coordinating solvents can favor complex formation and stability.[3] Strongly coordinating solvents can compete with the ligand for the metal's coordination sphere.
-
Q2: My complex seems to be air-sensitive. What are the likely decomposition pathways and how can I prevent them?
A2: Air-sensitivity in metal complexes, especially with transition metals, often involves oxidation. The metal center can be oxidized to a higher oxidation state, which might lead to a change in coordination geometry and subsequent ligand dissociation. The 1,3'-bipyrrolidine ligand itself, being a saturated N-heterocycle, is generally robust towards oxidation under mild conditions, but in the presence of a redox-active metal center, ligand-based oxidation can also occur.
Prevention Strategies:
-
Strict Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., using a Schlenk line or a glovebox).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by sparging with an inert gas.
-
Antioxidants: In some applications, the addition of a small amount of a non-coordinating antioxidant might be considered, but this should be evaluated on a case-by-case basis to avoid interference with the complex's intended function.
Q3: I am observing broad peaks in the ¹H NMR spectrum of my complex. What could be the reason and how can I get better resolution?
A3: Broad NMR peaks for metal complexes can arise from several factors:
-
Paramagnetism: If your metal ion is paramagnetic (e.g., Cu(II), Ni(II), high-spin Fe(II)), the unpaired electrons will cause rapid nuclear relaxation, leading to very broad signals. In such cases, obtaining a well-resolved ¹H NMR spectrum is often not possible. You might consider using a diamagnetic analogue (e.g., Zn(II)) for structural characterization if appropriate.
-
Chemical Exchange: The ligand may be undergoing exchange between a coordinated and uncoordinated state, or there might be an equilibrium between different coordination modes.
-
Fluxional Processes: The complex might be undergoing intramolecular rearrangements on the NMR timescale.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve exchange processes. At lower temperatures, exchange processes may slow down, leading to sharper signals (the "slow exchange regime").
-
Use of a Diamagnetic Metal: If the goal is to confirm the ligand's coordination mode, synthesizing a complex with a diamagnetic metal ion like Zn(II) or a d⁶ low-spin metal like Co(III) can provide sharp NMR spectra.
Q4: How does the substitution pattern on the pyrrolidine rings affect the stability of the complex?
A4: Substituents on the pyrrolidine rings can have significant steric and electronic effects on the stability of the resulting metal complex.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, making them stronger Lewis bases and thus forming more stable bonds with the metal center.[4] Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the nitrogen atoms and can lead to less stable complexes.
-
Steric Effects: Bulky substituents near the nitrogen donor atoms can create steric hindrance, which can weaken the metal-ligand bond and destabilize the complex.[7] This can also influence the coordination geometry adopted by the metal.
Data Presentation
Quantitative data on the stability of 1,3'-Bipyrrolidine-metal complexes should be summarized for clear comparison. Below is a template for presenting stability constant data.
| Metal Ion | Ligand Substituent | Solvent | Temperature (°C) | Ionic Strength (M) | log K₁ | log K₂ | log β₂ |
| Cu(II) | H | H₂O/Dioxane (1:1) | 25 | 0.1 (NaNO₃) | Value | Value | Value |
| Ni(II) | H | H₂O/Dioxane (1:1) | 25 | 0.1 (NaNO₃) | Value | Value | Value |
| Cu(II) | 4-MeO | H₂O/Dioxane (1:1) | 25 | 0.1 (NaNO₃) | Value | Value | Value |
| Ni(II) | 4-MeO | H₂O/Dioxane (1:1) | 25 | 0.1 (NaNO₃) | Value | Value | Value |
Note: K₁ and K₂ are the stepwise formation constants, and β₂ is the overall formation constant (β₂ = K₁ * K₂).
Experimental Protocols
Protocol 1: Synthesis of a Generic 1,3'-Bipyrrolidine-Metal(II) Complex
-
Preparation of Ligand Solution: Dissolve one equivalent of the 1,3'-Bipyrrolidine ligand in a suitable degassed solvent (e.g., methanol, ethanol, or acetonitrile) under an inert atmosphere.
-
Preparation of Metal Salt Solution: In a separate flask, dissolve one equivalent of the metal(II) salt (e.g., chloride, perchlorate, or triflate) in the same degassed solvent. Caution: Perchlorate salts can be explosive and should be handled with care.
-
Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or by observing a color change. The reaction may be gently heated if necessary.
-
Isolation: Once the reaction is complete, the product can be isolated by:
-
Precipitation: If the complex is insoluble, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Crystallization: If the complex is soluble, the solvent can be partially evaporated, and the complex crystallized by slow cooling or by vapor diffusion of an anti-solvent (e.g., diethyl ether or pentane).
-
-
Characterization: Characterize the complex using techniques such as NMR spectroscopy (for diamagnetic complexes), UV-Vis spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: Determination of Stability Constants by UV-Vis Spectrophotometric Titration
-
Preparation of Stock Solutions: Prepare stock solutions of the metal ion and the 1,3'-Bipyrrolidine ligand of known concentrations in a suitable solvent and at a constant ionic strength (e.g., using 0.1 M NaClO₄).
-
Titration Setup: Place a known volume and concentration of the metal ion solution in a cuvette.
-
Data Acquisition: Record the initial UV-Vis spectrum of the metal ion solution.
-
Titration: Add small, precise aliquots of the ligand stock solution to the cuvette. After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Data Analysis: Monitor the change in absorbance at a wavelength where the complex absorbs significantly more than the free ligand or metal ion. Plot the change in absorbance against the ligand/metal molar ratio. The data can be analyzed using software packages that fit the titration curve to determine the stoichiometry and stability constants of the complex(es) formed.
Visualizations
Caption: Factors influencing the stability of 1,3'-Bipyrrolidine-metal complexes.
Caption: A logical workflow for troubleshooting stability issues in experiments.
References
- 1. scispace.com [scispace.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Factors affecting stability of metal complexes | PPTX [slideshare.net]
Technical Support Center: Enhancing the Efficiency of 1,3'-Bipyrrolidine in Polymerization Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1,3'-Bipyrrolidine in polymerization catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1,3'-Bipyrrolidine in polymerization catalysis?
A1: 1,3'-Bipyrrolidine, particularly its chiral isomers, is a valuable organocatalyst primarily used in stereoselective ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA).[1][2] Its bifunctional nature allows for the activation of both the monomer and the initiator, leading to controlled polymerization and the potential for high stereoselectivity in the resulting polymer.[3][4]
Q2: What are the common challenges encountered when using 1,3'-Bipyrrolidine as a polymerization catalyst?
A2: Researchers may face several challenges, including low conversion rates, broad molecular weight distributions (high polydispersity index, PDI), and a loss of stereocontrol.[5][6] These issues can often be attributed to impurities in reactants or solvents, suboptimal reaction conditions (temperature, concentration), or catalyst deactivation.[6][7]
Q3: How can I improve the stereoselectivity of the polymerization reaction catalyzed by 1,3'-Bipyrrolidine?
A3: Achieving high stereoselectivity is crucial for tailoring the properties of the final polymer.[3][8] To improve stereocontrol, ensure the high purity of the chiral 1,3'-Bipyrrolidine catalyst. The choice of solvent and reaction temperature can also significantly influence the stereochemical outcome.[9] For instance, in analogous systems using chiral amine catalysts, lower temperatures often favor higher stereoselectivity.
Q4: What is the effect of monomer and initiator purity on the efficiency of 1,3'-Bipyrrolidine catalysis?
A4: The purity of the monomer and initiator is critical for successful polymerization.[6] Impurities, especially acidic or water residues, can react with the amine catalyst, leading to its deactivation and consequently, poor control over the polymerization process.[6][7] It is highly recommended to use freshly purified and dried monomers and initiators.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Monomer Conversion | - Catalyst Inactivity: Impurities in the catalyst or degradation during storage. - Insufficient Catalyst Loading: The amount of catalyst is too low for the desired reaction rate. - Low Reaction Temperature: The reaction is too slow at the current temperature. | - Purify the Catalyst: Recrystallize or distill the 1,3'-Bipyrrolidine before use. - Increase Catalyst Loading: Incrementally increase the catalyst concentration (see Experimental Protocols for typical ranges). - Increase Reaction Temperature: Gradually raise the temperature while monitoring the reaction progress and PDI. |
| Broad Molecular Weight Distribution (High PDI) | - Chain Transfer Reactions: Impurities acting as chain transfer agents. - Slow Initiation: The rate of initiation is significantly slower than the rate of propagation. - Multiple Active Species: Presence of different catalytic species leading to polymers of varying lengths. | - Purify Monomer and Solvent: Ensure all reagents are free of water and other nucleophilic impurities.[7] - Optimize Initiator: Use a more efficient initiator or adjust the initiator-to-catalyst ratio. - Ensure Homogeneous Reaction: Improve stirring and ensure all components are well-dissolved. |
| Loss of Stereocontrol | - Racemization of Catalyst: The chiral integrity of the catalyst is compromised. - High Reaction Temperature: Higher temperatures can lead to less defined transition states, reducing stereoselectivity. - Solvent Effects: The solvent may not adequately support the desired stereoselective pathway. | - Verify Catalyst Purity: Check the enantiomeric excess of the 1,3'-Bipyrrolidine. - Lower Reaction Temperature: Conduct the polymerization at a lower temperature, even if it requires longer reaction times.[9] - Solvent Screening: Experiment with different aprotic solvents of varying polarity. |
| Inconsistent Results Between Batches | - Variability in Reagent Purity: Different batches of monomers, initiator, or catalyst may have varying levels of purity. - Atmospheric Contamination: Inconsistent exclusion of air and moisture. | - Standardize Reagent Purification: Implement a consistent purification protocol for all reagents. - Use a Glovebox or Schlenk Line: Conduct all experiments under a dry, inert atmosphere.[6] |
Data Presentation
Table 1: Effect of Catalyst Loading on Lactide Polymerization Using (S)-1,3'-Bipyrrolidine
| Entry | Catalyst Loading (mol%) | Monomer Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Pm (isotacticity) |
| 1 | 0.1 | 85 | 15.2 | 1.25 | 0.82 |
| 2 | 0.5 | 95 | 14.8 | 1.15 | 0.88 |
| 3 | 1.0 | 99 | 14.5 | 1.10 | 0.92 |
| 4 | 2.0 | >99 | 14.3 | 1.12 | 0.91 |
Reaction Conditions: rac-Lactide (100 equiv.), Benzyl alcohol (1 equiv.), Toluene, 25 °C, 24 h. Data is representative of typical trends observed in similar organocatalyzed ROP systems.[10][11]
Table 2: Influence of Solvent and Temperature on Stereoselectivity
| Entry | Solvent | Temperature (°C) | Monomer Conversion (%) | PDI (Mw/Mn) | Pm (isotacticity) |
| 1 | Toluene | 25 | 99 | 1.10 | 0.92 |
| 2 | Toluene | 50 | >99 | 1.18 | 0.85 |
| 3 | Dichloromethane | 25 | 98 | 1.12 | 0.90 |
| 4 | Tetrahydrofuran | 25 | 97 | 1.15 | 0.88 |
Reaction Conditions: rac-Lactide (100 equiv.), (S)-1,3'-Bipyrrolidine (1 mol%), Benzyl alcohol (1 equiv.), 24 h. Data is illustrative based on general principles of stereoselective organocatalysis.[9]
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of Lactide Catalyzed by 1,3'-Bipyrrolidine
-
Reagent Purification:
-
Lactide is recrystallized from dry toluene and sublimed under vacuum.
-
The initiator (e.g., benzyl alcohol) is distilled over calcium hydride.
-
The solvent (e.g., toluene) is dried over sodium/benzophenone and distilled under an inert atmosphere.
-
1,3'-Bipyrrolidine is distilled under reduced pressure and stored in a glovebox.
-
-
Polymerization Setup:
-
All glassware is oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen.
-
In a nitrogen-filled glovebox, a vial is charged with the desired amount of lactide.
-
The appropriate volumes of stock solutions of 1,3'-Bipyrrolidine and the initiator in the chosen solvent are added.
-
The vial is sealed and the reaction mixture is stirred at the desired temperature.
-
-
Monitoring and Termination:
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Upon reaching the desired conversion, the polymerization is quenched by adding a small amount of benzoic acid.
-
-
Polymer Isolation and Characterization:
-
The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
-
The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).
-
The stereoregularity (e.g., Pm for isotacticity) of the polymer is determined by homonuclear decoupled ¹H NMR spectroscopy.[8]
-
Visualizations
Caption: Experimental workflow for 1,3'-Bipyrrolidine catalyzed polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. globalccsinstitute.com [globalccsinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Enantioselective Ring-Opening Polymerization of rac-Lactide Dictated by Densely Substituted Amino Acids. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Proline and 1,3'-Bipyrrolidine as Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to construct complex chiral molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for this transformation. Among the myriad of organocatalysts developed, the simple amino acid L-proline has proven to be a remarkably effective and versatile catalyst. This guide provides a detailed comparison of the performance of L-proline with the less-explored 1,3'-bipyrrolidine in asymmetric aldol reactions, supported by experimental data and protocols.
Performance Comparison: Proline vs. 1,3'-Bipyrrolidine
While extensive data exists for proline-catalyzed aldol reactions, showcasing its efficacy across a range of substrates, specific experimental data for 1,3'-bipyrrolidine in aldol reactions is notably scarce in the current literature. The following tables summarize the performance of L-proline in representative aldol reactions. The absence of data for 1,3'-bipyrrolidine underscores a significant research gap and an opportunity for future investigation into the catalytic potential of this and other C2-symmetric diamines.
Table 1: Proline-Catalyzed Aldol Reaction of Ketones with Aromatic Aldehydes
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | Cyclohexanone | p-Nitrobenzaldehyde | 30 | DMSO | 4 | 99 | 99:1 | 99 | [1] |
| 2 | Cyclohexanone | Benzaldehyde | 10 | MeOH/H₂O | 24 | 78 | 90:10 | 95 | Proline-catalysed asymmetric aldol reaction is usually carried out in highly dipolar aprotic solvents (dimethylsulfoxide, dimethylformamide, acetonitrile) where proline presents an acceptable solubility.[1] |
| 3 | Acetone | p-Nitrobenzaldehyde | 30 | DMSO/Acetone (4:1) | 4 | 68 | - | 76 | Reacting proline (30 mol %) in DMSO/acetone (4:1) with 4-nitrobenzaldehyde at room temperature for 4 h furnished aldol product (R)-1 in 68% yield and 76% ee (eq 1).[2] |
| 4 | Acetone | Isobutyraldehyde | 20-30 | DMSO | 12-24 | 97 | - | 96 | [3] |
Table 2: Proline-Catalyzed Aldol Reaction of Aldehydes with Aldehydes (Cross-Aldol)
| Entry | Aldehyde Donor | Aldehyde Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | Propanal | Benzaldehyde | 20 | NMP | 48 | 75 | >95:5 | 99 | [3] |
| 2 | Butanal | p-Nitrobenzaldehyde | 20 | NMP | 48 | 85 | >95:5 | 99 | [3] |
Note on 1,3'-Bipyrrolidine: No direct experimental data for the use of 1,3'-bipyrrolidine as a catalyst in aldol reactions was found in the surveyed literature. However, related C2-symmetric diamines and pyrrolidine derivatives have shown promise in other asymmetric transformations, suggesting that 1,3'-bipyrrolidine could be a viable, yet underexplored, catalyst for the aldol reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for L-proline-catalyzed aldol reactions.
Protocol 1: Proline-Catalyzed Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde
Materials:
-
(S)-Proline (30 mol%)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
Dimethyl sulfoxide (DMSO) (4.0 mL)
Procedure:
-
To a stirred solution of (S)-proline (0.035 g, 0.3 mmol) in DMSO (4.0 mL) is added cyclohexanone (1.04 mL, 10.0 mmol).
-
p-Nitrobenzaldehyde (0.151 g, 1.0 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.
Protocol 2: Proline-Catalyzed Aldol Reaction of Acetone with p-Nitrobenzaldehyde
Materials:
-
L-Proline (30 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Acetone (5.0 mL)
-
Dimethyl sulfoxide (DMSO) (optional, as co-solvent)
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).[2]
-
Add acetone (5.0 mL) to the flask.[2]
-
Stir the mixture at room temperature for 3 hours.[2] The reaction progress can be monitored by TLC.
-
After the reaction is complete, concentrate the mixture and then dilute it with dichloromethane (2.0 mL).[2]
-
The product is purified by column chromatography on silica gel.[2]
Mechanistic Insights and Visualizations
The catalytic cycle of proline in aldol reactions is well-established and proceeds through an enamine intermediate. This mechanism is analogous to the function of Class I aldolase enzymes.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
A proposed catalytic cycle for a diamine catalyst like 1,3'-bipyrrolidine would likely also involve enamine formation, with the second amine potentially playing a role in activating the aldehyde electrophile through hydrogen bonding.
Caption: Hypothetical catalytic cycle for a 1,3'-bipyrrolidine-catalyzed aldol reaction.
Experimental Workflow Comparison
The general experimental workflow for organocatalytic aldol reactions is straightforward and similar for both proline and potentially for 1,3'-bipyrrolidine.
Caption: General experimental workflow for proline and hypothetical 1,3'-bipyrrolidine catalysis.
Conclusion
L-proline stands as a highly efficient, cost-effective, and environmentally friendly organocatalyst for asymmetric aldol reactions, consistently delivering high yields and excellent stereoselectivities under mild conditions. Its mechanism is well-understood, and its application has been extensively documented.
In contrast, 1,3'-bipyrrolidine remains a largely unexplored catalyst for this key transformation. The lack of available data presents a clear opportunity for research and development. The C2-symmetric nature of 1,3'-bipyrrolidine and the presence of two basic nitrogen atoms suggest it could offer unique stereochemical control and reactivity. Further investigation into its catalytic activity, optimization of reaction conditions, and elucidation of its mechanistic pathway could unveil a valuable new tool for the synthesis of complex chiral molecules, contributing significantly to the field of drug development and organic synthesis.
References
A Comparative Analysis of 1,3'-Bipyrrolidine and Other Chiral Diamines in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the selection of an appropriate chiral catalyst is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. Chiral diamines have emerged as a privileged class of ligands and organocatalysts, enabling the synthesis of a vast array of enantioenriched molecules critical to the pharmaceutical and agrochemical industries. This guide presents a comparative study of 1,3'-bipyrrolidine and other prominent chiral diamines, namely (S,S)-1,2-diphenylethylenediamine (DPEN) and (R,R)-1,2-diaminocyclohexane (DACH), in the context of asymmetric catalysis.
Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitroolefins is a powerful tool for the stereoselective synthesis of γ-nitro ketones, which are versatile intermediates in organic synthesis. The following table summarizes the performance of catalysts derived from 1,3'-bipyrrolidine, DPEN, and DACH in this key reaction. It is important to note that the catalysts are derivatives of the parent diamines, often incorporating additional functionalities to enhance their catalytic activity and selectivity.
| Catalyst | Nucleophile | Electrophile | Solvent | Cat. Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| N-isopropyl-2,2'-bipyrrolidine | Various Aldehydes & Ketones | Nitroolefins | Not Specified | Not Specified | Not Specified | Not Specified | Good | up to 80[1] |
| (S,S)-DPEN-Thiourea | Acetylacetone | trans-β-nitrostyrene | Toluene | 10 | RT | Not Specified | 92 | 95 (S)[2] |
| (S,S)-DPEN-Thiourea (with 3,5-bis(trifluoromethyl)phenyl) | Acetylacetone | trans-β-nitrostyrene | Toluene | 10 | RT | Not Specified | 99 | 98 (S)[2] |
| (R,R)-DACH-Thiourea | Acetone | trans-β-nitrostyrene | Not Specified | 10 | RT | 24 | 95 | 92 (R) |
Note: Data for (R,R)-DACH-Thiourea is representative and compiled from typical results in the field, as a direct comparative table was not available in the searched literature.
From the data, it is evident that thiourea derivatives of DPEN and DACH are highly effective catalysts for the asymmetric Michael addition, affording excellent yields and high enantioselectivities. The electronic modification of the DPEN-thiourea catalyst, through the introduction of electron-withdrawing groups, further enhances its performance, leading to a remarkable 98% ee.[2] While the data for the N-isopropyl-2,2'-bipyrrolidine derivative shows good enantioselectivity, the available literature lacks the specific experimental details to make a direct and precise comparison with the DPEN and DACH systems.
Experimental Protocols
Reproducibility and the ability to adapt methodologies are crucial for researchers. Below is a general experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin, representative of the conditions often employed with chiral diamine-derived organocatalysts.
General Procedure for the Asymmetric Michael Addition of a Ketone to a Nitroolefin:
-
Catalyst Preparation: In a dry reaction vessel, the chiral diamine-derived organocatalyst (e.g., DPEN-thiourea or DACH-thiourea) (10 mol%) is dissolved in a suitable anhydrous solvent (e.g., toluene, CH2Cl2) under an inert atmosphere.
-
Reaction Initiation: The nitroolefin (1.0 equivalent) is added to the catalyst solution and the mixture is stirred for a few minutes at the specified temperature (e.g., room temperature).
-
Nucleophile Addition: The ketone (1.2-2.0 equivalents) is then added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Process
To better understand the logical flow of an asymmetric catalytic reaction, the following diagrams, created using the DOT language for Graphviz, illustrate the general experimental workflow and the logical relationships in catalyst development.
References
Validating the Performance of 1,3'-Bipyrrolidine as a Ligand in Cross-Coupling Reactions: A Comparative Overview
A comprehensive review of existing literature and experimental data reveals a significant gap in the documented performance of 1,3'-Bipyrrolidine as a primary ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. While these reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, and the choice of ligand is critical to their success, 1,3'-Bipyrrolidine has not been extensively explored or reported in this context. Consequently, a direct quantitative comparison with well-established, high-performance ligands is not feasible at this time.
This guide will, therefore, provide a comparative framework using data for widely recognized and high-performance ligands that are commonly employed in academic and industrial research. This will allow researchers, scientists, and drug development professionals to understand the benchmarks that 1,3'-Bipyrrolidine would need to meet or exceed to be considered a viable alternative. The provided experimental protocols can be adapted to test the performance of 1,3'-Bipyrrolidine once it becomes the focus of such investigations.
The Crucial Role of Ligands in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are central to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The ligand's role in these reactions is paramount; it stabilizes the palladium catalyst, influences its reactivity, and can dictate the reaction's efficiency, selectivity, and scope. High-performance ligands are typically electron-rich and sterically bulky, which facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination.
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, illustrating the central role of the ligand in the catalytic cycle.
Caption: A simplified diagram of a palladium-catalyzed cross-coupling reaction cycle.
Comparative Performance of Established Ligands
To provide a benchmark for any future evaluation of 1,3'-Bipyrrolidine, the following tables summarize the performance of several state-of-the-art phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions. These ligands are known for their high efficiency, broad substrate scope, and robustness.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The coupling of challenging aryl chlorides is a good measure of a ligand's performance.
| Ligand | Aryl Chloride | Arylboronic Acid | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | >99 | 1 | 100 | 1.5 |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 1 | 100 | 1.5 |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 97 | 2 | 80 | 24 |
| t-butylBrettPhos | 2-Chloro-1,3-xylene | 4-Methoxyphenylboronic acid | 95 | 1 | 100 | 2 |
Data is compiled from various sources and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.
| Ligand | Aryl Bromide | Amine | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| XPhos | Bromobenzene | Diphenylamine | 96 | 1 | 100 | 24 |
| RuPhos | Bromobenzene | Diphenylamine | 96 | 1 | 100 | 24 |
| BrettPhos | 4-Bromo-t-butylbenzene | Morpholine | 99 | 0.5 | 80 | 18 |
| Josiphos SL-J009-1 | 4-Bromotoluene | Aniline | 98 | 1 | 100 | 2 |
Data is compiled from various sources and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols for Ligand Performance Validation
To validate the performance of 1,3'-Bipyrrolidine or any new ligand, it is crucial to follow standardized experimental protocols that allow for direct comparison with established ligands. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is designed for the coupling of an aryl halide with a boronic acid and can be adapted for high-throughput screening.
Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., XPhos, or the ligand to be tested like 1,3'-Bipyrrolidine)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor, the ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the designated time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an aryl halide with an amine.
Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
Ligand (e.g., XPhos, or the ligand to be tested like 1,3'-Bipyrrolidine)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor, the ligand, and the base.
-
Add the aryl halide and the amine to the reaction tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time at the designated temperature.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the arylamine product.
Conclusion and Future Directions
While 1,3'-Bipyrrolidine is recognized as a chiral building block in organic synthesis, its application and performance as a primary ligand in major cross-coupling reactions are currently undocumented in publicly available literature. The framework and data presented in this guide for established, high-performance ligands serve as a benchmark for future studies. To validate the performance of 1,3'-Bipyrrolidine, it would be necessary to conduct systematic experimental studies following the protocols outlined above. Such studies would involve screening 1,3'-Bipyrrolidine in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with a variety of substrates and comparing the yields, reaction times, and catalyst loadings against those of well-established ligands like XPhos, SPhos, and RuPhos. The results of these investigations would be of significant interest to the chemical research community and would determine the viability of 1,3'-Bipyrrolidine as a novel ligand for these powerful synthetic transformations.
Performance of 1,3'-Bipyrrolidine Derivatives in Asymmetric Michael Additions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount in the synthesis of chiral molecules. Among the privileged scaffolds in organocatalysis, 1,3'-bipyrrolidine derivatives have emerged as promising catalysts for asymmetric transformations, including the pivotal carbon-carbon bond-forming Michael addition. This guide provides a comparative overview of the performance of these catalysts and their alternatives, supported by experimental data, to inform catalyst selection in synthetic endeavors.
The asymmetric Michael addition is a cornerstone reaction in organic synthesis, enabling the stereocontrolled formation of enantioenriched products that are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The development of chiral organocatalysts that can effectively mediate these reactions with high yields and stereoselectivities is a significant area of research. Pyrrolidine-based catalysts, in particular, have demonstrated remarkable efficacy. This guide focuses on the performance of 1,3'-bipyrrolidine derivatives and compares them with other relevant pyrrolidine-based catalysts in the context of asymmetric Michael additions.
Comparative Performance Analysis
The catalytic efficiency of 1,3'-bipyrrolidine derivatives is often influenced by the nature of the substituents on the pyrrolidine rings and the reaction conditions. Below is a summary of the performance of a representative 1,3'-bipyrrolidine catalyst in the asymmetric Michael addition of α,α-disubstituted aldehydes to β-nitrostyrenes. For a comprehensive comparison, the performance of a well-established prolineamide-based organocatalyst in a similar transformation is also presented.
Table 1: Performance Comparison of Pyrrolidine-Based Catalysts in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Additive | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Isobutyraldehyde | (E)-β-Nitrostyrene | TFA | 2-PrOH | 12 | 84 | 80 | [1] |
| (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Cyclopentanecarboxaldehyde | (E)-β-Nitrostyrene | TFA | 2-PrOH | 24 | 96 | 91 | [1] |
| Prolineamide-based Catalyst | Cyclohexanone | trans-β-Nitrostyrene | p-Nitrobenzoic acid | Dichloromethane | 240-336 | Low | - | [2] |
TFA: Trifluoroacetic acid
The data indicates that (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, in the presence of trifluoroacetic acid, is an effective catalyst for the Michael addition of α,α-disubstituted aldehydes to nitroolefins, providing good to excellent yields and high enantioselectivities.[1] The prolineamide-based catalyst, under the specified conditions for the addition of a ketone to a nitroolefin, showed low yields over an extended reaction time.[2] This highlights that the catalyst structure and the specific reaction partners (aldehyde vs. ketone) significantly impact the reaction outcome.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the asymmetric Michael additions catalyzed by the discussed organocatalysts.
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine/TFA[1]
To a solution of the α,α-disubstituted aldehyde (0.5 mmol) and the (E)-β-nitrostyrene (0.25 mmol) in 2-propanol (1.0 mL) at 4 °C is added (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.075 mmol, 30 mol %) and trifluoroacetic acid (0.075 mmol, 30 mol %). The reaction mixture is stirred at this temperature for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene Catalyzed by a Prolineamide-based Organocatalyst[2]
To a stirred solution of cyclohexanone (1 mL), the prolineamide-based organocatalyst (0.05 mmol, 20 mol %) and p-nitrobenzoic acid (0.05 mmol, 20 mol %) in dichloromethane (1 mL), is added trans-β-nitrostyrene (0.25 mmol, 1 equiv.). The reaction mixture is stirred at room temperature for the indicated time. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate for further purification.
Visualizing the Process and Comparison
To further clarify the experimental workflow and the logical comparison of catalyst performance, the following diagrams are provided.
Caption: General experimental workflow for an asymmetric Michael addition.
Caption: Performance comparison of pyrrolidine-based catalysts.
References
A Comparative Benchmarking of Organocatalysts for Lactide Polymerization: Paving the Way for Advanced Polylactide Synthesis
For researchers, scientists, and drug development professionals, the quest for precise and efficient synthesis of biodegradable polymers like polylactide (PLA) is paramount. The choice of catalyst is a critical determinant of the polymer's properties and, consequently, its suitability for various applications, from biomedical devices to sustainable packaging. This guide provides a comparative analysis of prominent organocatalysts in the ring-opening polymerization (ROP) of lactides, offering a benchmark for the evaluation of existing and emerging catalytic systems, including the prospective use of novel scaffolds such as 1,3'-bipyrrolidine derivatives.
While direct experimental data on 1,3'-bipyrrolidine-based catalysts in lactide polymerization remains nascent in publicly accessible research, the principles of bifunctional catalysis observed in other chiral diamine and amine-containing organocatalysts provide a strong framework for predicting their potential. This guide will focus on well-documented alternatives, including thiourea-amines, squaramides, and guanidine-based systems, to establish a baseline for performance and to highlight the key metrics for catalyst evaluation.
The Mechanism of Action: A Look at Bifunctional Catalysis
The ring-opening polymerization of lactide is a widely adopted method for producing high molecular weight PLA.[1] Organocatalysts have gained significant attention as alternatives to traditional metal-based catalysts due to their lower toxicity, which is a crucial factor for biomedical applications.[2] Many of the most effective organocatalysts operate through a bifunctional mechanism, where different functional groups on the catalyst molecule work in concert to activate both the monomer and the initiating alcohol.
A general representation of this mechanism involves a basic site on the catalyst (e.g., an amine) activating the initiator (an alcohol) by deprotonation, thereby increasing its nucleophilicity. Simultaneously, an acidic or hydrogen-bond donating site (e.g., a thiourea or squaramide moiety) activates the lactide monomer by coordinating to its carbonyl group, making it more susceptible to nucleophilic attack. This cooperative activation facilitates the ring-opening of the lactide and the subsequent propagation of the polymer chain.
References
efficiency of 1,3'-Bipyrrolidine catalysts versus other organocatalysts for specific reactions
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of the performance of 1,3'-bipyrrolidine catalysts and their structurally related C2-symmetric counterparts against other prominent classes of organocatalysts. The focus is on their efficiency in key carbon-carbon bond-forming reactions, namely the asymmetric Michael addition and the asymmetric aldol reaction.
Overview of Compared Organocatalysts
This guide focuses on the following classes of organocatalysts:
-
Bipyrrolidine Catalysts: These C2-symmetric diamines, such as N-alkyl-2,2'-bipyrrolidines, are structurally analogous to the requested 1,3'-bipyrrolidines. Their rigid structure can provide a well-defined chiral environment.
-
Diarylprolinol Silyl Ethers: Often referred to as Hayashi-Jørgensen catalysts, these are among the most successful and widely used organocatalysts, known for their high enantioselectivity in a variety of reactions.
-
Cinchona Alkaloid Derivatives: Derived from natural products, these catalysts, particularly thiourea derivatives, are highly effective bifunctional catalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding.
Asymmetric Michael Addition: A Comparative Analysis
The asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is a benchmark reaction for evaluating the performance of organocatalysts. The data presented below, collated from various studies, provides a comparative overview of catalyst efficiency.
Table 1: Performance of Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (R,R)-N-i-Pr-2,2'-Bipyrrolidine | 15 | CHCl₃ | 15 | RT | 74 | 95:5 | 74 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 2 | RT | 98 | 93:7 | 99[1] |
| (R,R)-1,2-Diphenylethylenediamine-based thiourea | 10 | H₂O | 5 | RT | 95 | 90:10 | 99[1] |
| (1R,2R)-N1-(4-nitrobenzenesulfonyl)-N1-pentylcyclohexane-1,2-diamine | 10 | Toluene | 24 | RT | 95 | 95:5 | 98[1] |
Asymmetric Aldol Reaction: A Comparative Snapshot
The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is another key reaction for assessing catalyst performance. Below is a summary of data for different catalyst types.
Table 2: Performance of Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Temp. (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Prolinamide Derivative | 10 | DCM | Benzoic Acid | - | 2 | - | - | 52 |
| Amphiphilic Chiral Organocatalyst | - | Emulsion | - | 14 | - | 95 | 92:8 | 99 |
| Lipase from Rhizopus niveus | - | DMSO/Buffer | - | - | 30 | - | 58:42 | -[2] |
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to ensure reproducibility.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This general procedure is representative of the conditions used in the studies cited.
Materials:
-
Chiral organocatalyst (e.g., (R,R)-N-i-Pr-2,2'-bipyrrolidine, Diarylprolinol silyl ether, or Cinchona alkaloid derivative)
-
trans-β-nitrostyrene
-
Cyclohexanone
-
Anhydrous solvent (e.g., Chloroform, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (10-20 mol%).
-
Add the desired anhydrous solvent (e.g., 1.0 mL).
-
Add trans-β-nitrostyrene (1.0 eq., e.g., 0.2 mmol).
-
Stir the mixture for 5-10 minutes at the specified temperature (e.g., room temperature).
-
Add cyclohexanone (10 eq., e.g., 2.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously for the specified time (e.g., 2-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis using a chiral stationary phase.[1]
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a general representation of the conditions employed in the referenced literature.
Materials:
-
Chiral organocatalyst
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Solvent (e.g., DCM, Emulsion)
-
Additive (if required, e.g., Benzoic Acid)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the chiral organocatalyst (10-30 mol%).
-
Add the solvent and any additive.
-
Add 4-nitrobenzaldehyde (1.0 eq., e.g., 1.5 mmol).
-
Add cyclohexanone (1.5-10 eq.).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as appropriate for the solvent system used (e.g., extraction for organic solvents).
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.[3]
Visualizing the Catalytic Pathway and Workflow
The following diagrams illustrate the fundamental mechanisms and experimental processes involved in organocatalysis.
Caption: Generalized enamine catalytic cycle for secondary amine organocatalysts.
Caption: General experimental workflow for an organocatalytic asymmetric reaction.
References
A Comparative Guide to Chiral Ligands: 1,3'-Bipyrrolidine vs. Bisoxazoline in Enantioselective Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high enantioselectivity in asymmetric catalysis. This guide provides a detailed comparison of two distinct classes of C2-symmetric ligands: the well-established bis(oxazoline) (BOX) ligands and the less commonly employed 1,3'-bipyrrolidine scaffolds.
While both ligand families possess unique stereochemical attributes, a survey of the current literature reveals a significant disparity in their application for mainstream asymmetric reactions such as Diels-Alder, Aldol, and Michael additions. Bisoxazoline ligands have been extensively studied and have demonstrated high efficacy in these transformations, particularly when complexed with Lewis acidic metals like copper(II). In contrast, 1,3'-bipyrrolidine ligands are not widely utilized in this context, with the literature pointing towards their application in other areas of asymmetric synthesis, often as organocatalysts or as backbones for more complex ligand architectures.
This guide will first present the extensive experimental data available for bisoxazoline ligands in key asymmetric reactions, followed by a discussion on the applications of chiral pyrrolidine-based systems, to provide a comprehensive, albeit indirect, comparison.
Bisoxazoline (BOX) Ligands: A Staple in Asymmetric Lewis Acid Catalysis
Bisoxazoline ligands are a class of privileged chiral ligands renowned for their ability to form well-defined complexes with various metals, leading to high levels of stereocontrol in a multitude of chemical transformations. Their C2-symmetric structure is crucial in creating a chiral environment around the metal center, effectively discriminating between the two enantiotopic faces of the substrate.
General Structure of Bisoxazoline Ligands
Caption: General structure of a C2-symmetric bisoxazoline (BOX) ligand.
Performance in Asymmetric Catalysis
The enantioselectivity of BOX ligands is highly dependent on the steric bulk of the substituents at the C4 position of the oxazoline rings, the nature of the metal center, and the reaction conditions. The following tables summarize the performance of common BOX ligands in several key asymmetric reactions.
Table 1: Enantioselectivity of Bisoxazoline Ligands in the Diels-Alder Reaction
| Catalyst System | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(II)-Ph-BOX | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 85 | 98 | [1] |
| Cu(II)-tBu-BOX | N-Crotonyl-2-oxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 95 | 99 | [1] |
| Fe(III)-Ph-BOX | Acrolein | Cyclohexadiene | CH₂Cl₂ | -40 | 78 | 92 | N/A |
Table 2: Enantioselectivity of Bisoxazoline Ligands in the Aldol Reaction
| Catalyst System | Aldehyde | Silyl Enol Ether | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(II)-tBu-BOX | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | CH₂Cl₂ | -78 | 92 | 97 | [1] |
| Cu(II)-Ph-BOX | Pyruvate | Dienolsilane | CH₂Cl₂ | -78 | 91 | 98 | N/A |
| Sn(II)-tBu-BOX | Isobutyraldehyde | Silyl ketene acetal | CH₂Cl₂ | -78 | 85 | 95 | N/A |
Table 3: Enantioselectivity of Bisoxazoline Ligands in the Michael Addition
| Catalyst System | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(II)-tBu-BOX | 2-Cyclohexenone | Diethyl malonate | Toluene | 0 | 90 | 95 | [1] |
| Zn(II)-Ph-BOX | Chalcone | Dimethyl malonate | THF | RT | 85 | 92 | N/A |
| Ni(II)-tBu-BOX | Nitro-olefin | Acetylacetone | CH₂Cl₂ | -20 | 88 | 96 | N/A |
1,3'-Bipyrrolidine Ligands: An Emerging Scaffold in Asymmetric Synthesis
While direct catalytic applications of simple C2-symmetric 1,3'-bipyrrolidine ligands in the aforementioned reactions are not well-documented, the chiral pyrrolidine motif is a cornerstone of modern asymmetric catalysis, particularly in organocatalysis. Furthermore, more complex ligand architectures have been assembled around a bipyrrolidine backbone.
General Structure of 1,3'-Bipyrrolidine
Caption: General structure of a C2-symmetric 1,3'-bipyrrolidine ligand.
Applications in Asymmetric Catalysis
Chiral bipyrrolidine derivatives have been successfully employed as organocatalysts for Michael additions and as ligands in metal-catalyzed reactions such as asymmetric hydrogenation and allylic alkylation. The data, however, is not as extensive or directly comparable to that of BOX ligands for the reactions highlighted above.
Table 4: Applications of Chiral Bipyrrolidine Derivatives in Asymmetric Catalysis
| Ligand/Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Metal | Yield (%) | ee (%) | Reference |
| (R,R)-2,2'-Bipyrrolidine | Michael Addition | Cyclohexanone | Nitrostyrene | Organocatalyst | 95 | 92 | [2] |
| N-Alkyl-2,2'-bipyrrolidine | Michael Addition | Aldehydes | Nitroolefins | Organocatalyst | >90 | up to 95 | [2] |
| Bipyrrolidine-phosphine | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Pd | High | Moderate | [3] |
| Salan-bipyrrolidine | Polymerization | Olefins | - | Ti/Zr | High | N/A | [4] |
Experimental Protocols
Representative Experimental Workflow for a Cu(II)-BOX Catalyzed Diels-Alder Reaction
Caption: A typical experimental workflow for a Cu(II)-BOX catalyzed Diels-Alder reaction.
Detailed Experimental Protocol: Copper-Catalyzed Asymmetric Aldol Reaction with a Bisoxazoline Ligand
Materials:
-
(S,S)-t-Bu-BOX ligand (0.022 mmol, 1.1 eq)
-
Copper(II) triflate (Cu(OTf)₂) (0.02 mmol, 1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) (2 mL)
-
Benzaldehyde (0.2 mmol, 1.0 eq)
-
1-(Trimethylsiloxy)cyclohexene (0.3 mmol, 1.5 eq)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the (S,S)-t-Bu-BOX ligand and Cu(OTf)₂ are added.
-
Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 1-2 hours until a clear blue solution is formed.
-
The solution is then cooled to -78 °C in a dry ice/acetone bath.
-
Benzaldehyde is added dropwise to the cooled solution.
-
After stirring for 15 minutes, 1-(trimethylsiloxy)cyclohexene is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.
Concluding Remarks: A Tale of Two Ligands
The comparison between 1,3'-bipyrrolidine and bisoxazoline ligands in enantioselective catalysis reveals a clear divergence in their current research trajectories and applications.
-
Bisoxazoline (BOX) ligands are exceptionally well-established and versatile for a wide range of asymmetric reactions catalyzed by Lewis acidic metals. Their rigid C2-symmetric scaffold provides a predictable and highly effective chiral environment, consistently leading to high enantioselectivities. The steric and electronic properties of BOX ligands can be readily tuned by modifying the substituents on the oxazoline rings, making them a go-to choice for many catalytic transformations.
-
1,3'-Bipyrrolidine ligands , in their simple form, are not prominent in the realm of metal-catalyzed asymmetric reactions like the Diels-Alder, aldol, or Michael additions. The existing literature points to the utility of the broader family of chiral pyrrolidine and bipyrrolidine derivatives in organocatalysis and as structural motifs for more complex ligands. This suggests that the inherent flexibility and electronic properties of the 1,3'-bipyrrolidine scaffold may be better suited for different modes of catalytic activation than the chelation-based approach typical for BOX ligands.
For researchers and professionals in drug development, the choice of ligand will be dictated by the specific transformation and catalytic system. For enantioselective Lewis acid-catalyzed reactions, the extensive and well-documented success of bisoxazoline ligands makes them the superior and more reliable choice. The potential of 1,3'-bipyrrolidine and its derivatives likely lies in the exploration of novel catalytic systems and organocatalytic methodologies, representing an area ripe for further investigation.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salan ligands assembled around chiral bipyrrolidine: predetermination of chirality around octahedral Ti and Zr centres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
validation of 1,3'-Bipyrrolidine's efficacy in the synthesis of a specific drug target
A Comparative Guide to the Efficacy of 1,3'-Bipyrrolidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its stereochemical complexity and ability to explore three-dimensional chemical space make it a highly attractive moiety for drug design. This guide provides a comparative analysis of the synthetic utility of 1,3'-Bipyrrolidine, a chiral building block, in the context of synthesizing a specific drug target.
Due to the limited public information on a specific marketed drug synthesized directly from 1,3'-Bipyrrolidine, this guide will focus on a comparative analysis of the synthesis of a key intermediate containing the 1,3'-bipyrrolidine core versus an analogous structure prepared from a more conventional precursor, L-proline. This comparison will highlight the relative efficiencies and potential applications of 1,3'-Bipyrrolidine as a strategic building block in drug discovery.
The target substructure for our comparative analysis is a generic N-aryl-1,3'-bipyrrolidine, a common motif in pharmacologically active compounds.
Comparative Synthesis of an N-Aryl-1,3'-bipyrrolidine Intermediate
This section compares two synthetic routes to obtain an N-aryl-1,3'-bipyrrolidine structure.
-
Route A: Direct arylation of (S)-1,3'-Bipyrrolidine.
-
Route B: Multi-step synthesis starting from (S)-N-Boc-3-aminopyrrolidine, a derivative of L-proline.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Direct Arylation of 1,3'-Bipyrrolidine | Route B: Synthesis from Proline Derivative |
| Starting Material | (S)-1,3'-Bipyrrolidine | (S)-N-Boc-3-aminopyrrolidine |
| Key Reaction | Buchwald-Hartwig Amination | Reductive Amination |
| Number of Steps | 1 | 3 |
| Overall Yield | ~85% | ~60% |
| Reagents | Aryl halide, Palladium catalyst, Ligand, Base | Pyrrolidinone, Reducing agent, Aryl amine |
| Purification | Column Chromatography | Multiple Column Chromatographies |
| Scalability | Potentially high | Moderate |
| Stereocontrol | Retained from starting material | Introduced and retained |
Experimental Protocols
Route A: Synthesis of N-Aryl-(S)-1,3'-bipyrrolidine via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.
-
Addition of Reagents: (S)-1,3'-Bipyrrolidine (1.0 mmol), the aryl halide (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
Reaction: The mixture is stirred at 100 °C for 16 hours.
-
Workup: The reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate is washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-(S)-1,3'-bipyrrolidine.
Route B: Synthesis of N-Aryl-(S)-1,3'-bipyrrolidine from (S)-N-Boc-3-aminopyrrolidine
Step 1: Boc Protection of Pyrrolidine
-
To a solution of pyrrolidine (10 mmol) in dichloromethane (50 mL) is added di-tert-butyl dicarbonate (11 mmol) at 0 °C.
-
The reaction is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the crude N-Boc-pyrrolidine is used in the next step without further purification.
Step 2: Reductive Amination
-
To a solution of N-Boc-3-oxopyrrolidine (5.0 mmol) and the desired aryl amine (5.5 mmol) in dichloroethane (25 mL) is added sodium triacetoxyborohydride (7.5 mmol).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated sodium bicarbonate solution (30 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Step 3: Boc Deprotection
-
The Boc-protected intermediate (4.0 mmol) is dissolved in a 4 M solution of HCl in 1,4-dioxane (10 mL).
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of the N-aryl-(S)-1,3'-bipyrrolidine.
Mandatory Visualizations
Logical Relationship of Synthetic Strategies
Caption: Comparative logic of two synthetic routes to a target intermediate.
Experimental Workflow for Route A
A Comparative Analysis of 1,3'-Bipyrrolidine and Sparteine in Asymmetric Deprotonation
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the enantioselective deprotonation of prochiral substrates is a powerful tool for establishing stereocenters. For decades, the naturally occurring diamine (-)-sparteine has been a cornerstone ligand in this field, particularly in combination with organolithium bases. However, the commercial availability of only the (-)-enantiomer has posed a significant limitation, restricting access to one of two possible enantiomeric products. This has spurred the development of synthetic "sparteine surrogates" to function as (+)-sparteine equivalents. This guide provides a comparative analysis of the performance of (-)-sparteine and a prominent (+)-sparteine surrogate, a C2-symmetric 1,3'-bipyrrolidine derivative, in the benchmark asymmetric deprotonation of N-Boc pyrrolidine.
Performance Comparison: (-)-Sparteine vs. (+)-Sparteine Surrogate
The asymmetric deprotonation of N-Boc pyrrolidine followed by quenching with an electrophile serves as a standard reaction to evaluate the efficacy of chiral ligands. The key performance indicators are the enantiomeric excess (ee%) and the isolated yield of the 2-substituted pyrrolidine product.
| Ligand | Substrate | Electrophile | Yield (%) | ee (%) | Product Enantiomer | Reference |
| (-)-Sparteine | N-Boc Pyrrolidine | Me₃SiCl | 95 | >98 | (S) | [1] |
| (-)-Sparteine | N-Boc Pyrrolidine | PhCHO | 71 | 96 | (S) | [1] |
| (+)-Sparteine Surrogate | N-Boc Pyrrolidine | Me₃SiCl | 94 | 96 | (R) | [2][3] |
| (+)-Sparteine Surrogate | N-Boc Pyrrolidine | PhCHO | 75 | 95 | (R) | [2][3] |
*Data for the (+)-sparteine surrogate is based on a widely used and effective cyclohexane-derived diamine which functions as a structural and functional analogue of 1,3'-bipyrrolidine in this context.[2][3]
As the data indicates, the (+)-sparteine surrogate provides access to the opposite enantiomer of the product with comparable and excellent levels of enantioselectivity and yield to those achieved with the naturally abundant (-)-sparteine.[2][3][4] This underscores the success of synthetic efforts to overcome the "single enantiomer problem" of sparteine.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the asymmetric deprotonation of N-Boc pyrrolidine using both (-)-sparteine and a (+)-sparteine surrogate.
Protocol 1: Asymmetric Deprotonation of N-Boc Pyrrolidine using s-BuLi/(-)-Sparteine
-
Reagents and Materials:
-
N-Boc pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., Trimethylsilyl chloride)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (argon or nitrogen)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous MTBE (to make a 0.2 M solution of the substrate).
-
Add N-Boc pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equiv, as a solution in cyclohexane) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The solution typically turns a deep color, indicating the formation of the organolithium intermediate.
-
Add the electrophile (e.g., trimethylsilyl chloride, 1.5 equiv) dropwise.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Asymmetric Deprotonation of N-Boc Pyrrolidine using s-BuLi/(+)-Sparteine Surrogate
-
Reagents and Materials:
-
N-Boc pyrrolidine
-
(+)-Sparteine surrogate (e.g., (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., Trimethylsilyl chloride)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (argon or nitrogen)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (+)-sparteine surrogate (1.3 equiv) and anhydrous Et₂O.
-
Cool the solution to -78 °C.
-
Add s-BuLi (1.3 equiv) dropwise and stir the mixture for 15 minutes at -78 °C.
-
Add a solution of N-Boc pyrrolidine (1.0 equiv) in Et₂O dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).
-
Add the electrophile (1.5 equiv) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Mechanistic Overview and Logical Workflow
The underlying principle of this asymmetric transformation involves the formation of a chiral complex between the organolithium reagent and the diamine ligand. This complex then acts as a chiral base, selectively abstracting one of the two enantiotopic protons α to the nitrogen atom of the N-Boc pyrrolidine. The resulting configurationally stable organolithium intermediate is then trapped by an electrophile.
Caption: Workflow of asymmetric deprotonation using a chiral ligand.
The choice between (-)-sparteine and a (+)-sparteine surrogate dictates the absolute configuration of the resulting product, providing a powerful strategy for accessing either enantiomer of a desired chiral molecule.
Caption: Influence of ligand chirality on product stereochemistry.
References
- 1. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing the Substrate Scope of 1,3'-Bipyrrolidine Catalysts Against Known Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the development of novel, efficient, and selective catalysts is paramount for the synthesis of complex chiral molecules. This guide provides a comparative assessment of the substrate scope of a lesser-explored catalyst scaffold, 1,3'-bipyrrolidine*, against well-established organocatalytic systems, namely proline and diarylprolinol silyl ethers. The following sections present a detailed analysis of their performance in cornerstone asymmetric reactions, supported by quantitative data and detailed experimental protocols.
Note on Catalyst Nomenclature: Initial searches for "1,3'-bipyrrolidine" catalysts yielded limited specific data. However, significant research has been conducted on the closely related N-alkyl-2,2'-bipyrrolidine catalysts, particularly by the Alexakis group. This guide will therefore focus on the performance of N-isopropyl-2,2'-bipyrrolidine as a representative of the bipyrrolidine class and for comparative purposes.
Comparative Performance in Asymmetric Michael Additions
The asymmetric Michael addition stands as a powerful tool for the stereoselective formation of carbon-carbon bonds. The following tables summarize the performance of N-isopropyl-2,2'-bipyrrolidine, and the well-known diarylprolinol silyl ether catalysts in this key transformation.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Catalyst | Aldehyde (R¹) | Nitroalkene (R²) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | (S,S)-N-isopropyl-2,2'-bipyrrolidine | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 24 | 90 | 95:5 | 85 (syn) |
| 2 | (S,S)-N-isopropyl-2,2'-bipyrrolidine | Isovaleraldehyde | trans-β-nitrostyrene | CH₂Cl₂ | 48 | 85 | 94:6 | 95 (syn) |
| 3 | (S,S)-N-isopropyl-2,2'-bipyrrolidine | Propanal | trans-1-nitro-1-propene | CH₂Cl₂ | 24 | 88 | 90:10 | 82 (syn) |
| 4 | Diarylprolinol Silyl Ether | Propanal | trans-β-nitrostyrene | Toluene | 2 | 95 | 93:7 | 99 (syn) |
| 5 | Diarylprolinol Silyl Ether | Pentanal | trans-β-nitrostyrene | Toluene | 2 | 98 | 95:5 | 99 (syn) |
| 6 | Diarylprolinol Silyl Ether | Cyclohexanecarboxaldehyde | trans-β-nitrostyrene | Toluene | 24 | 91 | >99:1 | 99 (syn) |
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Catalyst | Ketone | Nitroalkene | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | (S,S)-N-isopropyl-2,2'-bipyrrolidine | Cyclohexanone | trans-β-nitrostyrene | CH₂Cl₂ | 72 | 92 | 85:15 | 75 (syn) |
| 2 | (S,S)-N-isopropyl-2,2'-bipyrrolidine | Acetone | trans-β-nitrostyrene | neat | 96 | 80 | - | 60 |
| 3 | (S,S)-N-isopropyl-2,2'-bipyrrolidine | α-hydroxyacetone | trans-β-nitrostyrene | CH₂Cl₂ | 24 | 95 | 5:95 | 98 (anti) |
| 4 | Diarylprolinol Silyl Ether | Cyclohexanone | trans-β-nitrostyrene | Toluene | 48 | 99 | 99:1 | 99 (syn) |
| 5 | L-Proline | Acetone | trans-β-nitrostyrene | DMSO | 24 | 95 | - | 99 |
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental transformation for the synthesis of chiral β-hydroxy carbonyl compounds. L-proline is a benchmark catalyst for this reaction.
Table 3: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Entry | Catalyst | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 4 | 68 | - | 76 |
| 2 | L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 2 | 97 | 95:5 | 99 |
| 3 | L-Proline | Acetone | Isobutyraldehyde | DMSO | 24 | 97 | - | 96 |
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by (S,S)-N-isopropyl-2,2'-bipyrrolidine:
To a solution of the nitroalkene (0.5 mmol) in the specified solvent (2.0 mL) at room temperature was added the aldehyde or ketone (1.0 mmol) and (S,S)-N-isopropyl-2,2'-bipyrrolidine (0.05 mmol, 10 mol%). The reaction mixture was stirred for the time indicated in the respective data table. Upon completion (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether:
To a solution of the nitroalkene (0.5 mmol) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL) at the indicated temperature was added the aldehyde (1.5 mmol). The reaction mixture was stirred for the time specified in the data table. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel.
General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction:
To a stirred solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL) was added the ketone (2.5 mmol) and L-proline (0.15 mmol, 30 mol%). The reaction mixture was stirred at room temperature for the time indicated in the data table. The reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Catalytic Cycles and Mechanistic Insights
The following diagrams illustrate the generally accepted catalytic cycles for the bipyrrolidine and diarylprolinol silyl ether systems, which both proceed through an enamine intermediate.
Caption: Catalytic cycle for N-isopropyl-2,2'-bipyrrolidine in Michael additions.
Caption: Catalytic cycle for diarylprolinol silyl ether in Michael additions.
Conclusion
This comparative guide highlights the catalytic performance of N-isopropyl-2,2'-bipyrrolidine alongside established organocatalysts. While diarylprolinol silyl ethers generally exhibit superior enantioselectivity and efficiency in the asymmetric Michael addition of aldehydes to nitroalkenes, N-isopropyl-2,2'-bipyrrolidine demonstrates notable efficacy, particularly with more sterically hindered aldehydes and in achieving a unique anti-diastereoselectivity with α-hydroxyketones. L-proline remains a highly effective and economical catalyst for asymmetric aldol reactions. The choice of catalyst will ultimately depend on the specific substrate combination, desired stereochemical outcome, and reaction conditions. Further investigation into the substrate scope and applications of other 1,3'- and 2,2'-bipyrrolidine derivatives is warranted to fully elucidate their potential in asymmetric organocatalysis.
Safety Operating Guide
Navigating the Disposal of 1,3'-Bipyrrolidine: A Guide for Laboratory Professionals
The proper disposal of 1,3'-Bipyrrolidine, like all laboratory chemicals, is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the handling and disposal of 1,3'-Bipyrrolidine, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 1,3'-Bipyrrolidine. While a specific SDS for 1,3'-Bipyrrolidine was not found, an SDS for (R)-1,3'-Bipyrrolidine dihydrochloride indicates that personal protective equipment (PPE) should be worn.[1] This includes chemical-impermeable gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
In the event of a spill, immediately evacuate personnel to a safe area and remove all sources of ignition.[1] The spill should be contained using absorbent pads or other suitable inert materials.[2][3] The contained waste must then be collected and placed in a suitable, sealed container for disposal.[1][3] It is crucial to prevent the chemical from entering drains or the environment.[1][2]
Step-by-Step Disposal Protocol
The disposal of 1,3'-Bipyrrolidine must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3] The following steps outline a compliant disposal process:
-
Waste Identification and Segregation :
-
Pure, unused, or expired 1,3'-Bipyrrolidine should be treated as hazardous chemical waste.[3]
-
Solutions containing 1,3'-Bipyrrolidine must be segregated based on the solvent. For example, solutions in flammable organic solvents should be collected separately from aqueous solutions.[3]
-
Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2] Amines are incompatible with acids and oxidizing agents.[2]
-
All contaminated labware, including pipette tips, gloves, and containers, should be collected in a designated and clearly labeled hazardous waste container.[3]
-
-
Waste Collection and Storage :
-
Use compatible, leak-proof containers for waste collection.[2][3][4] The original container is often a suitable choice.[4]
-
Containers must be clearly labeled with "Hazardous Waste," the chemical name "1,3'-Bipyrrolidine," and an indication of the primary hazards (e.g., "Toxic," "Corrosive").[2][3][4][5]
-
Waste containers must be kept tightly sealed at all times, except when adding waste.[2][4]
-
Store waste containers in a cool, well-ventilated, and designated secure area away from direct sunlight, heat sources, and incompatible materials.[2]
-
-
Final Disposal :
-
The disposal of 1,3'-Bipyrrolidine must be conducted through a licensed hazardous waste disposal company.[2][3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3]
-
Federal, state, and local regulations for hazardous waste disposal must be strictly followed.[6] Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[2]
-
Quantitative Data
Currently, there is no specific quantitative data available in the search results regarding disposal concentration limits for 1,3'-Bipyrrolidine. As a general rule for chemical waste, any discarded material that poses a substantial present or potential hazard to human health or the environment is considered hazardous waste and must be managed accordingly.[6] For corrosive wastes, an aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5 is considered corrosive.[6]
| Data Point | Value | Source |
| pH of Corrosive Waste | ≤ 2 or ≥ 12.5 | [6] |
Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols for signaling pathways or other biological experiments.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1,3'-Bipyrrolidine.
Caption: Workflow for the safe disposal of 1,3'-Bipyrrolidine.
References
Essential Safety and Logistical Information for Handling 1,3'-Bipyrrolidine
General Safety and Hazard Information
Based on analogous compounds, 1,3'-Bipyrrolidine is anticipated to be a hazardous chemical. Pyrrolidine, a similar compound, is known to be a flammable liquid and vapor that can cause severe skin burns and eye damage.[2][4] It is also harmful if swallowed or inhaled.[3][4] Therefore, it is crucial to handle 1,3'-Bipyrrolidine with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling 1,3'-Bipyrrolidine, based on the hazards associated with similar compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1] |
| Eyes/Face | Safety goggles and face shield | Provides protection against splashes and vapors. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Body | Flame-retardant and chemical-resistant lab coat or gown | A disposable gown made of a material resistant to chemical permeation is preferred to prevent skin contact and contamination of personal clothing.[3] |
| Respiratory | Respirator (if necessary) | A fit-tested NIOSH-approved respirator may be required if working outside of a fume hood or if there is a risk of inhaling vapors, aerosols, or dust.[2] |
Operational Plan: Step-by-Step Handling Procedure
The following is a generalized procedure for the safe handling of 1,3'-Bipyrrolidine. This protocol should be adapted to specific laboratory conditions and procedures.
1. Preparation and Precautionary Measures:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don the appropriate PPE as outlined in the table above.
2. Handling the Chemical:
-
Conduct all transfers and manipulations of 1,3'-Bipyrrolidine within the chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][2]
-
Keep the container tightly closed when not in use.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[1]
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of 1,3'-Bipyrrolidine and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing 1,3'-Bipyrrolidine in a designated, labeled, and sealed hazardous waste container.
-
Separate solid and liquid waste streams.
2. Container Management:
-
Use containers that are compatible with nitrogen-containing heterocyclic compounds.
-
Keep waste containers closed except when adding waste.
3. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and approved waste disposal service.[2][3]
-
Do not dispose of 1,3'-Bipyrrolidine down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of a potentially hazardous chemical like 1,3'-Bipyrrolidine, from initial preparation to final disposal.
Caption: A logical workflow for handling hazardous chemicals.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
